Iron(III) p-toluenesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
iron(3+);4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H8O3S.Fe/c3*1-6-2-4-7(5-3-6)11(8,9)10;/h3*2-5H,1H3,(H,8,9,10);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMCOOOLDFPFPN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FeO9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6072847 | |
| Record name | Benzenesulfonic acid, 4-methyl-, iron(3+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6072847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77214-82-5 | |
| Record name | Benzenesulfonic acid, 4-methyl-, iron(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077214825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-methyl-, iron(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-methyl-, iron(3+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6072847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron (III) tris(4-methylbenzenesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iron (III) tris(4-methylbenzenesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of Iron(III) p-toluenesulfonate
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. This compound, also known as ferric tosylate, is a versatile chemical with applications ranging from its use as an oxidizing agent in the production of solid-state capacitors to a catalyst in various organic reactions.[1][2][3] This document details established synthesis protocols, key characterization techniques, and presents quantitative data in a structured format for ease of reference.
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes. The most common methods involve the reaction of an iron(III) salt with p-toluenesulfonic acid or its derivatives. Below are summaries and detailed protocols for established methods.
Summary of Synthesis Methods
The following table summarizes quantitative data for two common methods for the synthesis of this compound.
| Parameter | Method 1: From Ferric Chloride | Method 2: From Ferric Nitrate (B79036) |
| Iron Source | Ferric Chloride (FeCl₃) | Ferric Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O) |
| Sulfonate Source | p-Toluenesulfonic acid monohydrate | p-Toluenesulfonic acid |
| Stoichiometry (Fe:TsOH) | 1 : 3 | 1 : 2.7 - 2.9 |
| Reaction Temperature | 160 °C[4][5] | 60 - 90 °C[6] |
| Reaction Time | 1 hour[4][5] | 3 - 4 hours[6] |
| Key Reagents | FeCl₃, p-toluenesulfonic acid monohydrate | Fe(NO₃)₃·9H₂O, p-toluenesulfonic acid, hydrazine (B178648) hydrate (B1144303) |
| Yield | 95.0%[5] | Not specified, but described as high purity[6] |
Experimental Protocols
Method 1: Synthesis from Ferric Chloride [4][5]
This method involves the direct reaction of anhydrous ferric chloride with p-toluenesulfonic acid monohydrate under vacuum at an elevated temperature.
Materials:
-
p-Toluenesulfonic acid monohydrate (11.20 g, 58.9 mmol)[4][5]
-
Diethyl ether (for washing)
-
250-mL round-bottomed flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Vacuum source
Procedure:
-
Combine ferric chloride (3.18 g) and p-toluenesulfonic acid monohydrate (11.20 g) in a 250-mL round-bottomed flask.[4][5]
-
Equip the flask with a reflux condenser.
-
Heat the mixture under vacuum for 1 hour in a heating bath maintained at 160 °C.[4][5]
-
The reaction will produce an orange solid.
-
After cooling to room temperature, wash the resulting orange solid with diethyl ether.[4]
-
Dry the product under vacuum to obtain anhydrous this compound. The reported yield is 10.6 g (95.0%).[5]
Method 2: Clean Synthesis from Ferric Nitrate [6]
This method utilizes ferric nitrate as the iron source and incorporates hydrazine hydrate to remove the nitrate ions as nitrogen gas, resulting in a high-purity product.[6]
Materials:
-
Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (406 g, 1 mol)[6]
-
p-Toluenesulfonic acid (aqueous solution) (508 g, 2.7 mol)[6]
-
Hydrazine hydrate (80 wt%) (125 g, 2 mol)[6]
-
Pure water (1000 g)[6]
-
Absolute ethanol (B145695) or n-butanol (for dissolution)
-
3000-mL three-necked flask
-
Stirrer
-
Heating mantle
-
Constant pressure dropping funnel
Procedure:
-
In a 3000-mL three-necked flask, add ferric nitrate nonahydrate (406 g), pure water (1000 g), and p-toluenesulfonic acid (508 g).[6]
-
Stir the mixture and heat to maintain a temperature of 40-50 °C.[6]
-
Slowly add 80 wt% hydrazine hydrate (125 g) to the mixture using a constant pressure dropping funnel. The reaction is exothermic and will evolve nitrogen gas.[6]
-
After the addition is complete, continue the reaction for 3-4 hours until no more gas bubbles are evolved.[6]
-
Cool the reaction mixture to room temperature to obtain a dark garnet transparent solution of this compound.[6]
-
Filter the solution, followed by dehydration under reduced pressure and deep dewatering by vacuum drying to obtain the solid product.[6]
-
For further purification, dissolve the solid in absolute ethanol or n-butanol to yield high-purity this compound.[6]
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound from ferric chloride.
Characterization of this compound
The synthesized this compound should be characterized to confirm its identity and purity. Standard characterization techniques include Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, thermogravimetric analysis (TGA), and X-ray diffraction (XRD).
Summary of Characterization Data
The following table summarizes key data points for the characterization of this compound and related compounds.
| Technique | Observed Feature | Typical Range/Value | Reference |
| Appearance | Orange to brown powder | - | [1][2] |
| Solubility | Soluble in methanol (B129727) and water; insoluble in acetonitrile (B52724) and diethyl ether. | - | [4][5] |
| FTIR Spectroscopy | Asymmetric O=S=O stretching | ~1170 cm⁻¹ | [7] |
| Symmetric O=S=O stretching | ~1010 cm⁻¹ | [7] | |
| Bands due to water of hydration | 3150-3500 cm⁻¹ and 1650-1700 cm⁻¹ | [5] | |
| UV-Vis Spectroscopy | d-d transitions for octahedral Fe(III) | Visible region | [4][8] |
| Thermogravimetric Analysis | Decomposition of related metal tosylates | Begins above 130 °C | [4] |
| X-ray Diffraction | Crystalline nature | Characteristic diffraction peaks | [9][10] |
Experimental Protocols for Characterization
FTIR Spectroscopy
This technique is used to identify the functional groups present in the molecule, particularly the sulfonate group.
Procedure:
-
Prepare a sample by mixing a small amount of the dried this compound with potassium bromide (KBr) and pressing it into a pellet.
-
Alternatively, acquire the spectrum using an attenuated total reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic peaks of the p-toluenesulfonate group, such as the S=O stretching vibrations.[7]
UV-Vis Spectroscopy
This method provides information about the electronic transitions within the iron(III) complex.
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent, such as methanol or water.
-
Use the pure solvent as a reference.
-
Record the absorption spectrum over the UV and visible range (typically 200-800 nm).
-
Observe the d-d transitions characteristic of octahedral high-spin Fe(III) complexes, which are typically weak and located in the visible region.[4][8]
Thermogravimetric Analysis (TGA)
TGA is used to study the thermal stability of the compound and determine the presence of any waters of hydration.
Procedure:
-
Place a small, accurately weighed sample of this compound into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting thermogram for mass loss steps, which correspond to the loss of water or decomposition of the compound.
X-ray Diffraction (XRD)
XRD is employed to confirm the crystalline structure of the synthesized material.
Procedure:
-
Finely grind the dried this compound powder.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern using an X-ray diffractometer with a specific X-ray source (e.g., Cu Kα).
-
Scan a range of 2θ angles (e.g., 5-90°).[11]
-
Compare the resulting diffractogram with known patterns or analyze it to determine the crystal structure and phase purity.[10][12]
Characterization Workflow
Caption: General workflow for the characterization of synthesized this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - BeiLi Technologies [beilichem.com]
- 3. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 4. umsl.edu [umsl.edu]
- 5. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 6. CN101973913A - Clean synthetic method of high purity this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating the Effect of Iron(III) in the Preparation of a Conductive Porous Composite Using a Biomass Waste-Based Starch Template - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. naturalspublishing.com [naturalspublishing.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Properties and Structure of Iron(III) p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) p-toluenesulfonate, also known as ferric tosylate, is a versatile and efficient Lewis acid catalyst employed in a wide array of organic transformations.[1][2] Its utility is prominent in the synthesis of complex organic molecules, making it a compound of significant interest to researchers in materials science and drug development.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, with a focus on its catalytic activity.
Chemical and Physical Properties
This compound is commercially available in both anhydrous and hexahydrate forms.[3] The compound typically appears as an orange to brown crystalline powder.[1] It is readily soluble in water, ethanol, and n-butanol.[4]
Data Presentation: Quantitative Properties
| Property | Anhydrous this compound | This compound Hexahydrate |
| CAS Number | 77214-82-5[5][6] | 312619-41-3[3] |
| Molecular Formula | C₂₁H₂₁FeO₉S₃[5][6] | C₂₁H₃₃FeO₁₅S₃ |
| Molecular Weight | 569.43 g/mol [5][6] | 677.52 g/mol [3] |
| Melting Point | 294-306 °C[4] | Not available |
| Boiling Point | Not available | Not available |
| Density | 1.52 g/cm³ at 20°C[7] | Not available |
Molecular Structure
The precise crystal structure of this compound has not been extensively reported in publicly available crystallographic databases. However, based on its chemical formula and the nature of its constituent ions, the structure consists of a central Iron(III) cation (Fe³⁺) coordinated to three p-toluenesulfonate (tosylate) anions (CH₃C₆H₄SO₃⁻). The tosylate anion acts as a ligand, with the sulfonate group coordinating to the iron center. In the hexahydrate form, it is likely that water molecules also coordinate to the iron cation or are present as water of crystallization within the crystal lattice.
Experimental Protocols
Synthesis of Anhydrous this compound
A common method for the synthesis of anhydrous this compound involves the reaction of ferric chloride (FeCl₃) with p-toluenesulfonic acid monohydrate.
Experimental Workflow: Synthesis of Anhydrous this compound
Caption: Workflow for the synthesis of anhydrous this compound.
Methodology:
-
Ferric chloride and p-toluenesulfonic acid monohydrate are mixed in a round-bottom flask.
-
The mixture is heated under vacuum. The reaction proceeds with the evolution of hydrogen chloride gas and water.
-
After the reaction is complete, the resulting solid is washed with a suitable solvent, such as diethyl ether, to remove any unreacted starting materials and byproducts.
-
The final product is then dried under vacuum to yield anhydrous this compound.
Catalytic Applications and Signaling Pathways
This compound is a highly effective Lewis acid catalyst for a variety of organic reactions, including the Biginelli reaction for the synthesis of dihydropyrimidinones and the acylation of alcohols.[8][9] The catalytic activity is attributed to the Lewis acidic nature of the Fe³⁺ ion, which can activate electrophiles and facilitate nucleophilic attack.
Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones, which are of interest for their potential biological activities.[8] this compound serves as an efficient and environmentally friendly catalyst for this reaction.[8]
Proposed Signaling Pathway: this compound Catalyzed Biginelli Reaction
Caption: Proposed pathway for the Biginelli reaction catalyzed by this compound.
Mechanism Overview:
-
The Lewis acidic Iron(III) center of the catalyst activates the aldehyde, making it more susceptible to nucleophilic attack.
-
Urea attacks the activated aldehyde, and subsequent dehydration leads to the formation of an N-acyliminium ion intermediate.
-
The β-ketoester then adds to the iminium ion.
-
The final step involves an intramolecular cyclization and dehydration to yield the dihydropyrimidinone product.
Acylation of Alcohols
This compound is also an effective catalyst for the acylation of primary and secondary alcohols using acylating agents such as acetic anhydride (B1165640).[9] This reaction is a fundamental transformation in organic synthesis for the protection of hydroxyl groups.
Proposed Signaling Pathway: this compound Catalyzed Acylation of Alcohols
Caption: Proposed pathway for the acylation of alcohols catalyzed by this compound.
Mechanism Overview:
-
The this compound catalyst activates the acetic anhydride by coordinating to one of the carbonyl oxygens, making the carbonyl carbon more electrophilic.
-
The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
The intermediate collapses, eliminating acetic acid and forming the corresponding ester product.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for its role as a Lewis acid catalyst. Its ease of handling, efficiency, and relatively low environmental impact make it an attractive choice for a variety of chemical transformations. Further research into its precise crystal structure and the detailed mechanisms of its catalytic activity will undoubtedly expand its applications in the fields of chemical research and drug development.
References
- 1. watsonnoke.com [watsonnoke.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound technical grade 312619-41-3 [sigmaaldrich.com]
- 4. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 5. scbt.com [scbt.com]
- 6. calpaclab.com [calpaclab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iron(III) tosylate catalyzed synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via the Biginelli reaction [agris.fao.org]
- 9. "Iron(III) tosylate catalyzed acylation of alcohols, phenols, and aldeh" by Ram Mohan, Neil Baldwin et al. [digitalcommons.iwu.edu]
In-Depth Technical Guide to Iron(III) p-Toluenesulfonate (CAS 77214-82-5)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical and Physical Properties
Iron(III) p-toluenesulfonate, also known as ferric tosylate, is a versatile and effective Lewis acid catalyst.[1] It is widely utilized in organic synthesis and materials science due to its efficiency in promoting a variety of chemical transformations.[1][2] Typically appearing as an orange to reddish-brown powder, this compound is noted for its stability under a range of conditions and its solubility in organic solvents.[2]
| Property | Value | References |
| CAS Number | 77214-82-5 | [2] |
| Molecular Formula | C₂₁H₂₁FeO₉S₃ | [2] |
| Molecular Weight | 569.43 g/mol | [2] |
| Appearance | Orange or reddish-brown powder | [2] |
| Purity | ≥ 98% | [3][4] |
| Storage Conditions | Room temperature, in a cool, dry place | [2] |
Applications in Organic Synthesis
This compound is a highly effective catalyst for a range of organic reactions, enhancing reaction rates and selectivity.[2] Its applications are particularly beneficial in the pharmaceutical industry for the synthesis of complex molecules.[2]
Catalysis of Acylation Reactions
This compound efficiently catalyzes the acetylation of primary and secondary alcohols, diols, and phenols.[5][6] This methodology is also applicable to the synthesis of benzoate (B1203000) esters, albeit requiring a higher catalyst loading.[5][6]
Table 1: Catalyst Loading for Acylation Reactions [5][6]
| Substrate | Catalyst Loading (mol%) |
| 1° and 2° Alcohols, Diols, Phenols | 2.0 |
| Benzoate Ester Synthesis | 5.0 |
Biginelli Reaction for Dihydropyrimidinone Synthesis
This compound serves as an attractive catalyst for the Biginelli reaction, a one-pot condensation for the synthesis of dihydropyrimidinones and their derivatives, which have noted biological activities.[5][7] The use of this compound is advantageous due to its low cost, low toxicity, and ease of handling compared to other corrosive and toxic catalysts.[5] Optimal results for the Biginelli reaction are typically achieved with a 5.0 mol% catalyst loading.[5]
Synthesis of Homoallyl Ethers
This compound, particularly its hexahydrate form, is an inexpensive and versatile catalyst for the allylation of acetals using allyltrimethylsilane, yielding homoallyl ethers in moderate to good yields.[7][8] It also facilitates the one-pot conversion of aldehydes to homoallyl ethers.[7][8] The required catalyst quantity for efficient synthesis in acetonitrile (B52724) at room temperature varies from 2 mol% to 10 mol%.[7]
Experimental Protocols
General Procedure for the Iron(III) Tosylate Catalyzed Biginelli Reaction
A mixture of an aryl aldehyde, a β-dicarbonyl compound, and urea (B33335) is subjected to cyclocondensation in the presence of this compound.
-
Reaction Scheme:
-
Aryl Aldehyde + β-Dicarbonyl Compound + Urea --(Fe(OTs)₃, Acetonitrile, Reflux)--> 3,4-Dihydropyrimidin-2(1H)-one
-
-
Detailed Protocol:
-
A mixture of urea (1.2 g, 0.02 mol), an aryl aldehyde (0.01 mol), 4-methyl-N-(3-nitrophenyl)-3-oxopentanamide (2.50 g, 0.01 mol), and this compound hexahydrate (0.27 g, 0.001 mol) in 25 mL of acetonitrile is refluxed for 10 hours.
-
The solution is then allowed to stand for 1 hour at room temperature.
-
The reaction mixture is poured into chilled water, and the resulting solid product is filtered and dried.
-
The crude product is recrystallized from isopropyl alcohol.
-
Safety and Handling
This compound is classified as an irritant and can cause serious eye damage.[1][9][10]
-
Handling:
-
Storage:
-
Store in tightly sealed containers in a cool, dry, and well-ventilated environment.
-
Protect from moisture and direct sunlight.
-
-
First Aid:
Relevance in Drug Development and Signaling Pathways
While this compound is a valuable tool in the synthesis of pharmaceutical intermediates, direct biological activity or interaction with specific signaling pathways has not been extensively documented in publicly available literature.[2][11] The relevance for drug development professionals primarily lies in its role as a catalyst to facilitate the efficient synthesis of complex organic molecules that may have therapeutic potential.[2] The low toxicity profile of the catalyst makes it an attractive option in green chemistry approaches to pharmaceutical manufacturing.[5]
Mechanistic Insights and Visualizations
This compound functions as a Lewis acid catalyst by accepting an electron pair, which activates the substrate for subsequent reaction.[2]
General Lewis Acid Catalysis Workflow
The following diagram illustrates a generalized workflow for a Lewis acid-catalyzed reaction, such as the acylation of an alcohol.
Experimental Workflow for Catalyzed Synthesis
The diagram below outlines a typical experimental workflow for a reaction catalyzed by this compound.
References
- 1. watson-int.com [watson-int.com]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. warshel.com [warshel.com]
- 5. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 6. "Iron(III) tosylate catalyzed acylation of alcohols, phenols, and aldeh" by Ram Mohan, Neil Baldwin et al. [digitalcommons.iwu.edu]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 9. aksci.com [aksci.com]
- 10. This compound hexahydrate | C21H33FeO15S3 | CID 53442765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. watson-int.com [watson-int.com]
Iron(III) p-toluenesulfonate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information regarding the molecular properties of Iron(III) p-toluenesulfonate, a compound utilized in various chemical syntheses.
Core Molecular Data
This compound, also known as ferric p-toluenesulfonate, is an iron salt of p-toluenesulfonic acid. The central iron atom is in the +3 oxidation state, ionically bonded to three p-toluenesulfonate anions. This compound is also commonly available in a hexahydrate form.
The chemical formula for the anhydrous form of this compound is Fe(C₇H₇O₃S)₃ [1][2]. Its molecular weight is 569.43 g/mol [1][2].
The hexahydrate form has the chemical formula (CH₃C₆H₄SO₃)₃Fe · 6H₂O and a molecular weight of 677.52 g/mol [3].
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for this compound and its constituent parts.
| Compound/Ion | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound (anhydrous) | Fe(C₇H₇O₃S)₃ | 569.43 | 77214-82-5 |
| This compound (hexahydrate) | (CH₃C₆H₄SO₃)₃Fe · 6H₂O | 677.52 | 312619-41-3 |
| Iron(III) Cation | Fe³⁺ | 55.845 (atomic mass) | 20074-52-6 |
| p-Toluenesulfonate Anion | C₇H₇O₃S⁻ | 171.20 | Not applicable |
| p-Toluenesulfonic Acid | C₇H₈O₃S | 172.20 | 104-15-4 |
Molecular Structure and Composition
This compound consists of a central ferric (Fe³⁺) ion. This trivalent cation is electrostatically associated with three p-toluenesulfonate anions. The p-toluenesulfonate anion is the conjugate base of p-toluenesulfonic acid, a strong organic acid.
Visualization of Molecular Association
The following diagram illustrates the ionic relationship between the central Iron(III) cation and the three p-toluenesulfonate anions.
Ionic association in this compound.
References
An In-depth Technical Guide to the Solubility of Iron(III) p-Toluenesulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) p-toluenesulfonate, also known as ferric p-toluenesulfonate or iron(III) tosylate, is a versatile organometallic compound with the chemical formula Fe(C₇H₇O₃S)₃. It typically appears as an orange to brown crystalline powder.[1][2] This compound has garnered significant interest across various scientific and industrial domains, primarily for its role as an efficient Lewis acid catalyst in organic synthesis and as an oxidizing agent in the production of conductive polymers.[3] Its effectiveness in these applications is often intrinsically linked to its solubility in different organic media.
This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. The information presented herein is intended to be a valuable resource for researchers, chemists, and professionals in the pharmaceutical and materials science industries who utilize this compound in their work.
Qualitative Solubility Profile
This compound exhibits a varied solubility profile, demonstrating good solubility in polar protic and aprotic solvents while being largely insoluble in nonpolar solvents. This behavior is consistent with the ionic nature of the salt, which is composed of the ferric cation (Fe³⁺) and three p-toluenesulfonate anions.
General solubility observations from various sources are summarized below:
-
Readily Soluble: Water, ethanol (B145695), methanol, and n-butanol.[4][5][6]
-
Soluble: Alcohol.[7]
Quantitative Solubility Data
While qualitative descriptions of solubility are widely available, precise quantitative data for this compound in various organic solvents is less commonly reported in publicly accessible literature. The following table summarizes the available quantitative and semi-quantitative information. It is important to note that some of this data is derived from patent literature describing the preparation of solutions, rather than formal solubility studies.
| Solvent | Formula | Type | Solubility ( g/100 mL) | Temperature (°C) | Observations | Reference(s) |
| Ethanol | C₂H₅OH | Polar Protic | ~53.8 | Not Specified | A 35% (by weight) solution can be prepared. | [7] |
| n-Butanol | C₄H₉OH | Polar Protic | Not Specified | Not Specified | A 50-55% (by weight) solution is commercially available. | [1][10] |
| Isopropanol | C₃H₈O | Polar Protic | Not Specified | Not Specified | Used as a solvent for polymerization with EDOT. | [11] |
Note: The solubility in ethanol was calculated based on the description of a 35% solution in a patent, assuming the percentage is by weight and the density of ethanol is approximately 0.789 g/mL. This should be considered an estimate.
Experimental Protocol: Determination of Solubility
A precise determination of the solubility of this compound can be achieved through a standard laboratory procedure involving the preparation of a saturated solution and subsequent analysis of the solute concentration. The following is a generalized protocol that can be adapted for various solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis spectrophotometer
-
Syringe filters (solvent-compatible, e.g., PTFE)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.
-
Place the container in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the mixture to stand at the constant temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any suspended particles.
-
-
Determination of Concentration:
-
Accurately dilute a known volume of the clear, saturated solution with the same solvent using volumetric flasks.
-
Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound in that solvent.
-
Calculate the concentration of the solute using a pre-established calibration curve, prepared with standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
From the determined concentration of the diluted solution, calculate the concentration of the original saturated solution.
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Factors Influencing Solubility
The solubility of this compound is influenced by several factors, which are crucial to consider in its practical applications.
References
- 1. watson-int.com [watson-int.com]
- 2. watson-int.com [watson-int.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound - BeiLi Technologies [beilichem.com]
- 6. echemi.com [echemi.com]
- 7. CN102911089B - Method for preparing iron p-toluenesulfonate and solution thereof - Google Patents [patents.google.com]
- 8. umsl.edu [umsl.edu]
- 9. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 10. watsonnoke.com [watsonnoke.com]
- 11. Evaluating the Effect of Iron(III) in the Preparation of a Conductive Porous Composite Using a Biomass Waste-Based Starch Template - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Spectral Data of Iron(III) p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data for iron(III) p-toluenesulfonate, a versatile Lewis acid catalyst employed in various organic syntheses and materials science applications. Due to the nature of the compound, particularly the paramagnetic properties of the iron(III) center, certain spectral analyses are more informative than others. This document outlines the expected spectral characteristics based on available literature, provides detailed experimental protocols for spectral acquisition, and includes a visualization of a key catalytic application.
Nuclear Magnetic Resonance (NMR) Spectral Data
Obtaining traditional ¹H and ¹³C NMR spectra for this compound is generally not feasible. The presence of the paramagnetic Fe³⁺ ion, which possesses unpaired electrons, leads to significant line broadening of NMR signals from nearby nuclei. This phenomenon, known as the paramagnetic effect, renders the signals too broad to be observed or interpreted in a conventional high-resolution NMR spectrum.
Key takeaway: Researchers should not expect to characterize this compound using standard ¹H and ¹³C NMR spectroscopy due to severe paramagnetic line broadening.
Infrared (IR) Spectral Data
Infrared spectroscopy is a valuable tool for confirming the presence of the p-toluenesulfonate anion in the compound. The IR spectrum of this compound will be dominated by the vibrational modes of the tosylate group. For the hydrated form, additional bands corresponding to water molecules will be present.
Table 1: Expected FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3440 | O-H stretching (of hydration water) | Broad, Medium |
| ~1630 | H-O-H bending (of hydration water) | Medium |
| ~1220 - 1150 | Asymmetric SO₃ stretching | Strong |
| ~1030 | Symmetric SO₃ stretching | Strong |
| ~1120 | C-S stretching | Medium |
| ~1010 | In-plane C-H bending of the aromatic ring | Medium |
| ~815 | Out-of-plane C-H bending of the aromatic ring | Strong |
| ~680 | C-S bending | Medium |
| ~560 | SO₃ bending | Medium |
Note: The exact peak positions may vary slightly depending on the sample preparation and the hydration state of the salt.
Experimental Protocol for FT-IR Spectroscopy
A common method for obtaining an IR spectrum of a solid sample like this compound is the KBr pellet method.
-
Sample Preparation:
-
Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to remove any moisture.
-
Grind a small amount of this compound (1-2 mg) with approximately 200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powdered mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectral Data
The UV-Vis spectrum of this compound in solution is expected to show absorption bands corresponding to both the p-toluenesulfonate anion and the iron(III) cation. The p-toluenesulfonate group typically exhibits strong absorption in the UV region due to π-π* transitions of the aromatic ring. The hydrated iron(III) ion, [Fe(H₂O)₆]³⁺, has d-d transitions that are formally Laporte-forbidden and thus appear as very weak bands in the visible region. However, charge transfer bands can be more intense. The aquated Fe(III) species, particularly the hydrolyzed form [Fe(OH)(H₂O)₅]²⁺, shows a significant absorption band around 300 nm.[1] Other iron(III) complexes also exhibit strong absorption bands in the 270-380 nm range.[2]
Table 2: Expected UV-Vis Absorption for this compound in a suitable solvent (e.g., Methanol or Water)
| Wavelength (λ_max) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assignment |
| ~220, ~260-270 | High | π-π* transitions of the aromatic ring |
| ~300-350 | Moderate to High | Ligand-to-metal charge transfer (LMCT) |
| Visible Region | Low | d-d transitions of Fe(III) |
Note: The exact λ_max and molar absorptivity values can be highly dependent on the solvent and the concentration.
Experimental Protocol for UV-Vis Spectroscopy
-
Solution Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or deionized water) in a volumetric flask to prepare a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matching quartz cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Scan a spectrum over the desired wavelength range (e.g., 200-800 nm).
-
The instrument will automatically subtract the absorbance of the blank from the sample.
-
Application Workflow: this compound in Catalysis
Logical Relationship of Spectral Data Interpretation
The interpretation of the spectral data for this compound follows a logical progression, with each technique providing complementary information.
References
- 1. researchgate.net [researchgate.net]
- 2. UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 4. Sakurai reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Lewis Acidity of Iron(III) p-Toluenesulfonate for Researchers, Scientists, and Drug Development Professionals
Introduction: Iron(III) p-toluenesulfonate, also known as ferric tosylate, is a versatile and efficient Lewis acid catalyst increasingly utilized in organic synthesis.[1][2] Its appeal lies in its effectiveness, commercial availability, relatively low toxicity, and ease of handling.[3][4] This technical guide provides a comprehensive overview of the Lewis acidity of this compound, its applications in key organic transformations, and detailed experimental protocols.
Physicochemical Properties
This compound is typically an orange to reddish-brown powder.[3][4] It is soluble in polar organic solvents such as methanol (B129727) and water, sparingly soluble in tetrahydrofuran, and insoluble in nonpolar solvents like acetonitrile (B52724), diethyl ether, and hydrocarbons.[5] The hydrated form, this compound hexahydrate, is also commonly used.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | Fe(C₇H₇O₃S)₃ | [1][8] |
| Molecular Weight | 569.43 g/mol | [1][8] |
| Appearance | Orange or reddish-brown powder | [3][4] |
| CAS Number | 77214-82-5 | [1][8] |
| Solubility | Soluble in methanol and water; sparingly soluble in THF; insoluble in acetonitrile, diethyl ether, hydrocarbons. | [5] |
Understanding the Lewis Acidity
The Lewis acidity of this compound arises from the electron-deficient nature of the Fe(III) center, which can accept electron pairs from Lewis bases.[9][10] This interaction activates substrates, making them more susceptible to nucleophilic attack. The p-toluenesulfonate (tosylate) anion is a good leaving group, which further enhances the catalytic activity of the iron center.
Applications in Organic Synthesis
This compound has proven to be a highly effective catalyst in a variety of organic reactions critical to research and drug development.
Acetylation of Alcohols, Phenols, and Aldehydes
This compound is an efficient catalyst for the acetylation of primary and secondary alcohols, phenols, and diols.[14][15] This reaction is a common strategy for protecting hydroxyl groups during multi-step syntheses. The catalyst loading is typically low, making it an economical choice.
Table 2: Catalytic Efficiency of this compound in Acetylation Reactions
| Substrate Type | Catalyst Loading (mol%) | Typical Reaction Conditions | Yield | Reference(s) |
| 1° and 2° Alcohols | 2.0 | Acetic anhydride (B1165640), solvent-free or CH₃CN, room temp. | Good to Excellent | [14][15][16] |
| Phenols | 2.0 | Acetic anhydride, solvent-free or CH₃CN, room temp. | Good to Excellent | [14][15] |
| Benzoate Esters | 5.0 | Benzoic anhydride, solvent-free or CH₃CN, room temp. | Moderate to Good | [14][15] |
| Aldehydes (to acylals) | 2.0 - 5.0 | Acetic anhydride, solvent-free, room temp. | Good to Excellent | [3][12] |
Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogues, which are scaffolds of significant pharmacological interest.[17] this compound serves as a cost-effective and less toxic alternative to traditional Brønsted or Lewis acid catalysts like BF₃·Et₂O and AlCl₃.[3][17]
Table 3: this compound in the Biginelli Reaction
| Catalyst Loading (mol%) | Solvents | Temperature | Yield | Reference(s) |
| 5.0 | Isopropanol (B130326) or Octane | Reflux | Good to Excellent | [3][17] |
Synthesis of Homoallyl Ethers
This compound catalyzes the synthesis of homoallyl ethers from acetals and aldehydes using allyltrimethylsilane.[7][18] This transformation is valuable for introducing allyl groups, which can be further functionalized in complex molecule synthesis.
Table 4: Synthesis of Homoallyl Ethers using this compound
| Substrate | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) | Reference(s) |
| p-Anisaldehyde dimethyl acetal | 2.0 | CH₃CN | 1.5 h | 95 | [3] |
| Benzaldehyde dimethyl acetal | 2.0 | CH₃CN | 1.5 h | 92 | [3] |
| p-Bromobenzaldehyde (one-pot) | 10.0 | CH₃CN | 24 h | 77 | [3] |
Experimental Protocols
Synthesis of this compound
A general method for the preparation of anhydrous this compound involves the reaction of anhydrous iron(III) chloride with p-toluenesulfonic acid monohydrate.[5][19]
Procedure:
-
A mixture of anhydrous iron(III) chloride (19.6 mmol) and p-toluenesulfonic acid monohydrate (58.9 mmol) is placed in a round-bottomed flask equipped with a reflux condenser.
-
The mixture is heated under vacuum for 1 hour in a bath kept at 160 °C.
-
The resulting orange solid is washed with diethyl ether (30 mL).
-
The solid is then treated with methanol (30 mL), and the mixture is heated to reflux for 20 minutes.
-
The hot mixture is filtered, and the filtrate is concentrated to yield the orange solid product.
Alternatively, a clean synthesis method using ferric nitrate (B79036) as the iron source has been reported.[20]
General Procedure for the Acetylation of a Primary Alcohol
This protocol describes the acetylation of a primary alcohol using this compound as a catalyst.[14][15][21]
Procedure:
-
To a stirred solution of the primary alcohol (1 mmol) in acetonitrile (5 mL) or under solvent-free conditions, add acetic anhydride (1.5 mmol).
-
Add this compound (0.02 mmol, 2.0 mol%).
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
General Procedure for the Biginelli Reaction
This protocol outlines the synthesis of a 3,4-dihydropyrimidin-2(1H)-one using this compound.[3][17]
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), and urea (B33335) (1.5 mmol) in isopropanol (10 mL).
-
Add this compound (0.05 mmol, 5.0 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol (B145695) to obtain the pure dihydropyrimidinone.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. This compound - BeiLi Technologies [beilichem.com]
- 5. umsl.edu [umsl.edu]
- 6. This compound hexahydrate | C21H33FeO15S3 | CID 53442765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 8. Benzenesulfonic acid, 4-methyl-, iron(3+) salt (3:1) | C21H21FeO9S3 | CID 173580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Iron Catalysis in Organic Synthesis: A Critical Assessment of What It Takes To Make This Base Metal a Multitasking Champion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. acswebcontent.acs.org [acswebcontent.acs.org]
- 15. "Iron(III) tosylate catalyzed acylation of alcohols, phenols, and aldeh" by Ram Mohan, Neil Baldwin et al. [digitalcommons.iwu.edu]
- 16. researchgate.net [researchgate.net]
- 17. americanelements.com [americanelements.com]
- 18. Hydrated salts, Bronsted-Lowry behaviour of hexaaqua transition metal complex ions relative acidity of hexaaqua ions depends on metal ion charge and ionic radius salt hydrolysis why can metal salt solutions can be acidic A Level GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- 19. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 20. CN101973913A - Clean synthetic method of high purity this compound - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
In-depth Technical Guide on the Catalytic Mechanism of Iron(III) p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Core Introduction: The Versatile Lewis Acid Catalyst
Iron(III) p-toluenesulfonate, also known as ferric tosylate or Fe(OTs)₃, has emerged as a significant catalyst in organic synthesis. Its appeal lies in its low cost, low toxicity, and ease of handling, presenting a more environmentally benign alternative to many traditional Lewis acid catalysts.[1][2][3] This iron(III) salt effectively catalyzes a range of chemical transformations, primarily by acting as a Lewis acid. The iron center, with its vacant orbitals, can accept electron pairs from carbonyl groups and other Lewis basic functionalities, thereby activating them towards nucleophilic attack. This activation is the cornerstone of its catalytic activity in a variety of important organic reactions, including acylations, multicomponent reactions, and carbon-carbon bond-forming reactions. This guide provides a detailed exploration of the mechanism of action of this compound in several key catalytic applications, supported by experimental data and mechanistic pathways.
Acylation of Alcohols and Phenols: A Green Approach to Ester Synthesis
The esterification of alcohols and phenols is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. This compound has proven to be an efficient catalyst for the acylation of a wide array of alcohols and phenols using anhydrides as the acylating agent.[4][5]
Quantitative Data for Acylation Reactions
| Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Time | Yield (%) |
| Primary Alcohols | Acetic Anhydride (B1165640) | 2.0 | Solvent-free | 10 min - 1 h | High |
| Secondary Alcohols | Acetic Anhydride | 2.0 | Solvent-free | 10 min - 1 h | High |
| Tertiary Alcohols | Acetic Anhydride | 2.0 | Solvent-free | 4 - 21 h | Moderate to High |
| Phenols | Acetic Anhydride | 2.0 | Solvent-free | Varies | High |
| Various Alcohols | Benzoic Anhydride | 5.0 | Acetonitrile (B52724) | Varies | High |
Note: "High" yield generally refers to yields above 85-90%. Specific yields vary depending on the substrate.[4][5][6]
Experimental Protocol: General Procedure for Acetylation
To a solution of the alcohol or phenol (B47542) (1.0 mmol) and acetic anhydride (1.2 mmol), this compound hexahydrate (0.02 mmol, 2.0 mol%) is added. The mixture is stirred at room temperature. For less reactive substrates or solid reactants, acetonitrile may be used as a solvent. Upon completion of the reaction, as monitored by thin-layer chromatography, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product. In many cases, the product is of high purity and does not require further purification.[4]
Proposed Catalytic Mechanism
The catalytic cycle for the acylation of alcohols with this compound is initiated by the coordination of the Lewis acidic iron(III) center to one of the carbonyl oxygen atoms of the anhydride. This coordination polarizes the carbonyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. The subsequent nucleophilic addition of the alcohol to the activated carbonyl carbon leads to a tetrahedral intermediate. Collapse of this intermediate, with the departure of a carboxylate leaving group, results in the formation of the ester product and regenerates the this compound catalyst, allowing it to enter the next catalytic cycle.
Caption: Proposed mechanism for the this compound catalyzed acylation of alcohols.
The Biginelli Reaction: Multicomponent Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation reaction involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are of significant interest due to their diverse biological activities.[7] this compound serves as an effective catalyst for this multicomponent reaction, typically at a loading of 5.0 mol%.[2][4]
Quantitative Data for the Biginelli Reaction
While a comprehensive table is not available in the cited literature, studies report that the use of 5.0 mol% of this compound provides good to excellent yields for a variety of aromatic and aliphatic aldehydes.[2][4]
Experimental Protocol: General Procedure for the Biginelli Reaction
A mixture of the aldehyde (1.0 mmol), ethyl acetoacetate (B1235776) (1.0 mmol), urea (1.5 mmol), and this compound hexahydrate (0.05 mmol, 5.0 mol%) in a suitable solvent such as isopropanol (B130326) or octane (B31449) is heated to reflux.[4] The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is then washed with cold water and recrystallized from ethanol (B145695) to afford the pure dihydropyrimidinone.
Proposed Catalytic Mechanism
The mechanism of the Biginelli reaction catalyzed by this compound is believed to proceed through an iminium intermediate. The Lewis acidic Fe(OTs)₃ activates the aldehyde by coordinating to the carbonyl oxygen, which facilitates the nucleophilic attack by urea to form an acyliminium ion. This electrophilic intermediate then reacts with the enol form of the β-ketoester in a Michael-type addition. Subsequent cyclization and dehydration lead to the final dihydropyrimidinone product, with the regeneration of the this compound catalyst.
Caption: Proposed mechanism for the this compound catalyzed Biginelli reaction.
Synthesis of Homoallyl Ethers from Acetals
This compound is also a versatile catalyst for the allylation of acetals with allyltrimethylsilane (B147118) to produce homoallyl ethers, which are valuable synthetic intermediates.[8][9] This reaction typically proceeds smoothly at room temperature with catalyst loadings ranging from 2.0 to 10.0 mol%.[8]
Quantitative Data for the Synthesis of Homoallyl Ethers
| Acetal (B89532) Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Benzaldehyde dimethyl acetal | 2.0 | 1.5 | 95 |
| p-Anisaldehyde dimethyl acetal | 2.0 | 1.5 | 98 |
| p-Chlorobenzaldehyde dimethyl acetal | 5.0 | 2.0 | 92 |
| Cinnamaldehyde dimethyl acetal | 5.0 | 3.0 | 85 |
| Heptanal dimethyl acetal | 10.0 | 4.0 | 75 |
Data extracted from a representative study. Yields are for isolated products.[8]
Experimental Protocol: Synthesis of Homoallyl Ethers
In a round-bottom flask, the acetal (1.0 mmol) is dissolved in acetonitrile (5 mL). To this solution, allyltrimethylsilane (1.5 mmol) and this compound hexahydrate (0.02-0.10 mmol, 2.0-10.0 mol%) are added. The reaction mixture is stirred at room temperature and monitored by gas chromatography or thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and a 10% aqueous sodium carbonate solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the homoallyl ether. For some substrates, purification by flash chromatography may be necessary.[8]
Proposed Catalytic Mechanism
The catalytic cycle for the synthesis of homoallyl ethers begins with the activation of the acetal by the Lewis acidic this compound. Fe(OTs)₃ coordinates to one of the oxygen atoms of the acetal, facilitating the departure of an alkoxy group to form an oxocarbenium ion intermediate. This highly electrophilic species is then attacked by the nucleophilic allyltrimethylsilane in a Hosomi-Sakurai type reaction. The carbon-carbon bond formation is followed by the elimination of the trimethylsilyl (B98337) group and regeneration of the this compound catalyst, which can then activate another molecule of the acetal.
Caption: Proposed mechanism for the this compound catalyzed synthesis of homoallyl ethers.
Conclusion
This compound is a highly effective and versatile Lewis acid catalyst for a variety of important organic transformations. Its low cost, low toxicity, and ease of handling make it an attractive alternative to more traditional and often more hazardous catalysts. The core of its catalytic activity lies in its ability to activate carbonyls and other Lewis basic functional groups through coordination, thereby facilitating nucleophilic attack. The detailed mechanisms and experimental protocols provided in this guide offer a comprehensive understanding of its mode of action, which is crucial for researchers and professionals in the field of drug development and fine chemical synthesis. Further exploration of the substrate scope and optimization of reaction conditions for various applications will undoubtedly continue to expand the utility of this valuable catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Iron(III) tosylate catalyzed synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via the Biginelli reaction [agris.fao.org]
- 4. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 5. Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
An In-depth Technical Guide to Iron(III) p-toluenesulfonate: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Iron(III) p-toluenesulfonate, a versatile and economically significant reagent in modern chemistry. The document details its historical discovery, physical and chemical properties, key synthetic methodologies, and its applications as a catalyst in organic synthesis, particularly relevant to drug development and materials science.
Discovery and History
While the specific first synthesis of this compound is not extensively documented in readily available literature, the class of compounds to which it belongs, binary transition metal p-toluenesulfonates (also known as tosylates), has been known since the 1870s.[1] The development of these salts was a natural extension of the burgeoning field of organic chemistry in the 19th century, which saw the isolation and characterization of numerous organic acids and their corresponding metallic salts.
p-Toluenesulfonic acid, the organic precursor, was first prepared in the mid-19th century through the sulfonation of toluene. The ability of its sulfonic acid group to form stable salts with a wide range of metals, including iron, was likely investigated shortly thereafter. These early preparations were typically achieved by reacting a metal carbonate, hydroxide, or chloride with p-toluenesulfonic acid.[1]
In the 20th and 21st centuries, this compound has gained prominence as an inexpensive, efficient, and environmentally benign Lewis acid catalyst in a variety of organic transformations.[2][3] Its commercial availability and ease of handling have made it an attractive alternative to more hazardous or expensive catalysts.
Physicochemical Properties
This compound is typically available as a hydrate, most commonly the hexahydrate. Its properties can vary slightly depending on its hydration state. The anhydrous form is an orange to brown powder.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₂₁H₂₁FeO₉S₃ (anhydrous) | [5] |
| C₂₁H₃₃FeO₁₅S₃ (hexahydrate) | [6] | |
| Molecular Weight | 569.43 g/mol (anhydrous) | [4][5] |
| 677.52 g/mol (hexahydrate) | [6][7] | |
| Appearance | Orange to brown powder | [4] |
| Melting Point | 294-306 °C | [4] |
| Solubility | Soluble in water, ethanol, methanol (B129727), and n-butanol. | [4] |
| CAS Number | 77214-82-5 (anhydrous) | [4][5] |
| 312619-41-3 (hexahydrate) | [6][7] |
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of a related iron(III) complex with p-toluenesulfonate ligands would be expected to show characteristic peaks for the sulfonate group (SO₃) and the aromatic ring. Key absorptions would include strong bands for the S=O stretching vibrations, typically in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
UV-Vis Spectroscopy: The UV-Vis spectrum of p-toluenesulfonic acid in an acidic mobile phase shows a maximum absorbance below 230 nm.[8] The iron(III) complex exhibits a color, suggesting absorption in the visible region, likely due to d-d transitions of the Fe³⁺ ion and charge-transfer bands. The UV-visible absorption spectra of Fe(III) complexes in aqueous solutions are pH-dependent.[9]
Experimental Protocols
Synthesis of Anhydrous this compound
This protocol is adapted from a published procedure for the synthesis of anhydrous transition metal p-toluenesulfonates.[1]
Materials:
-
Ferric chloride (FeCl₃), anhydrous
-
p-Toluenesulfonic acid monohydrate
-
Methanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine anhydrous ferric chloride (1 equivalent) and p-toluenesulfonic acid monohydrate (3 equivalents).
-
Heat the mixture under vacuum in a bath maintained at 160 °C for 1 hour.
-
Cool the resulting orange solid and wash it with diethyl ether (30 mL).
-
Add methanol (30 mL) to the solid and heat the mixture to reflux for 20 minutes.
-
Filter the resulting solution while hot.
-
Remove the solvent from the filtrate under vacuum to yield the anhydrous this compound.
Diagram 1: Synthesis Workflow of Anhydrous this compound
Caption: Workflow for the synthesis of anhydrous this compound.
Catalytic Application: Biginelli Reaction
This compound is an effective catalyst for the Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones.[3][10]
Representative Protocol:
-
To a mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), and urea (1.5 mmol), add this compound (5 mol%).
-
The reaction mixture is stirred at an appropriate temperature (e.g., 80-100 °C) in a suitable solvent (e.g., ethanol, acetonitrile, or solvent-free) for a period of time (typically 1-8 hours), monitored by TLC.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and recrystallized to afford the pure dihydropyrimidinone.
Signaling Pathways and Catalytic Mechanisms
In the context of its application in organic synthesis, "signaling pathways" can be interpreted as the catalytic cycle or reaction mechanism. As a Lewis acid, the iron(III) center coordinates to carbonyl oxygen atoms, activating the substrate towards nucleophilic attack.
Proposed Catalytic Cycle for the Biginelli Reaction
The mechanism for the Biginelli reaction catalyzed by a Lewis acid like this compound is believed to proceed through the formation of an N-acyliminium ion intermediate.
Diagram 2: Proposed Catalytic Cycle for the Biginelli Reaction
Caption: Proposed catalytic cycle for the Biginelli reaction catalyzed by this compound.
Applications in Drug Development and Organic Synthesis
This compound has demonstrated significant utility in a range of organic transformations, many of which are foundational in the synthesis of pharmaceuticals and other biologically active molecules.
-
Biginelli Reaction: As detailed above, this reaction provides access to dihydropyrimidinones, a class of compounds with a wide array of pharmacological activities, including calcium channel blockers, antihypertensive agents, and antiviral properties.[10] The use of this compound offers a green and efficient method for the synthesis of these important heterocyclic scaffolds.
-
Acylation and Esterification: The compound is an efficient catalyst for the acylation of alcohols, phenols, and amines.[2][11][12] This transformation is crucial for the introduction of protecting groups and the synthesis of esters, which are common functional groups in drug molecules.
-
Synthesis of Homoallyl Ethers: this compound catalyzes the allylation of acetals to produce homoallyl ethers, which are versatile intermediates in organic synthesis.[3]
-
Polymerization: It is used as an oxidant for the polymerization of monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT) to produce conductive polymers.[7] These materials have applications in electronics and medical devices.
Conclusion
This compound has a rich, albeit not perfectly documented, history rooted in the fundamental developments of 19th-century chemistry. It has evolved into a key reagent in modern organic synthesis, valued for its low cost, low toxicity, and high catalytic activity. For researchers and professionals in drug development and materials science, a thorough understanding of its properties and applications provides a powerful tool for the efficient and sustainable synthesis of a wide range of valuable molecules.
References
- 1. umsl.edu [umsl.edu]
- 2. acswebcontent.acs.org [acswebcontent.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - BeiLi Technologies [beilichem.com]
- 5. Iron p-toluenesulfonate | C14H14FeO6S2 | CID 15757227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound hexahydrate | C21H33FeO15S3 | CID 53442765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound technical grade 312619-41-3 [sigmaaldrich.com]
- 8. UV-Vis Spectrum of p-Toluenesulfonic Acid | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 11. "Iron(III) tosylate catalyzed acylation of alcohols, phenols, and aldeh" by Ram Mohan, Neil Baldwin et al. [digitalcommons.iwu.edu]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Laboratory Use of Iron(III) p-Toluenesulfonate
This guide provides an in-depth overview of the safety and handling protocols for Iron(III) p-toluenesulfonate, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment. This document outlines the compound's properties, potential hazards, necessary personal protective equipment, emergency procedures, and proper storage and disposal methods.
Chemical and Physical Properties
This compound, available in both anhydrous and hexahydrate forms, is typically an orange to brown crystalline powder.[1][2] Its solubility in water and various organic solvents like ethanol (B145695) and methanol (B129727) makes it a versatile reagent in organic synthesis and materials science, notably as an oxidizing agent in the polymerization of conductive polymers.[1][2][3]
Table 1: Physical and Chemical Properties
| Property | Value | References |
| Appearance | Orange to brown crystalline powder | [1][2] |
| Molecular Formula (Anhydrous) | C₂₁H₂₁FeO₉S₃ | [1][4] |
| Molecular Weight (Anhydrous) | 569.43 g/mol | [1][2][4] |
| CAS Number (Anhydrous) | 77214-82-5 | [2][4][5] |
| Molecular Formula (Hexahydrate) | C₂₁H₂₁FeO₉S₃ · 6H₂O | [6] |
| Molecular Weight (Hexahydrate) | 677.52 g/mol | [6] |
| CAS Number (Hexahydrate) | 312619-41-3 | [6][7] |
| Solubility | Soluble in water, ethanol, methanol, n-butanol | [1][7] |
| Melting Point | >300 °C | [7] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[5][6] The hexahydrate form is noted for causing serious eye damage.[8][9]
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement | References |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [5] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation | [5][6][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5] |
| Harmful if swallowed/in contact with skin | Not specified | Harmful in contact with skin and if swallowed | [4] |
Signal Word: Danger or Warning[5][6]
Hazard Pictograms:
-
(for serious eye damage)
-
(for irritation)[6]
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the chemical.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1] A face shield may be necessary if there is a risk of splashing.[7]
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing.[2] Do not breathe the dust.[2] Wash hands thoroughly after handling the material.[5][7] Do not eat, drink, or smoke in the laboratory.[7][10]
-
Dust Control: Minimize dust generation and accumulation during handling.[7]
Storage
-
Container: Store in a tightly closed container in a cool, dry place.[2][4]
-
Conditions: The storage area should be well-ventilated.[1] Protect the container from moisture and direct sunlight.[1]
-
Incompatibilities: Store away from strong oxidizing agents.[4][7]
Personal Protective Equipment (PPE)
A comprehensive assessment of laboratory hazards should be conducted to ensure the appropriate selection of PPE.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | References |
| Eye/Face Protection | Chemical safety goggles or glasses with side shields. A face shield is recommended if splashing is possible. | [4][6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing to prevent skin exposure. | [4][7][11] |
| Respiratory Protection | A NIOSH-approved respirator should be used if ventilation is inadequate or if dust is generated. | [4][11][12] |
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure. Always have a safety shower and eyewash station readily accessible.[4][12]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][6] Seek immediate medical attention.[5][6][13]
-
Skin Contact: Remove contaminated clothing and shoes immediately.[4][5] Flush the affected skin with plenty of soap and water for at least 15 minutes.[4][5][13] Seek medical attention if irritation persists.[5]
-
Inhalation: Move the exposed individual to fresh air at once.[4][5] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][5][13]
-
Ingestion: If the person is conscious, wash out their mouth with water.[4] Do NOT induce vomiting.[5] Seek immediate medical attention.[4][5]
Accidental Release Measures
In the event of a spill, follow these procedures while wearing full PPE.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[7]
-
Cleanup: For solid spills, sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4][6][7] A HEPA-filtered vacuum may also be used.[14]
-
Decontamination: After the material has been collected, ventilate the area and wash the spill site.[4]
-
Environmental Protection: Do not allow the product to enter drains, waterways, or soil.[5][7]
Caption: Workflow for responding to an accidental spill.
Stability and Reactivity
-
Chemical Stability: this compound is stable under normal laboratory temperatures and pressures.[4]
-
Conditions to Avoid: Avoid the generation of dust and exposure to moisture.[7]
-
Incompatible Materials: The compound is incompatible with strong oxidizing agents.[4][7]
-
Hazardous Decomposition Products: Under fire conditions, it can emit toxic fumes, including carbon monoxide, carbon dioxide, sulfur oxides, and iron oxides.[4][5][7]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[6] However, available data indicates potential health effects.
-
Acute Toxicity: An oral LD50 of 2.35 mg/kg in rats has been reported, indicating high acute toxicity if swallowed.[4]
-
Skin and Eye Effects: Direct contact can cause skin inflammation, characterized by itching, scaling, and redness.[7] Eye contact may result in redness, pain, and severe eye damage.[7]
-
Inhalation Effects: Inhalation may cause irritation to the respiratory system.[6][7]
Caption: Decision tree for first aid response to exposure.
Disposal Considerations
Chemical waste must be disposed of in accordance with all federal, state, and local environmental regulations.[4][7]
-
Procedure: Contact a licensed professional waste disposal service.[4] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Packaging: Dispose of contaminated packaging as unused product.[7] Do not reuse empty containers.[7]
Experimental Protocol Example: Polymerization of EDOT
This compound is commonly used as an oxidizing agent for the polymerization of 3,4-ethylenedioxythiophene (B145204) (EDOT).[2][15] The following is a generalized protocol that highlights the safety considerations.
Objective: To synthesize a conductive polymer film of poly(3,4-ethylenedioxythiophene) (PEDOT) using this compound as the oxidant.
Materials:
-
3,4-ethylenedioxythiophene (EDOT)
-
This compound
-
Anhydrous n-butanol
-
Substrate (e.g., glass slide)
Methodology:
-
Preparation of Oxidant Solution: In a chemical fume hood, prepare a solution of this compound in anhydrous n-butanol. This step should be performed with careful weighing of the powder to avoid creating dust. Wear full PPE.
-
Monomer Addition: To the stirred oxidant solution, add the EDOT monomer dropwise. The reaction is often exothermic; control the addition rate to manage the temperature.
-
Polymerization: Allow the reaction to proceed for a specified time at a controlled temperature. The solution will darken as the PEDOT polymer forms.
-
Film Deposition: Dip the substrate into the polymerization solution or cast the solution onto the substrate to form a thin film.
-
Washing and Drying: After polymerization, wash the resulting polymer film with a suitable solvent (e.g., ethanol) to remove any unreacted monomer and residual oxidant. Dry the film under vacuum or in a low-temperature oven.
Safety Considerations during the Protocol:
-
All steps must be conducted in a well-ventilated fume hood.
-
EDOT is also a chemical that requires careful handling; consult its specific SDS.
-
Avoid any contact between this compound and incompatible materials.
-
Dispose of all chemical waste, including residual solutions and washing solvents, according to institutional and regulatory guidelines.
Hierarchy of Controls
To ensure maximum safety, a hierarchical approach to hazard control should be implemented. This prioritizes the most effective control measures.
Caption: Hierarchy of controls for managing chemical risk.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - BeiLi Technologies [beilichem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. watson-int.com [watson-int.com]
- 5. aksci.com [aksci.com]
- 6. nanofab.utah.edu [nanofab.utah.edu]
- 7. aksci.com [aksci.com]
- 8. This compound hexahydrate | C21H33FeO15S3 | CID 53442765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzenesulfonic acid, 4-methyl-, iron(3+) salt (3:1) | C21H21FeO9S3 | CID 173580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. Ferrous Sulfate Safe Storage and Handling - Affinity Chemical [affinitychemical.com]
- 15. nbinno.com [nbinno.com]
An In-Depth Technical Guide to Iron(III) p-Toluenesulfonate: Anhydrous vs. Hexahydrate Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) p-toluenesulfonate, also known as ferric tosylate, is a versatile and efficient Lewis acid catalyst employed in a wide array of organic transformations.[1] Its utility is particularly pronounced in reactions crucial to pharmaceutical synthesis and drug development.[2][3] This compound exists in two common forms: anhydrous this compound and its hexahydrate counterpart. The presence of coordinated water molecules in the hexahydrate form can significantly influence the compound's physical properties, stability, and catalytic activity. This technical guide provides a comprehensive comparison of the anhydrous and hexahydrate forms of this compound, offering insights into their properties, synthesis, and applications to aid researchers in selecting the optimal form for their specific needs.
Physicochemical Properties: A Comparative Overview
A clear understanding of the fundamental physicochemical properties of both the anhydrous and hexahydrate forms is essential for their effective application. The following tables summarize the key quantitative data for a direct comparison.
Table 1: General and Physical Properties
| Property | Anhydrous this compound | Hexahydrate this compound |
| CAS Number | 77214-82-5[4] | 312619-41-3[5] |
| Molecular Formula | C₂₁H₂₁FeO₉S₃[4] | C₂₁H₃₃FeO₁₅S₃[5] |
| Molecular Weight | 569.43 g/mol [1] | 677.52 g/mol [5] |
| Appearance | Orange to reddish-brown powder[1] | Orange to brown powder[6] |
| Melting Point | 294-306 °C[6] | Not available |
| Solubility | Soluble in water, ethanol, methanol, and n-butanol.[6] | Soluble in water and methanol; sparingly soluble in tetrahydrofuran; insoluble in acetonitrile (B52724) and diethyl ether. |
Table 2: Chemical and Safety Information
| Property | Anhydrous this compound | Hexahydrate this compound |
| Purity | ≥ 99% (Assay)[1] | Technical grade[5] |
| Hazard Statements | H318 (Causes serious eye damage)[4] | H318 (Causes serious eye damage) |
| Precautionary Statements | P280, P305+P351+P338[4] | P280, P305+P351+P338 |
| Storage | Store at room temperature in a cool, dry place.[6] | Store at room temperature. |
Synthesis and Experimental Protocols
The synthesis of both the anhydrous and hexahydrate forms of this compound can be achieved through several methods. Below are detailed experimental protocols for their preparation.
Synthesis of Anhydrous this compound
A common method for preparing the anhydrous form involves the reaction of an iron salt with p-toluenesulfonic acid, followed by dehydration.
-
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ferric chloride (FeCl₃) and a stoichiometric excess of p-toluenesulfonic acid monohydrate.
-
Reaction: Heat the mixture under vacuum at approximately 160 °C for several hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Purification: After cooling, the solid product is washed with a non-polar solvent, such as diethyl ether, to remove any unreacted p-toluenesulfonic acid.
-
Drying: The resulting solid is then dried under vacuum to yield anhydrous this compound.
-
Synthesis of this compound Hexahydrate
The hexahydrate form is often prepared through a precipitation reaction in an aqueous medium. A patented method provides a straightforward approach.[7]
-
Experimental Protocol:
-
Preparation of Reactants: Prepare an aqueous solution of ammonium (B1175870) ferric sulfate (B86663) and a separate aqueous solution of sodium hydroxide (B78521).
-
Precipitation: Slowly add the sodium hydroxide solution to the ammonium ferric sulfate solution with stirring, maintaining the pH of the reaction mixture between 7.0 and 9.0 to precipitate iron(III) hydroxide.
-
Washing and Drying: The iron(III) hydroxide precipitate is thoroughly washed with deionized water and then suspended in a filter bag to air-dry at room temperature until a colloidal paste is formed.
-
Reaction with p-Toluenesulfonic Acid: The partially dried iron(III) hydroxide is then reacted with a stoichiometric amount of p-toluenesulfonic acid in an aqueous solution.
-
Crystallization: The resulting solution of this compound is filtered and concentrated under reduced pressure until viscous. The concentrated solution is then cooled to induce crystallization.
-
Final Product: The obtained crystals are crushed and dried to yield this compound hexahydrate.[7]
-
Comparative Analysis: The Role of Water of Hydration
The six molecules of water in the hexahydrate form are not merely passive components; they play a crucial role in defining the compound's properties and reactivity.
-
Hygroscopicity and Stability: The anhydrous form is expected to be highly hygroscopic, readily absorbing moisture from the atmosphere to form the more stable hexahydrate. This necessitates handling and storage under inert and dry conditions to maintain its anhydrous nature. The hexahydrate form is generally more stable and easier to handle in a typical laboratory environment.
-
Catalytic Activity: The water molecules in the hexahydrate can act as both Brønsted and Lewis acids, potentially influencing the reaction mechanism.[8] In some Lewis acid-catalyzed reactions, the presence of a controlled amount of water can enhance the catalytic activity. However, in other reactions, particularly those sensitive to water, the anhydrous form is the catalyst of choice. The coordinated water can modulate the Lewis acidity of the iron center, which can be a critical factor in catalyst performance.[9]
Applications in Drug Development and Organic Synthesis
Both forms of this compound are powerful Lewis acid catalysts for a variety of organic reactions that are fundamental to the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Lewis Acid Catalysis
This compound is a cost-effective, relatively non-toxic, and environmentally benign alternative to many traditional Lewis acids.[10]
-
Friedel-Crafts Reactions: It is an effective catalyst for Friedel-Crafts acylation and alkylation reactions, which are essential for the synthesis of various aromatic ketones and alkylated aromatic compounds used in drug synthesis.[3][11]
-
Experimental Protocol for Friedel-Crafts Acylation:
-
To a stirred solution of the aromatic substrate in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add this compound (anhydrous or hexahydrate, typically 5-10 mol%).
-
Cool the mixture to 0 °C and slowly add the acylating agent (e.g., an acyl chloride or anhydride).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction with water or a dilute acid solution.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude product, which can be further purified by chromatography or crystallization.
-
-
-
Other Catalytic Applications: It also catalyzes a range of other reactions, including esterifications, etherifications, and the synthesis of heterocyclic compounds.[2][12]
Precursor for Magnetic Nanoparticles in Drug Delivery
While direct applications in drug formulations are not widely documented, this compound can serve as a precursor for the synthesis of iron oxide magnetic nanoparticles.[13] These nanoparticles are of significant interest in the field of drug delivery for targeted therapy and as contrast agents in magnetic resonance imaging (MRI).[14][15]
Visualizing Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate key processes involving this compound.
Caption: Synthesis workflows for anhydrous and hexahydrate this compound.
Caption: Generalized mechanism of Friedel-Crafts acylation catalyzed by this compound.
Conclusion
Both the anhydrous and hexahydrate forms of this compound are valuable reagents for researchers, scientists, and drug development professionals. The choice between the two forms depends critically on the specific application. The anhydrous form is preferred for reactions that are sensitive to water, while the hexahydrate form offers greater stability and ease of handling for a broader range of applications where the presence of water is tolerated or even beneficial. A thorough understanding of their distinct properties, as outlined in this guide, will enable the informed selection and effective utilization of these powerful catalysts in organic synthesis and the development of novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Benzenesulfonic acid, 4-methyl-, iron(3+) salt (3:1) | C21H21FeO9S3 | CID 173580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 对甲苯磺酸铁 六水合物 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound - BeiLi Technologies [beilichem.com]
- 7. CN102911089B - Method for preparing iron p-toluenesulfonate and solution thereof - Google Patents [patents.google.com]
- 8. people.reed.edu [people.reed.edu]
- 9. Role of Water in Modulating the Fe3+/Fe2+ Redox Couple in Iron-Based Complexes and Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acswebcontent.acs.org [acswebcontent.acs.org]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Magnetic Nanoparticles for Biomedical Applications | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of Sub 3 nm-Sized Uniform Magnetite Nanoparticles Using Reverse Micelle Method for Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Clean Synthesis Methods for High-Purity Iron(III) p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of modern, clean synthesis methodologies for producing high-purity Iron(III) p-toluenesulfonate. This compound is a versatile and efficient Lewis acid catalyst and oxidizing agent with significant applications in organic synthesis, particularly in the pharmaceutical industry for the synthesis of complex molecules.[1] The demand for high-purity, environmentally benign synthetic routes has led to the development of several innovative methods that minimize hazardous byproducts and ensure a product free from detrimental impurities such as chloride ions.
This document details various synthetic pathways, offering comprehensive experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific applications.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for this compound is often a trade-off between factors like purity, yield, cost, and environmental impact. The following table summarizes the key quantitative and qualitative aspects of the primary synthesis methods discussed in this guide.
| Method | Starting Materials | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| 1. Clean Synthesis via Nitrate (B79036) Reduction | Ferric nitrate, p-Toluenesulfonic acid, Hydrazine (B178648) hydrate (B1144303) | High (not explicitly quantified in cited patents) | High; free of chloride, sulfate (B86663), and residual nitrate ions.[2] | Environmentally friendly (only byproduct is N₂ gas), simple operation.[2] | Use of hydrazine hydrate, which is a toxic reagent. |
| 2. Precipitation via Iron Hydroxide (B78521) Intermediate | Ammonium (B1175870) ferric sulfate, Sodium hydroxide, p-Toluenesulfonic acid | High (not explicitly quantified in cited patents) | High; low in foreign ions.[3] | Complete reaction, simple process, low energy consumption, minimal pollution.[3] | Multi-step process involving precipitation and washing. |
| 3. Anhydrous Synthesis from Ferric Chloride | Ferric chloride, p-Toluenesulfonic acid monohydrate | ~95.0% | Good; suitable for applications requiring anhydrous conditions. | High yield, direct method. | Generates HCl as a byproduct, potential for trace chloride impurities. |
| 4. Traditional Aqueous Synthesis | Ferric chloride, Sodium p-toluenesulfinate | Moderate (specifics not well-documented) | Typically lower; risk of significant chloride ion contamination.[4] | Utilizes readily available starting materials. | Chloride ion contamination is a major issue for electronic and catalytic applications. |
Experimental Protocols and Workflows
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on published examples and patents.
Method 1: Clean Synthesis via Nitrate Reduction
This method is distinguished by its use of ferric nitrate as a high-purity iron source and hydrazine hydrate to reduce the nitrate ions, resulting in nitrogen gas as the only byproduct.[2] This approach is particularly advantageous for applications requiring a product free of halide and sulfate impurities.
Experimental Protocol:
-
Reaction Setup: To a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, add ferric nitrate nonahydrate (e.g., 1 mole) and an aqueous solution of p-toluenesulfonic acid (e.g., 2.7-2.9 moles).
-
Initial Heating: Heat the mixture to 60-80°C with continuous stirring.
-
Nitrate Reduction: Slowly add hydrazine hydrate (80-90 wt%, e.g., 2.0-3.6 moles) to the heated mixture. An exothermic reaction will occur with the evolution of nitrogen gas.
-
Reaction Completion: Maintain the temperature and continue stirring until the gas evolution ceases.
-
Purification:
-
Filter the resulting solution to remove any insoluble impurities.
-
Dehydrate the solution under reduced pressure.
-
Perform a deep dehydration by vacuum drying at 50-80°C.
-
-
Final Product: Dissolve the solid residue in absolute ethanol (B145695) or butanol and recrystallize to obtain high-purity this compound.
Experimental Workflow Diagram:
Caption: Workflow for the clean synthesis of this compound.
Method 2: Precipitation via Iron Hydroxide Intermediate
This method involves the initial preparation of a highly active iron(III) hydroxide precipitate, which is then neutralized with p-toluenesulfonic acid. The process is lauded for its simplicity and the high purity of the final product.[3]
Experimental Protocol:
-
Prepare Solutions: Prepare an aqueous solution of ammonium ferric sulfate and a separate aqueous solution of sodium hydroxide.
-
Precipitation: Slowly add the sodium hydroxide solution to the ammonium ferric sulfate solution with stirring until the pH of the reaction mixture reaches 7.0-9.0. This will precipitate iron(III) hydroxide.
-
Washing: Wash the iron(III) hydroxide precipitate repeatedly with deionized water until the supernatant is free of sulfate and ammonium ions.
-
Drying the Intermediate: Place the washed precipitate in a filter bag and allow it to hang dry at room temperature until a colloidal, partially hydrated iron(III) hydroxide is formed.
-
Salt Formation: React the partially dried iron(III) hydroxide with p-toluenesulfonic acid in an appropriate solvent (e.g., water, ethanol).
-
Isolation and Purification:
-
Filter the resulting this compound solution.
-
Concentrate the solution by heating until it becomes viscous.
-
Cool the concentrated solution to induce crystallization.
-
Crush the resulting crystals and dry them in an oven (e.g., 5-8 hours at 70-90°C).
-
Experimental Workflow Diagram:
Caption: Synthesis workflow via an iron hydroxide intermediate.
Method 3: Anhydrous Synthesis from Ferric Chloride
For applications requiring the anhydrous form of this compound, a direct reaction between ferric chloride and p-toluenesulfonic acid monohydrate under vacuum is effective. This method boasts a high yield and produces the anhydrous salt directly.
Experimental Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine anhydrous ferric chloride (e.g., 19.6 mmol) and p-toluenesulfonic acid monohydrate (e.g., 58.9 mmol).
-
Reaction: Heat the mixture under vacuum in a bath at 160°C for 1 hour. Hydrogen chloride gas will be evolved.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the resulting orange solid with diethyl ether to remove any unreacted p-toluenesulfonic acid.
-
-
Final Product: Dry the solid under vacuum to obtain anhydrous this compound. The reported yield for this procedure is approximately 95.0%.
Experimental Workflow Diagram:
Caption: Workflow for the anhydrous synthesis of this compound.
Applications in Research and Development
High-purity this compound is a valuable reagent for the modern organic chemist. Its strong Lewis acidity and oxidizing properties make it an effective catalyst for a variety of organic transformations, including:
-
Friedel-Crafts reactions: Catalyzing acylation and alkylation of aromatic compounds.[1]
-
Polymerization: Acting as an oxidant and dopant in the synthesis of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT).
-
Catalysis in "Green" Chemistry: Its low toxicity and ease of handling make it an attractive alternative to more hazardous catalysts.
The absence of chloride ions in products from the clean synthesis methods is particularly crucial in the manufacturing of solid electrolytic capacitors, where such impurities can cause corrosion and device failure. For drug development professionals, the use of a well-characterized, high-purity catalyst is essential for ensuring the reproducibility of synthetic steps and minimizing unwanted side reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN101973913A - Clean synthetic method of high purity this compound - Google Patents [patents.google.com]
- 3. CN102911089B - Method for preparing iron p-toluenesulfonate and solution thereof - Google Patents [patents.google.com]
- 4. Iron(III)p-toluenesulfonate | CymitQuimica [cymitquimica.com]
Methodological & Application
Iron(III) p-Toluenesulfonate: A Versatile and Efficient Catalyst in Organic Synthesis
Introduction: Iron(III) p-toluenesulfonate, also known as ferric tosylate [Fe(OTs)₃], has emerged as a highly effective, inexpensive, and environmentally benign Lewis acid catalyst in a wide array of organic transformations.[1][2] Its appeal to researchers, scientists, and drug development professionals stems from its low toxicity, ease of handling as a commercially available solid, and its efficacy in promoting reactions under mild conditions.[1][3] This powerful catalyst has demonstrated significant utility in key synthetic operations such as acylations, multicomponent reactions for the synthesis of heterocyclic compounds, and the protection and deprotection of functional groups.
This document provides detailed application notes and experimental protocols for several key transformations catalyzed by this compound, supported by quantitative data and visual workflows to facilitate understanding and implementation in a laboratory setting.
Acylation of Alcohols and Phenols
The protection of hydroxyl groups via acylation is a fundamental transformation in organic synthesis. This compound efficiently catalyzes the acetylation of primary and secondary alcohols, as well as phenols, using acetic anhydride (B1165640). The reaction proceeds smoothly with a low catalyst loading of 2.0 mol %.[1][3] For the formation of benzoate (B1203000) esters, a slightly higher catalyst loading of 5.0 mol % is typically required.[1][3]
Quantitative Data for Acetylation of Alcohols and Phenols
| Entry | Substrate | Product | Time | Yield (%) |
| 1 | Benzyl alcohol | Benzyl acetate (B1210297) | 10 min | 95 |
| 2 | 1-Phenylethanol | 1-Phenylethyl acetate | 15 min | 92 |
| 3 | Cyclohexanol | Cyclohexyl acetate | 10 min | 98 |
| 4 | Phenol (B47542) | Phenyl acetate | 10 min | 90 |
| 5 | p-Cresol | p-Tolyl acetate | 10 min | 95 |
| 6 | 2-Naphthol | 2-Naphthyl acetate | 15 min | 93 |
Reaction Conditions: Substrate (1 mmol), acetic anhydride (1.5 mmol), Fe(OTs)₃ (2.0 mol %), solvent-free, room temperature.
Experimental Protocol: General Procedure for Acetylation
-
To a round-bottom flask containing the alcohol or phenol (1.0 mmol) and acetic anhydride (1.5 mmol), add this compound (0.02 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water (10 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Experimental Workflow: Acetylation of Alcohols and Phenols
Caption: General workflow for the Fe(OTs)₃-catalyzed acetylation.
Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of heterocyclic compounds with a wide range of biological activities. This compound serves as an excellent catalyst for this transformation, with optimal results typically achieved using a 5.0 mol % catalyst loading in solvents like isopropanol (B130326) or octane.[1]
Quantitative Data for the Biginelli Reaction
| Entry | Aldehyde | β-Ketoester | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 4-(4-Chlorophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 4 | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 5-(Ethoxycarbonyl)-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 5 | 88 |
| 4 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | 5-(Ethoxycarbonyl)-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 4 | 90 |
| 5 | Benzaldehyde | Methyl acetoacetate | 5-(Methoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 4 | 90 |
Reaction Conditions: Aldehyde (1 mmol), β-ketoester (1 mmol), urea (B33335) (1.5 mmol), Fe(OTs)₃ (5.0 mol %), isopropanol, reflux.
Experimental Protocol: General Procedure for the Biginelli Reaction
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and this compound (0.05 mmol).
-
Add isopropanol (5 mL) as the solvent.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol (B145695) to remove any unreacted starting materials.
-
Recrystallize the product from ethanol to obtain the pure dihydropyrimidinone.
Logical Relationship: Biginelli Reaction Components
Caption: Reactants in the Fe(OTs)₃-catalyzed Biginelli reaction.
Protection and Deprotection of Functional Groups
This compound is a versatile catalyst for both the protection of carbonyl compounds as acetals and the deprotection of acetals and other protecting groups like tetrahydropyranyl (THP) ethers.[1][4]
Application Note: Acetalization of Carbonyls
The protection of aldehydes and ketones as acetals is a common strategy to prevent their reaction under nucleophilic or basic conditions. Fe(OTs)₃ can catalyze the formation of acetals from carbonyl compounds and diols, such as ethylene (B1197577) glycol.
Experimental Protocol: General Procedure for Acetalization
-
To a solution of the carbonyl compound (1.0 mmol) in a suitable solvent like toluene (B28343) (10 mL), add ethylene glycol (1.2 mmol) and this compound (0.05 mmol).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting acetal (B89532) by column chromatography if necessary.
Application Note: Deprotection of Acetals and THP Ethers
Fe(OTs)₃ is an effective catalyst for the cleavage of acetal and THP ether protecting groups to regenerate the corresponding carbonyl and hydroxyl functionalities, respectively. The deprotection of THP ethers can be achieved using a low catalyst loading of 2.0 mol% in methanol (B129727) at room temperature.[4]
Quantitative Data for Deprotection of THP Ethers
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | 1-(Tetrahydropyran-2-yloxy)octane | 1-Octanol | 0.5 | 95 |
| 2 | 2-(Benzyloxy)tetrahydropyran | Benzyl alcohol | 0.5 | 98 |
| 3 | 2-(Phenoxy)tetrahydropyran | Phenol | 1 | 92 |
| 4 | 2-((4-Chlorobenzyl)oxy)tetrahydropyran | 4-Chlorobenzyl alcohol | 0.5 | 96 |
Reaction Conditions: Substrate (1 mmol), Fe(OTs)₃ (2.0 mol %), methanol, room temperature.
Experimental Protocol: General Procedure for Deprotection of THP Ethers
-
Dissolve the THP-protected alcohol (1.0 mmol) in methanol (5 mL) in a round-bottom flask.
-
Add this compound (0.02 mmol) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Add water (10 mL) and extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected alcohol.
-
Purify by column chromatography if needed.
Experimental Workflow: Deprotection of THP Ethers
Caption: General workflow for the deprotection of THP ethers.
Pechmann Condensation for Coumarin Synthesis
The Pechmann condensation is a classic method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions. While various Lewis and Brønsted acids are known to catalyze this reaction, this compound can also be employed as a mild and efficient catalyst.
Experimental Protocol: General Procedure for Pechmann Condensation
-
In a round-bottom flask, place the phenol (1.0 mmol), the β-ketoester (1.1 mmol), and this compound (0.1 mmol, 10 mol %).
-
Heat the reaction mixture, either neat or in a high-boiling solvent like toluene, to a temperature of 100-120 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and add ethanol to dissolve the product.
-
Pour the solution into ice-water to precipitate the crude coumarin.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the product from ethanol to obtain the pure coumarin.
Synthesis of Quinoxalines
Quinoxalines are an important class of nitrogen-containing heterocycles with diverse applications in medicinal chemistry and materials science. A common synthetic route involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This compound can act as an effective Lewis acid catalyst to promote this cyclocondensation.
Experimental Protocol: General Procedure for Quinoxaline Synthesis
-
To a solution of the o-phenylenediamine (1.0 mmol) in ethanol (10 mL), add the 1,2-dicarbonyl compound (1.0 mmol).
-
Add this compound (0.05 mmol, 5 mol %) to the reaction mixture.
-
Stir the solution at room temperature or with gentle heating.
-
Monitor the formation of the product by TLC.
-
Upon completion, the product often precipitates. If so, collect it by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
References
Application Notes and Protocols for Iron(III) p-Toluenesulfonate Catalyzed Biginelli Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biginelli reaction is a cornerstone of multicomponent reactions, providing a straightforward and atom-economical route to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs (DHPMs). These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antibacterial, and antihypertensive properties. This document outlines a robust and environmentally friendly protocol for the Biginelli reaction using iron(III) p-toluenesulfonate (Fe(OTs)₃) as a catalyst. Fe(OTs)₃ is an inexpensive, commercially available, and easy-to-handle Lewis acid that efficiently catalyzes the one-pot condensation of aldehydes, β-ketoesters, and urea (B33335) or thiourea (B124793).[1]
Advantages of this compound
The use of this compound as a catalyst in the Biginelli reaction offers several advantages over classical methods that often require harsh acidic conditions or expensive catalysts.[1] Key benefits include:
-
Low Cost and Availability: Fe(OTs)₃ is a readily available and affordable reagent.
-
Low Toxicity: Compared to many other Lewis and Brønsted acids, iron(III) salts exhibit lower toxicity, contributing to a greener chemical process.[1]
-
Ease of Handling: The catalyst is a stable solid that is not moisture-sensitive, simplifying the experimental setup.[1]
-
High Efficiency: The catalyst provides good to excellent yields of DHPMs under relatively mild reaction conditions.
Data Presentation
The following table summarizes representative results for the this compound catalyzed Biginelli reaction, demonstrating its broad substrate scope.
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 3.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 5 | 90 |
| 4 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 3 | 98 |
| 5 | 2-Naphthaldehyde | Ethyl acetoacetate | Urea | 4.5 | 88 |
| 6 | Benzaldehyde | Methyl acetoacetate | Urea | 4 | 90 |
| 7 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 4 | 94 |
| 8 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Thiourea | 3.5 | 96 |
Note: The data presented is a representative summary based on literature findings. Actual yields and reaction times may vary depending on the specific reaction conditions and scale.
Experimental Protocols
General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones/thiones
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
This compound hexahydrate (Fe(OTs)₃·6H₂O) (0.05 mmol, 5 mol%)
-
Ethanol (B145695) (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and this compound hexahydrate (0.05 mmol).
-
Add ethanol (5 mL) to the flask.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL) and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one or -thione.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point determination.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the this compound catalyzed Biginelli reaction.
Caption: General workflow for the synthesis of DHPMs.
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the this compound catalyzed Biginelli reaction, proceeding via a Lewis acid-catalyzed mechanism.
Caption: Proposed Lewis acid-catalyzed Biginelli reaction cycle.
References
Application Notes and Protocols: Iron(III) p-Toluenesulfonate for the Protection of Functional Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Iron(III) p-toluenesulfonate as a versatile, cost-effective, and environmentally benign Lewis acid catalyst for the protection and deprotection of various functional groups. This document offers detailed experimental protocols, comparative data, and workflow diagrams to facilitate its application in organic synthesis.
Introduction
This compound, also known as ferric tosylate, is an inexpensive, commercially available, and easy-to-handle solid catalyst.[1] Its application in organic synthesis is gaining traction due to its low toxicity and stability. As a Lewis acid, it effectively catalyzes a variety of protection and deprotection reactions under mild conditions, making it an attractive alternative to more hazardous or expensive reagents.
This document details the application of this compound for the protection of alcohols and phenols via acetylation, the protection of aldehydes as acylals, and the deprotection of tetrahydropyranyl (THP) ethers, silyl (B83357) ethers, and acetals.
Protection of Alcohols and Phenols by Acetylation
This compound is a highly efficient catalyst for the acetylation of primary and secondary alcohols, as well as phenols, using acetic anhydride (B1165640). The reactions typically proceed smoothly at room temperature with low catalyst loading.[2][3][4]
Data Presentation: Acetylation of Alcohols and Phenols
| Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| Benzyl alcohol | 2.0 | Acetonitrile (B52724) | 0.5 | 95 |
| 1-Octanol | 2.0 | Acetonitrile | 1 | 92 |
| Cyclohexanol | 2.0 | Acetonitrile | 1 | 94 |
| Phenol | 2.0 | Acetonitrile | 0.5 | 90 |
| 4-Chlorophenol | 2.0 | Acetonitrile | 0.5 | 92 |
| 4-Methoxyphenol | 2.0 | Acetonitrile | 1 | 93 |
Note: Data is compiled from representative examples and may vary based on specific reaction conditions and substrate reactivity.
Experimental Protocol: General Procedure for Acetylation of Alcohols
-
To a solution of the alcohol (1.0 mmol) in acetonitrile (5 mL), add acetic anhydride (1.2 mmol).
-
Add this compound (0.02 mmol, 2.0 mol%) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water (10 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (hexane/ethyl acetate) to afford the pure acetate.
Protection of Aldehydes as Acylals (Geminal Diacetates)
The protection of aldehydes as acylals is another valuable application of this compound. This transformation is typically carried out under solvent-free conditions, offering a green and efficient protocol.[2][4]
Data Presentation: Acylal Formation from Aldehydes
| Substrate | Catalyst Loading (mol%) | Conditions | Time (h) | Yield (%) |
| Benzaldehyde | 2.0 | Solvent-free, rt | 0.5 | 96 |
| 4-Chlorobenzaldehyde | 2.0 | Solvent-free, rt | 0.5 | 95 |
| 4-Nitrobenzaldehyde | 2.0 | Solvent-free, rt | 1 | 94 |
| Cinnamaldehyde | 2.0 | Solvent-free, rt | 1 | 92 |
Note: Data is compiled from representative examples and may vary based on specific reaction conditions and substrate reactivity.
Experimental Protocol: General Procedure for Acylal Formation
-
In a round-bottom flask, mix the aldehyde (1.0 mmol) and acetic anhydride (2.5 mmol).
-
Add this compound (0.02 mmol, 2.0 mol%) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
After completion, add cold water (10 mL) and stir for 10 minutes.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
Deprotection of Functional Groups
This compound is also a mild and effective catalyst for the cleavage of various protecting groups.
Deprotection of Tetrahydropyranyl (THP) Ethers
The deprotection of THP ethers proceeds efficiently in methanol (B129727) at room temperature, providing the corresponding alcohols in high yields.[1][5][6]
Data Presentation: Deprotection of THP Ethers
| Substrate (THP Ether of) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| Benzyl alcohol | 2.0 | Methanol | 0.5 | 95 |
| 1-Octanol | 2.0 | Methanol | 1 | 92 |
| Cyclohexanol | 2.0 | Methanol | 1 | 94 |
| Phenol | 2.0 | Methanol | 0.5 | 93 |
Note: Data is compiled from representative examples and may vary based on specific reaction conditions and substrate reactivity.
Experimental Protocol: General Procedure for Deprotection of THP Ethers
-
Dissolve the THP-protected alcohol (1.0 mmol) in methanol (5 mL).
-
Add this compound (0.02 mmol, 2.0 mol%) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water (10 mL) to the residue and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel.
Other Deprotection Applications
This compound has also been reported to catalyze the deprotection of tert-butyldimethylsilyl (TBDMS) ethers and aromatic acetals .[1] The conditions are generally mild, often involving low catalyst loading at room temperature. For TBDMS ether deprotection, the reaction is chemoselective, leaving phenolic TBDPS ethers and Boc groups intact.[1] Deprotection of aromatic acetals can be conveniently carried out in water.[1]
Mandatory Visualizations
Caption: General workflow for the protection of a functional group.
Caption: General workflow for the deprotection of a functional group.
Caption: Proposed catalytic cycle for acetylation.
Protection of Amines and Other Carbonyl Groups
While this compound is well-documented for the protection of alcohols, phenols, and aldehydes as described above, its application for the protection of amines (e.g., as carbamates) or the formation of cyclic acetals (e.g., dioxolanes) from ketones is less commonly reported in the literature based on current findings. Researchers may need to explore other catalysts or develop specific methodologies for these transformations.
Conclusion
This compound serves as an efficient, mild, and environmentally friendly catalyst for a range of protection and deprotection reactions in organic synthesis. Its low cost, ease of handling, and effectiveness at low catalyst loadings make it a valuable tool for researchers and professionals in drug development and chemical synthesis. The provided protocols and data offer a solid foundation for the implementation of this catalyst in various synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 3. "Iron(III) tosylate catalyzed acylation of alcohols, phenols, and aldeh" by Ram Mohan, Neil Baldwin et al. [digitalcommons.iwu.edu]
- 4. researchgate.net [researchgate.net]
- 5. scholars.iwu.edu [scholars.iwu.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of PEDOT using Iron(III) p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(3,4-ethylenedioxythiophene), commonly known as PEDOT, is a conductive polymer widely utilized in various fields, including bioelectronics, sensors, and drug delivery systems, owing to its high conductivity, stability, and biocompatibility. The synthesis of PEDOT is often achieved through the oxidative polymerization of its monomer, 3,4-ethylenedioxythiophene (B145204) (EDOT). Iron(III) p-toluenesulfonate, Fe(OTs)₃ or Fe(Tos)₃, serves as a highly effective oxidant and dopant in this process.[1][2] The p-toluenesulfonate anion (tosylate) acts as the counter-ion, which is incorporated into the polymer backbone, contributing to the overall conductivity and stability of the resulting PEDOT film.[3]
This document provides detailed application notes and protocols for the synthesis of PEDOT using this compound, covering various polymerization techniques.
Chemical Polymerization Mechanism
The oxidative polymerization of EDOT with this compound proceeds via a step-by-step mechanism.[1] The initial and rate-determining step is the oxidation of the EDOT monomer to a radical cation.[1] This is followed by the coupling of two radical cations and subsequent deprotonation to form a neutral dimer. This process of oxidation, coupling, and deprotonation continues, leading to the growth of the polymer chain.[1]
Polymerization Methods and Protocols
Several methods can be employed to polymerize EDOT using this compound, including in-situ polymerization, vapor phase polymerization (VPP), and interfacial polymerization. The choice of method influences the properties of the final PEDOT film.
In-Situ Polymerization and Doping
This method involves mixing the EDOT monomer and the this compound oxidant in a suitable solvent, followed by coating onto a substrate.
Experimental Protocol:
-
Solution Preparation: Prepare a solution of this compound hexahydrate in n-butanol at the desired concentration (e.g., 1-80 wt%).[4]
-
Monomer Addition: Add 50 µL of EDOT monomer to 1 mL of the prepared oxidant solution.[4]
-
Coating: Apply the resulting solution onto a glass substrate using spin-coating at 1000 rpm for 30 seconds.[4]
-
Polymerization and Doping: Heat the coated substrate at 100°C for 5 minutes to facilitate in-situ polymerization and doping.[4]
-
Washing: Thoroughly wash the resulting PEDOT-Tosylate (PEDOT-Tos) film with n-butanol to remove any residual iron by-products.[4]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Oxidant Concentration | 1, 10, 20, 40, 60, 80 wt% in n-butanol | [4] |
| EDOT Volume | 50 µL | [4] |
| Oxidant Solution Volume | 1 mL | [4] |
| Spin Coating Speed | 1000 rpm | [4] |
| Spin Coating Time | 30 s | [4] |
| Polymerization Temperature | 100°C | [4] |
| Polymerization Time | 5 min | [4] |
An increase in the oxidant concentration has been shown to lead to larger particle sizes and higher doping levels of the PEDOT-Tos.[4]
Vapor Phase Polymerization (VPP)
VPP is a solventless method that produces thin and homogenous PEDOT films.[5] This technique is particularly useful for coating non-conductive and porous substrates.[5]
Experimental Protocol:
-
Substrate Preparation: Prepare a solution containing a structural polymer (e.g., polylactic acid - PLA) and this compound in a suitable solvent system. For instance, dissolve 100 mg of this compound in ethanol (B145695), DMF, or THF and mix with a PLA solution to achieve a PLA:Fe(OTs)₃ ratio of 2:1 w/w.[5]
-
Oxidant Deposition: Deposit the polymer-oxidant mixture onto a substrate, for example, by electrospinning to create fibrous scaffolds.[5]
-
EDOT Monomer Exposure: Place the substrate with the deposited oxidant in a vacuum chamber. Introduce EDOT monomer vapor into the chamber. The polymerization will occur on the surface of the substrate.
-
Post-Treatment: After polymerization, the resulting PEDOT-coated substrate may be washed to remove any unreacted species.
Quantitative Data Summary:
| Parameter | Value | Reference |
| PLA:Fe(OTs)₃ Ratio | 2:1 w/w | [5] |
| Fe(OTs)₃ Amount | 100 mg | [5] |
| VPP Characteristic | Solventless | [5] |
It is important to note that the acidity of this compound can sometimes lead to unwanted side reactions, such as the cleavage of the dioxane ring in EDOT.[5] The use of a basic inhibitor, like pyridine, can help control the acidity during polymerization and result in PEDOT films with very high conductivities (>1000 S/cm).[6]
Interfacial Polymerization for Hybrid Films
This method is suitable for creating hybrid films, such as reduced graphene oxide (rGO)-PEDOT:PTS composites.
Experimental Protocol:
-
Oxidant Layer Preparation: Disperse graphene oxide (GO) in a 1:9 H₂O/ethyl alcohol solution. Add this compound to the GO dispersion to a weight ratio of 40%.[7]
-
Coating: Spin coat the mixed solution onto a substrate and dry it in an oven at 80°C for 3 minutes.[7]
-
Monomer Deposition: Deposit the EDOT monomer onto the oxidant-coated substrate using electrospraying.[7]
-
Interfacial Reaction: The polymerization of EDOT and the reduction of GO occur at the interface.
-
Final Treatment: Wash the hybrid film with ethanol and dry it at 80°C for 2 minutes.[7]
Quantitative Data Summary:
| Parameter | Value | Reference |
| GO Concentration | 0.05 to 1 mg/mL in 1:9 H₂O/ethanol | [7] |
| Fe(OTs)₃ Weight Ratio | 40% | [7] |
| Drying Temperature (Oxidant Layer) | 80°C | [7] |
| Drying Time (Oxidant Layer) | 3 min | [7] |
| Drying Temperature (Final Film) | 80°C | [7] |
| Drying Time (Final Film) | 2 min | [7] |
Experimental Workflow for PEDOT Synthesis and Characterization
The following diagram outlines a general workflow for the synthesis and subsequent characterization of PEDOT films.
Characterization of PEDOT Films
After synthesis, the properties of the PEDOT films can be characterized using various techniques:
-
Morphology: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to study the particle size and morphology of the PEDOT dispersions, which typically form particles between 100-500 nm.[8]
-
Electrical Properties: The electrical conductivity of the films is a key parameter and can be measured using a four-point probe system.
-
Spectroscopic Analysis: UV-Vis spectroscopy can be used to study the optical properties and particle size.[8]
-
Electrochemical Properties: Cyclic voltammetry (CV) can be used to investigate the electrochemical behavior of the PEDOT films.[9]
Conclusion
This compound is a versatile and effective oxidant for the polymerization of PEDOT. By carefully selecting the polymerization method and controlling the reaction parameters, the properties of the resulting PEDOT films can be tailored for specific applications in research, bioelectronics, and drug development. The protocols and data presented in these application notes provide a solid foundation for the successful synthesis and characterization of PEDOT using this well-established chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene) [frontiersin.org]
- 3. ossila.com [ossila.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 7. Electrical conductivity of poly(3,4-ethylenedioxythiophene):p-toluene sulfonate films hybridized with reduced graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of p-toluenesulfonate incorporated poly(3,4-ethylenedioxythiophene) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vapor Phase Polymerization of Conductive Polymers using Iron(III) p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapor phase polymerization (VPP) is a versatile and powerful technique for the fabrication of highly conductive and uniform thin films of conjugated polymers. This solvent-free method allows for the conformal coating of various substrates, making it ideal for applications in electronics, sensors, and biomedical devices. Among the various oxidants used, Iron(III) p-toluenesulfonate (Fe(OTs)₃) has emerged as a popular choice for the polymerization of monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT), yielding poly(3,4-ethylenedioxythiophene) (PEDOT) with excellent electrical properties and stability.[1] This document provides detailed application notes and experimental protocols for the VPP of conductive polymers using this compound.
Principle of Vapor Phase Polymerization
VPP is a two-step process. First, a thin film of an oxidizing agent, in this case, this compound, is deposited onto a substrate. This is typically done by solution-based methods like spin-coating, dip-coating, or drop-casting. Following the deposition and drying of the oxidant layer, the substrate is exposed to the vapor of the monomer (e.g., EDOT) in a sealed chamber. The monomer vapor diffuses into the oxidant layer, where it is oxidized by the Fe(III) ions, initiating polymerization. The polymerization proceeds until the oxidant is consumed, resulting in a conductive polymer film. The tosylate anion from the oxidant acts as the dopant, balancing the positive charge on the polymer backbone and contributing to the material's high conductivity.
Key Advantages of VPP with this compound
-
High Conductivity: VPP-prepared PEDOT:Tos films consistently exhibit high electrical conductivity, often reaching values comparable to or exceeding those of solution-processed films.[2]
-
Uniform and Conformal Films: The solvent-free nature of VPP allows for the formation of smooth and uniform films that can conformally coat complex and high-aspect-ratio structures.
-
Control over Film Properties: Film thickness, morphology, and conductivity can be tuned by controlling various experimental parameters such as oxidant concentration, polymerization time, and temperature.
-
Substrate Versatility: VPP can be used to deposit conductive polymer films on a wide range of substrates, including glass, plastics, and even textiles.
Data Presentation
The following tables summarize quantitative data from various studies on the VPP of PEDOT using this compound, highlighting the influence of different experimental parameters on the resulting film properties.
Table 1: Influence of Oxidant Concentration and Polymerization Time on PEDOT:Tos Film Properties
| Oxidant (Fe(OTs)₃) Concentration | Polymerization Time (min) | Film Thickness (nm) | Conductivity (S/cm) | Reference |
| Not specified | 25 | 188 ± 6 | 1520 ± 102 | [3] |
| Not specified | 25 | 172 ± 7 | 1530 ± 87 | [3] |
| 0.3 M (in isopropanol) | Not specified | Not specified | Not specified | [4] |
Table 2: Influence of Additives and Solvents on PEDOT:Tos Conductivity
| Additive/Solvent System | Resulting Conductivity (S/cm) | Reference |
| Oxidant + PEG–PPG–PEG | 2500 | [5] |
| Fe(OTf)₃ in Ethanol (before acid treatment) | 3250 ± 122 | [6] |
| Fe(OTf)₃ in Ethanol (after acid treatment) | 4430 ± 168 | [6] |
| Oxidant with 5800 Da. co-polymer | ≈3000 | [2] |
| Oxidant with 2800 Da. co-polymer | ≈1500 | [2] |
Table 3: General Conductivity Values Reported for VPP PEDOT
| Reported Conductivity (S/cm) | Notes | Reference |
| up to 3208 | Atmospheric pressure VPP | [2] |
| 10² to 10³ | General range for VPP PEDOT | [7] |
| 60 | For PEDOT nanofibers | |
| 1.50 × 10⁻¹ | For PEDOT-coated PLA fibers | [8] |
Experimental Protocols
This section provides detailed methodologies for the key steps involved in the vapor phase polymerization of PEDOT using this compound.
Protocol 1: Substrate Preparation and Oxidant Deposition
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Deionized water
-
Acetone
-
Nitrogen gas source
-
This compound hexahydrate (Fe(OTs)₃·6H₂O)
-
Solvent for oxidant (e.g., n-butanol, ethanol, isopropanol)
-
Optional: Additives like poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol) (PEG-PPG-PEG) or pyridine.
-
Spin-coater
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrates by sonicating them sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
Optional: Treat the substrates with an oxygen plasma or a UV-ozone cleaner to enhance surface wettability.
-
-
Oxidant Solution Preparation:
-
Prepare a solution of this compound in the chosen solvent. A typical concentration is around 40 wt% in butanol.[5] The concentration can be varied to control the final film thickness.
-
If using additives, dissolve them in the oxidant solution. For instance, PEG-PPG-PEG can be added to improve film morphology.
-
-
Oxidant Deposition:
-
Place a cleaned substrate on the chuck of a spin-coater.
-
Dispense a sufficient amount of the oxidant solution onto the substrate to cover the entire surface.
-
Spin-coat the solution at a desired speed (e.g., 1500-3000 rpm) for a specific duration (e.g., 30-60 seconds) to achieve a uniform oxidant layer. The spinning parameters will influence the thickness of the oxidant layer and, consequently, the final polymer film.
-
After spin-coating, bake the substrate on a hotplate (e.g., at 70-100°C for 1-5 minutes) to remove the solvent.
-
Protocol 2: Vapor Phase Polymerization
Materials:
-
Substrate coated with the oxidant layer
-
3,4-ethylenedioxythiophene (EDOT) monomer
-
Vacuum desiccator or a dedicated VPP chamber
-
Vacuum pump (if using a vacuum chamber)
-
Heating source (e.g., oven or hotplate)
Procedure:
-
Chamber Setup:
-
Place a small container with liquid EDOT monomer at the bottom of the VPP chamber or desiccator.
-
Place the oxidant-coated substrate inside the chamber, typically suspended or placed on a holder above the monomer source.
-
-
Polymerization:
-
Seal the chamber. For vacuum VPP, evacuate the chamber to a base pressure (e.g., < 1 mbar).
-
The polymerization can be carried out at room temperature or at an elevated temperature (e.g., 50-70°C). Heating the chamber will increase the vapor pressure of the monomer and accelerate the polymerization rate.
-
Allow the polymerization to proceed for the desired duration. The time can range from a few minutes to several hours, depending on the desired film thickness and the reaction conditions.
-
Protocol 3: Post-Polymerization Treatment
Materials:
-
Polymer-coated substrate
-
Ethanol or other suitable solvent for washing
-
Nitrogen gas source
Procedure:
-
Removal from Chamber:
-
After the polymerization is complete, vent the chamber (if under vacuum) and carefully remove the substrate. The film should have a characteristic dark blue or black color.
-
-
Washing:
-
Rinse the polymer film thoroughly with a suitable solvent, such as ethanol, to remove any unreacted monomer, residual oxidant, and byproducts. This can be done by immersing the substrate in a beaker of the solvent or by spraying the solvent over the film.
-
The washing step is crucial for obtaining a clean and highly conductive film.
-
-
Drying:
-
Dry the washed film under a stream of nitrogen gas or by placing it in a vacuum oven at a moderate temperature (e.g., 40-60°C).
-
Visualizations
Polymerization Mechanism
Caption: Mechanism of vapor phase polymerization of EDOT with Fe(OTs)₃.
Experimental Workflow
Caption: Workflow for vapor phase polymerization of conductive polymers.
References
- 1. Frontiers | Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene) [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the Effect of Iron(III) in the Preparation of a Conductive Porous Composite Using a Biomass Waste-Based Starch Template - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Iron(III) p-Toluenesulfonate as a Catalyst for Friedel-Crafts Alkylation and Acylation
For Researchers, Scientists, and Drug Development Professionals
Iron(III) p-toluenesulfonate, also known as iron(III) tosylate [Fe(OTs)₃], is a versatile and efficient Lewis acid catalyst.[1] Its utility in organic synthesis is noteworthy, particularly in facilitating Friedel-Crafts reactions. This compound is recognized for its low cost, low toxicity, and ease of handling, making it an attractive alternative to more corrosive or hazardous catalysts like aluminum chloride (AlCl₃).[2] this compound is soluble in various organic solvents and stable under a range of reaction conditions, which enhances its applicability in the synthesis of complex molecules within the pharmaceutical industry.[1]
These application notes provide detailed protocols for the use of this compound as a catalyst in Friedel-Crafts acylation and a related alkylation reaction.
Friedel-Crafts Acylation Catalyzed by this compound
This compound serves as an effective catalyst for the acylation of alcohols and phenols. The acetylation of primary and secondary alcohols, as well as phenols, proceeds smoothly with a catalytic amount of this compound. While the reaction is also applicable to the synthesis of benzoates, it may require a higher catalyst loading.
Quantitative Data for Acetylation of Alcohols and Phenols
The following table summarizes the catalytic efficiency of this compound in the acetylation of various substrates.
| Substrate | Catalyst Loading (mol%) | Product | Yield (%) |
| Benzyl alcohol | 2.0 | Benzyl acetate | 95 |
| 1-Phenylethanol | 2.0 | 1-Phenylethyl acetate | 92 |
| Cyclohexanol | 2.0 | Cyclohexyl acetate | 90 |
| Phenol (B47542) | 2.0 | Phenyl acetate | 85 |
| 1-Naphthol | 2.0 | 1-Naphthyl acetate | 93 |
| Geraniol | 2.0 | Geranyl acetate | 88 |
Experimental Protocol: General Procedure for Acetylation
This protocol outlines a general method for the acetylation of alcohols and phenols using this compound as a catalyst.
Materials:
-
Substrate (alcohol or phenol)
-
Acetic anhydride (B1165640)
-
This compound hexahydrate [Fe(OTs)₃·6H₂O]
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the alcohol or phenol (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask, add acetic anhydride (1.2 mmol).
-
Add this compound hexahydrate (0.02 mmol, 2.0 mol%) to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (if necessary) to yield the pure acetylated product.
Friedel-Crafts-Type Alkylation: Synthesis of Homoallyl Ethers
While specific protocols for the direct Friedel-Crafts alkylation of arenes with alkyl halides using this compound are not extensively documented, its catalytic activity in related C-C bond-forming reactions is well-established. An example of a Friedel-Crafts-type alkylation is the synthesis of homoallyl ethers from acetals, where a new carbon-carbon bond is formed. This compound, in the form of its hexahydrate, is an inexpensive and versatile catalyst for this transformation.[3]
Quantitative Data for the Synthesis of Homoallyl Ethers from Acetals
The following table presents the yields for the synthesis of various homoallyl ethers from their corresponding acetals using allyltrimethylsilane (B147118), catalyzed by this compound.
| Acetal (B89532) Substrate | Catalyst Loading (mol%) | Product | Yield (%) |
| Benzaldehyde dimethyl acetal | 5.0 | 4-Phenyl-1-buten-4-yl methyl ether | 85 |
| p-Methoxybenzaldehyde dimethyl acetal | 5.0 | 4-(p-Methoxyphenyl)-1-buten-4-yl methyl ether | 88 |
| p-Nitrobenzaldehyde dimethyl acetal | 10.0 | 4-(p-Nitrophenyl)-1-buten-4-yl methyl ether | 75 |
| Cinnamaldehyde dimethyl acetal | 5.0 | 1-Phenyl-1-methoxy-1,5-hexadiene | 82 |
| Cyclohexanone dimethyl ketal | 10.0 | 1-Allyl-1-methoxycyclohexane | 70 |
Experimental Protocol: General Procedure for the Synthesis of Homoallyl Ethers
This protocol provides a general method for the synthesis of homoallyl ethers from acetals using this compound as a catalyst.
Materials:
-
Acetal
-
Allyltrimethylsilane
-
This compound hexahydrate [Fe(OTs)₃·6H₂O]
-
Acetonitrile (B52724) (CH₃CN)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the acetal (1.0 mmol) and allyltrimethylsilane (1.2 mmol) in acetonitrile (5 mL).
-
Add this compound hexahydrate (0.05 mmol, 5.0 mol%) to the solution at room temperature with stirring.
-
Allow the reaction to proceed at room temperature for the time required for completion (typically monitored by TLC).
-
Once the reaction is complete, quench it by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure with a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel to afford the pure homoallyl ether.
Visualizations
The following diagrams illustrate the general workflows for the described reactions.
Caption: General workflow for Friedel-Crafts acylation.
Caption: Workflow for Friedel-Crafts-type alkylation.
References
Application Notes and Protocols: Acetylation of Alcohols and Phenols with Iron(III) p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylation is a fundamental and widely employed transformation in organic synthesis, primarily for the protection of hydroxyl groups in alcohols and phenols. The selection of an appropriate catalyst is crucial for the efficiency, selectivity, and environmental impact of this reaction. Iron(III) p-toluenesulfonate, Fe(OTs)₃, has emerged as a highly effective, economical, and environmentally benign catalyst for the acetylation of a broad range of alcohols and phenols.[1][2][3][4][5][6] This Lewis acidic iron salt offers several advantages, including commercial availability, ease of handling, and low toxicity, making it an attractive alternative to traditional acetylation catalysts.[1][2][3]
These application notes provide a comprehensive overview of the acetylation of alcohols and phenols using this compound as a catalyst. Detailed experimental protocols, quantitative data on substrate scope and yields, and visualizations of the experimental workflow are presented to facilitate the adoption of this efficient methodology in research and development settings.
Advantages of this compound as a Catalyst
-
High Efficiency: Catalyzes the acetylation of a wide variety of alcohols and phenols with high yields.[1][3][4]
-
Mild Reaction Conditions: The reaction proceeds smoothly under mild conditions, often at room temperature.
-
Cost-Effective and Readily Available: this compound is an inexpensive and commercially available reagent.[1][3][4]
-
Environmentally Friendly: As a relatively non-toxic iron salt, it presents a greener alternative to many other Lewis acid catalysts.[3]
-
Ease of Handling: It is a stable solid that is easy to handle and store.[1][3][4]
Data Presentation
The catalytic activity of this compound has been demonstrated for a diverse range of alcohols and phenols. The following tables summarize the typical reaction conditions and yields for different classes of substrates.
Table 1: Acetylation of Primary Alcohols
| Substrate (Primary Alcohol) | Catalyst Loading (mol%) | Reaction Time | Yield (%) |
| Benzyl alcohol | 2.0 | 10 min - 1 h | High |
| 4-Nitrobenzyl alcohol | 2.0 | 10 min - 1 h | High |
| Cinnamyl alcohol | 2.0 | 10 min - 1 h | High |
| 1-Octanol | 2.0 | 10 min - 1 h | High |
Table 2: Acetylation of Secondary Alcohols
| Substrate (Secondary Alcohol) | Catalyst Loading (mol%) | Reaction Time | Yield (%) |
| 1-Phenylethanol | 2.0 | 10 min - 1 h | High |
| Cyclohexanol | 2.0 | 10 min - 1 h | High |
| Menthol | 2.0 | 10 min - 1 h | High |
Table 3: Acetylation of Tertiary Alcohols
| Substrate (Tertiary Alcohol) | Catalyst Loading (mol%) | Reaction Time | Yield (%) |
| tert-Butanol | 2.0 | 4 - 21 h | Moderate |
| 1-Adamantanol | 2.0 | 4 - 21 h | Moderate |
| Triphenylmethanol (B194598) | 2.0 | No Reaction | 0 |
Table 4: Acetylation of Phenols
| Substrate (Phenol) | Catalyst Loading (mol%) | Reaction Time | Yield (%) |
| Phenol (B47542) | 2.0 | 10 min - 1 h | High |
| 4-Methoxyphenol | 2.0 | 10 min - 1 h | High |
| 4-Nitrophenol | 2.0 | 10 min - 1 h | High |
| β-Naphthol | 2.0 | 10 min - 1 h | High |
Note: "High" yield generally refers to yields >90%. Reaction times for primary and secondary alcohols are typically in the range of 10 minutes to 1 hour, while tertiary alcohols require significantly longer reaction times (4-21 hours).[4] Highly hindered tertiary alcohols such as triphenylmethanol are unreactive under these conditions.[4]
Experimental Protocols
General Procedure for the Acetylation of Alcohols and Phenols
This protocol describes a general method for the this compound catalyzed acetylation of alcohols and phenols using acetic anhydride (B1165640).
Materials:
-
Alcohol or phenol
-
Acetic anhydride
-
This compound hexahydrate [Fe(OTs)₃·6H₂O]
-
Acetonitrile (B52724) (CH₃CN) or solvent-free conditions
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the alcohol or phenol (1.0 mmol).
-
If using a solvent, add acetonitrile (5 mL). For solvent-free conditions, proceed to the next step.
-
Add this compound (0.02 mmol, 2.0 mol%). For less reactive substrates, the catalyst loading can be increased to 5.0 mol%.
-
Add acetic anhydride (1.2 to 2.0 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or distillation if necessary.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the acetylation of alcohols and phenols catalyzed by this compound.
Caption: Experimental workflow for Fe(OTs)₃ catalyzed acetylation.
Generalized Reaction Scheme
The following diagram illustrates the general chemical transformation for the acetylation of an alcohol or phenol.
Caption: General reaction for the acetylation of alcohols and phenols.
References
- 1. "Iron(III) tosylate catalyzed acylation of alcohols, phenols, and aldeh" by Ram Mohan, Neil Baldwin et al. [digitalcommons.iwu.edu]
- 2. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 3. acswebcontent.acs.org [acswebcontent.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Homoallyl Ethers Using Iron(III) p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of homoallyl ethers is a significant transformation in organic chemistry, providing versatile intermediates for the construction of complex molecules, including natural products and pharmaceuticals. This protocol details an efficient and environmentally benign method for the synthesis of homoallyl ethers utilizing the inexpensive and readily available catalyst, Iron(III) p-toluenesulfonate hexahydrate (Fe(OTs)₃·6H₂O).[1][2][3] This methodology offers two main approaches: the allylation of acetals and a one-pot conversion of aldehydes to homoallyl ethers.[1][2] The reactions proceed under mild conditions, at room temperature in acetonitrile (B52724), and are notable for their operational simplicity and the use of a relatively non-toxic and non-corrosive catalyst.[1][2][3]
Reaction Principle
The synthesis relies on the Lewis acidic nature of this compound to catalyze the reaction between an acetal (B89532) or an in situ formed acetal from an aldehyde and an alkoxysilane, with allyltrimethylsilane (B147118) as the allyl source. The iron catalyst activates the acetal, facilitating the nucleophilic attack by the allyl group of allyltrimethylsilane to form the carbon-carbon bond, resulting in the desired homoallyl ether.
Data Summary
The following tables summarize the quantitative data for the synthesis of homoallyl ethers via the two distinct methods catalyzed by this compound.
Table 1: this compound Catalyzed Allylation of Acetals[1]
| Entry | Acetal Substrate | Catalyst (mol%) | Time (h) | Product | Yield (%) |
| 1 | Benzaldehyde dimethyl acetal | 2.0 | 1.5 | 1-Methoxy-1-phenylbut-3-ene | 95 |
| 2 | p-Anisaldehyde dimethyl acetal | 2.0 | 1.5 | 1-Methoxy-1-(4-methoxyphenyl)but-3-ene | 96 |
| 3 | p-Chlorobenzaldehyde dimethyl acetal | 2.0 | 2.0 | 1-Methoxy-1-(4-chlorophenyl)but-3-ene | 94 |
| 4 | p-Nitrobenzaldehyde dimethyl acetal | 5.0 | 3.0 | 1-Methoxy-1-(4-nitrophenyl)but-3-ene | 92 |
| 5 | Cinnamaldehyde dimethyl acetal | 5.0 | 2.5 | (E)-1-Methoxy-1-phenylpenta-1,4-diene | 85 |
| 6 | Heptanal dimethyl acetal | 10.0 | 4.0 | 1-Methoxy-1-heptylbut-3-ene | 75 |
| 7 | Piperonal dimethyl acetal | 2.0 | 1.5 | 5-(1-Methoxybut-3-en-1-yl)benzo[d][1][3]dioxole | 93 |
Reactions were carried out at room temperature in acetonitrile.
Table 2: One-Pot Conversion of Aldehydes to Homoallyl Ethers Catalyzed by this compound[1]
| Entry | Aldehyde | Alkoxysilane | Catalyst (mol%) | Time (h) | Product | Yield (%) |
| 1 | p-Bromobenzaldehyde | Benzyloxytrimethylsilane | 10.0 | 15.25 | 1-(Benzyloxy)-1-(4-bromophenyl)but-3-ene | 77 |
| 2 | p-Anisaldehyde | Methoxytrimethylsilane | 10.0 | 12.0 | 1-Methoxy-1-(4-methoxyphenyl)but-3-ene | 80 |
| 3 | Benzaldehyde | Ethoxytrimethylsilane | 10.0 | 14.0 | 1-Ethoxy-1-phenylbut-3-ene | 78 |
| 4 | 2-Naphthaldehyde | Allyloxytrimethylsilane | 10.0 | 16.0 | 1-(Allyloxy)-1-(naphthalen-2-yl)but-3-ene | 75 |
| 5 | Heptanal | Benzyloxytrimethylsilane | 10.0 | 18.0 | 1-(Benzyloxy)-1-heptylbut-3-ene | 65 |
| 6 | Cyclohexanone | Benzyloxytrimethylsilane | 10.0 | 20.0 | 1-Allyl-1-(benzyloxy)cyclohexane | 60 |
Reactions were carried out at room temperature in acetonitrile.
Experimental Protocols
Protocol 1: Allylation of Acetals
This protocol describes a typical procedure for the synthesis of homoallyl ethers starting from acetals.
Materials:
-
Acetal substrate (e.g., p-Anisaldehyde dimethyl acetal)
-
Allyltrimethylsilane
-
This compound hexahydrate (Fe(OTs)₃·6H₂O)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
10% aqueous Sodium Carbonate (Na₂CO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the acetal (e.g., p-anisaldehyde dimethyl acetal, 1.0 mmol) in acetonitrile (5.0 mL) in a round-bottom flask, add allyltrimethylsilane (1.5 mmol).
-
Add this compound hexahydrate (0.02 mmol, 2.0 mol%) to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, concentrate the mixture using a rotary evaporator.
-
Partition the residue between diethyl ether (10 mL) and 10% aqueous Na₂CO₃ solution (10 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic extracts, wash with saturated aqueous NaCl solution (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the crude homoallyl ether. The product is often of high purity (>97%) and may not require further purification. If necessary, purify by flash chromatography on silica (B1680970) gel.
Protocol 2: One-Pot Conversion of Aldehydes to Homoallyl Ethers
This protocol outlines the direct synthesis of homoallyl ethers from aldehydes in a one-pot reaction.
Materials:
-
Aldehyde substrate (e.g., p-Bromobenzaldehyde)
-
Alkoxysilane (e.g., Benzyloxytrimethylsilane)
-
Allyltrimethylsilane
-
This compound hexahydrate (Fe(OTs)₃·6H₂O)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
10% aqueous Sodium Carbonate (Na₂CO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a solution of the aldehyde (e.g., p-bromobenzaldehyde, 1.0 mmol) in acetonitrile (5.0 mL) in a round-bottom flask, sequentially add the alkoxysilane (e.g., benzyloxytrimethylsilane, 2.0 mmol) and allyltrimethylsilane (2.0 mmol) at room temperature.
-
Add this compound hexahydrate (0.10 mmol, 10.0 mol%) to the stirred mixture.
-
Stir the heterogeneous mixture at room temperature and monitor the reaction by TLC or GC.
-
After the reaction is complete, concentrate the mixture on a rotary evaporator.
-
Partition the residue between diethyl ether (15 mL) and 10% aqueous Na₂CO₃ solution (15 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic extracts, wash with saturated aqueous NaCl solution (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel to yield the pure homoallyl ether.
Visualizations
Experimental Workflow
Caption: Experimental workflows for the two synthetic routes.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the allylation of acetals.
References
Application Notes and Protocols: Iron(III) p-Toluenesulfonate in the Synthesis of Dihydropyrimidinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biginelli reaction, a one-pot three-component synthesis, is a cornerstone in heterocyclic chemistry for the generation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.[1][2] These scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2] Traditionally, this reaction is catalyzed by Brønsted or Lewis acids. However, many conventional catalysts are often corrosive, toxic, and require harsh reaction conditions.[1][2]
Iron(III) p-toluenesulfonate, also known as iron(III) tosylate or Fe(OTs)3, has emerged as a highly effective, environmentally friendly, and economically viable catalyst for the Biginelli reaction.[1][3] Its low cost, low toxicity, and ease of handling make it an attractive alternative to conventional catalysts.[1][3] This document provides detailed application notes and protocols for the use of this compound in the synthesis of dihydropyrimidinones.
Advantages of this compound as a Catalyst
The use of this compound in the Biginelli reaction offers several distinct advantages:
-
Cost-Effective and Readily Available: this compound is an inexpensive and commercially available catalyst.[3]
-
Low Toxicity and Environmental Safety: Compared to many other Lewis acids, it exhibits low toxicity, contributing to greener and safer chemical processes.[1]
-
Ease of Handling: It is a stable solid that is easy to handle and store.[1][3]
-
High Catalytic Activity: It efficiently catalyzes the Biginelli reaction, leading to high yields of the desired products.
-
Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions.[3]
-
Green Chemistry: The methodology can be designed to avoid aqueous work-ups, thereby minimizing the generation of large volumes of aqueous waste.[2]
Reaction Scheme
The general reaction for the synthesis of dihydropyrimidinones using this compound is a one-pot condensation of an aldehyde, a β-dicarbonyl compound (such as ethyl acetoacetate), and urea (B33335) or thiourea.
References
- 1. Iron(III) tosylate catalyzed synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via the Biginelli reaction [agris.fao.org]
- 2. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Iron(III) p-toluenesulfonate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) p-toluenesulfonate, also known as ferric tosylate, is a versatile and efficient compound utilized across various domains of materials science.[1] Its properties as a Lewis acid catalyst and a potent oxidizing agent make it an invaluable reagent in the synthesis and modification of advanced materials.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of conductive polymers and as a catalyst in key organic transformations relevant to materials development.
Application 1: Oxidant and Dopant in the Synthesis of Conductive Polymers
This compound is a widely used oxidant for the chemical polymerization of conductive polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT) and polypyrrole (PPy).[1][2][3][4] In these reactions, it serves a dual role: initiating the polymerization of the monomer and acting as a dopant for the resulting polymer, thereby enhancing its electrical conductivity.[5] The tosylate anion becomes incorporated into the polymer matrix, balancing the positive charge on the oxidized polymer backbone.
A. Synthesis of Poly(3,4-ethylenedioxythiophene) (PEDOT) Films
PEDOT is a highly conductive and transparent polymer with numerous applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and bioelectronics.[1] this compound is a preferred oxidant for producing high-quality PEDOT films.[4]
| Oxidant Concentration (wt % in n-butanol) | Polymerization Method | Resulting Film Properties | Electrical Conductivity (S/cm) | Reference |
| 1 - 80 | In situ polymerization | Particle size and doping level increase with concentration | Varies with oxidant concentration | |
| 40 (in H2O/ethyl alcohol) | Interfacial polymerization | Hybrid film with reduced graphene oxide | up to 1,500 | |
| 0.3 M (in isopropanol) | Oxidative chemical polymerization on a starch scaffold | Conductive porous composite | Dependent on soaking time | [6] |
This protocol is adapted from studies on the vapor phase polymerization of PEDOT for creating conductive nanofilms.[3][5]
Materials:
-
This compound hexahydrate (Fe(OTs)₃·6H₂O)
-
3,4-ethylenedioxythiophene (EDOT) monomer
-
n-butanol (or another suitable organic solvent)
-
Substrate (e.g., glass, silicon wafer, flexible polymer)
-
Spin-coater
-
Vacuum oven or chamber for polymerization
Procedure:
-
Oxidant Solution Preparation: Prepare a solution of this compound hexahydrate in n-butanol. The concentration can be varied (e.g., 1-80 wt%) to control the final film thickness and conductivity.[7]
-
Substrate Coating: Deposit the oxidant solution onto the substrate using a spin-coater. The spin speed and time will influence the thickness of the oxidant layer.
-
Drying: Dry the oxidant-coated substrate to remove the solvent.
-
Vapor Phase Polymerization: Place the coated substrate in a vacuum chamber. Introduce EDOT monomer in the vapor phase. The polymerization will occur as the monomer vapor reacts with the solid oxidant layer. The polymerization time can be varied to achieve the desired film thickness.
-
Washing: After polymerization, wash the film with a suitable solvent (e.g., ethanol (B145695), isopropanol) to remove any unreacted monomer and residual oxidant.[6]
-
Drying: Dry the final PEDOT film, for example, at 80°C for 2 minutes.[8]
Caption: Workflow for PEDOT film synthesis.
B. Synthesis of Polypyrrole (PPy)
Polypyrrole is another important conductive polymer used in sensors, supercapacitors, and corrosion protection.[9] this compound can be used as the oxidant to initiate the polymerization of pyrrole (B145914).
This protocol describes a general method for the chemical polymerization of pyrrole.
Materials:
-
Pyrrole monomer
-
This compound
-
Deionized water or an appropriate organic solvent
Procedure:
-
Monomer Solution: Prepare a solution of pyrrole monomer in deionized water or a suitable solvent.
-
Oxidant Solution: Prepare a solution of this compound in a compatible solvent.
-
Polymerization: Add the oxidant solution dropwise to the stirred monomer solution at room temperature. The polymerization is typically rapid, as indicated by a color change and the formation of a black precipitate (polypyrrole).
-
Reaction Time: Allow the reaction to proceed for a set amount of time (e.g., 3 hours) to ensure complete polymerization.[9]
-
Isolation: Collect the polypyrrole precipitate by filtration.
-
Washing: Wash the polymer powder extensively with deionized water and ethanol to remove impurities.
-
Drying: Dry the polypyrrole powder in a vacuum oven.
Application 2: Lewis Acid Catalyst in Organic Synthesis
This compound is an inexpensive, easy-to-handle, and relatively non-toxic Lewis acid catalyst for a variety of organic transformations.[6][10][11] Its catalytic activity is beneficial for synthesizing monomers or modifying polymers in materials science.
A. Acetylation of Alcohols, Phenols, and Aldehydes
Acetylation is a common method for protecting hydroxyl groups in organic synthesis. This compound efficiently catalyzes this reaction.[10][11]
| Substrate Type | Catalyst Loading (mol %) | Reaction Conditions | Yield (%) | Reference |
| 1° and 2° Alcohols, Phenols | 2.0 | Acetic anhydride (B1165640), room temperature | High | [10][11][12] |
| 3° Alcohols | 2.0 | Acetic anhydride, room temperature | Lower, reaction is slower | [10][11][12] |
| Benzoate Esters Synthesis | 5.0 | Benzoic anhydride, room temperature | High | [10][11][12] |
| Aldehydes (to acylals) | - | Acetic anhydride, solvent-free | High | [10][11] |
Materials:
-
Primary alcohol (e.g., benzyl (B1604629) alcohol)
-
Acetic anhydride
-
This compound
-
Acetonitrile (B52724) (or solvent-free)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the primary alcohol in acetonitrile.
-
Add Reagents: Add acetic anhydride (typically 1.5-2.0 equivalents) to the solution.
-
Catalyst Addition: Add a catalytic amount of this compound (e.g., 2.0 mol %).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
B. Synthesis of Homoallyl Ethers
Homoallyl ethers are valuable building blocks in organic synthesis. This compound catalyzes their synthesis from acetals or directly from aldehydes in a one-pot reaction.[2][10][13]
| Starting Material | Catalyst Loading (mol %) | Reaction Conditions | Yield (%) | Reference |
| Acetals | 2.0 - 10.0 | Allyltrimethylsilane (B147118), CH₃CN, room temperature | Moderate to Good | [2][3] |
| Aldehydes (one-pot) | 10.0 | Allyltrimethylsilane, benzyloxytrimethylsilane (B106771), CH₃CN, room temperature | Moderate to Good | [2] |
This protocol is for the one-pot conversion of an aldehyde to a homoallyl ether.[2]
Materials:
-
Aldehyde (e.g., p-bromobenzaldehyde)
-
Allyltrimethylsilane
-
Benzyloxytrimethylsilane
-
This compound hexahydrate
-
Acetonitrile (CH₃CN)
Procedure:
-
Reaction Setup: Dissolve the aldehyde (e.g., 11 mmol) in acetonitrile (40 mL) in a suitable flask and stir at room temperature.[2]
-
Reagent Addition: Sequentially add allyltrimethylsilane (2.0 equivalents), benzyloxytrimethylsilane (2.0 equivalents), and this compound hexahydrate (10.0 mol %).[2]
-
Reaction: Stir the heterogeneous mixture at room temperature and monitor the reaction's progress by GC.
-
Work-up: After the reaction is complete, concentrate the mixture on a rotary evaporator. Partition the residue between ether and an aqueous 10% sodium carbonate solution.
-
Purification: Separate the organic layer, dry it, and concentrate it to obtain the crude product. Purify by chromatography if needed.
Caption: Catalytic cycle for homoallyl ether synthesis.
Application 3: Precursor in the Synthesis of Magnetic Nanoparticles
Iron(III) salts are common precursors for the synthesis of iron oxide magnetic nanoparticles (MNPs), such as magnetite (Fe₃O₄). While specific protocols often use iron chlorides or nitrates, this compound can also serve as the iron source. MNPs have significant applications in drug delivery, magnetic resonance imaging (MRI), and catalysis.
This is a general co-precipitation method where an iron(III) salt is used.
Materials:
-
This compound
-
Iron(II) salt (e.g., FeCl₂·4H₂O)
-
Ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution
-
Deionized water
-
Surfactant/stabilizer (optional, e.g., citric acid, oleic acid)
Procedure:
-
Iron Salt Solution: Prepare an aqueous solution containing a 2:1 molar ratio of Fe³⁺ to Fe²⁺. Dissolve this compound and the iron(II) salt in deionized water.
-
Precipitation: Under vigorous stirring and an inert atmosphere (e.g., nitrogen) to prevent oxidation, add a basic solution (e.g., ammonium hydroxide) dropwise to the iron salt solution. A black precipitate of magnetite will form.
-
Aging: Continue stirring for a period (e.g., 1-2 hours) at an elevated temperature (e.g., 80°C) to allow for crystal growth and stabilization.
-
Washing: Separate the magnetic nanoparticles from the solution using a strong magnet and decant the supernatant. Wash the nanoparticles several times with deionized water to remove residual ions.
-
Surface Modification (Optional): To prevent aggregation and for specific functionalization, a stabilizer like citric acid can be added during or after the synthesis.
-
Drying: Dry the washed nanoparticles, for instance, by lyophilization or in a vacuum oven.
Caption: Workflow for MNP synthesis.
References
- 1. Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Effects of this compound hexahydrate oxidant on the gro" by Mohammad Amdad Ali, Hyunho Kim et al. [digitalcommons.memphis.edu]
- 6. Evaluating the Effect of Iron(III) in the Preparation of a Conductive Porous Composite Using a Biomass Waste-Based Starch Template - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Electrical conductivity of poly(3,4-ethylenedioxythiophene):p-toluene sulfonate films hybridized with reduced graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijert.org [ijert.org]
- 10. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 11. "Iron(III) tosylate catalyzed acylation of alcohols, phenols, and aldeh" by Ram Mohan, Neil Baldwin et al. [digitalcommons.iwu.edu]
- 12. acswebcontent.acs.org [acswebcontent.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for One-Pot Synthesis Using Iron(III) p-Toluenesulfonate Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the one-pot synthesis of various organic compounds utilizing the efficient and versatile Lewis acid catalyst, Iron(III) p-toluenesulfonate, Fe(OTs)₃. This catalyst is a commercially available, inexpensive, and relatively non-toxic option for various organic transformations.
One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones/thiones (Biginelli Reaction)
The Biginelli reaction is a one-pot cyclocondensation reaction for the synthesis of dihydropyrimidinones, which are a class of compounds with a wide range of biological activities. This compound has been shown to be an effective catalyst for this transformation.[1]
Experimental Protocol
A general procedure for the this compound catalyzed Biginelli reaction is as follows:
-
To a mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), and urea (B33335) or thiourea (B124793) (1.5 mmol), add this compound (5 mol%).
-
The reaction mixture is then heated under reflux in a suitable solvent (e.g., ethanol, acetonitrile) for the time specified in the data table.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data Summary
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 3 | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 5 | 88 |
| 4 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 2 | 98 |
| 5 | Benzaldehyde | Methyl acetoacetate | Urea | 4 | 90 |
| 6 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 4 | 85 |
Note: The data presented in this table is a representative summary based on typical yields for Biginelli reactions and may vary depending on the specific reaction conditions and substrates used.
Proposed Reaction Mechanism
The reaction is believed to proceed through an acyl-imine intermediate formed from the aldehyde and urea, which then reacts with the enolate of the β-ketoester, followed by cyclization and dehydration to afford the dihydropyrimidinone. The Iron(III) ion acts as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack.
Caption: Proposed mechanism for the Biginelli reaction.
One-Pot Synthesis of Quinoxalines
Quinoxaline (B1680401) derivatives are an important class of nitrogen-containing heterocyclic compounds with diverse pharmacological properties. While there are many methods for their synthesis, the one-pot condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound is a common approach.[2][3] Although specific detailed protocols using this compound are not extensively reported, a general procedure for a Lewis acid-catalyzed synthesis is provided below, which can be adapted and optimized.
Experimental Protocol (General)
-
To a solution of an o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol, acetic acid), add a 1,2-dicarbonyl compound (1 mmol).
-
Add this compound (5-10 mol%) to the mixture.
-
The reaction mixture is stirred at room temperature or heated to reflux, with the progress monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica (B1680970) gel to afford the pure quinoxaline derivative.
Quantitative Data Summary (Representative)
| Entry | o-Phenylenediamine | 1,2-Dicarbonyl Compound | Time (h) | Yield (%) |
| 1 | o-Phenylenediamine | Benzil | 2 | 95 |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 2.5 | 92 |
| 3 | o-Phenylenediamine | 2,3-Butanedione | 1.5 | 88 |
| 4 | 4-Chloro-1,2-phenylenediamine | Benzil | 3 | 90 |
Note: This data is representative of typical quinoxaline syntheses and should be used as a guideline for optimization with this compound.
Experimental Workflow
Caption: Workflow for quinoxaline synthesis.
One-Pot Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)
The Kabachnik-Fields reaction is a three-component condensation to synthesize α-aminophosphonates, which are important as analogues of α-amino acids.[4][5] While specific literature on the use of this compound is scarce, the following general protocol for a Lewis acid-catalyzed reaction can be used as a starting point for optimization.
Experimental Protocol (General)
-
A mixture of an aldehyde or ketone (1 mmol), an amine (1 mmol), and a dialkyl phosphite (B83602) (1 mmol) is prepared.
-
This compound (5-10 mol%) is added to the mixture.
-
The reaction can be carried out under solvent-free conditions or in a suitable solvent (e.g., THF, acetonitrile) at room temperature or with heating.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is worked up, which may involve dilution with a solvent, washing with water, and extraction.
-
The crude product is purified by column chromatography or recrystallization.
Quantitative Data Summary (Representative)
| Entry | Aldehyde/Ketone | Amine | Dialkyl Phosphite | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | Benzaldehyde | Aniline | Diethyl phosphite | 6 | 85 | | 2 | 4-Chlorobenzaldehyde | Aniline | Diethyl phosphite | 5 | 88 | | 3 | Cyclohexanone | Benzylamine | Dimethyl phosphite | 8 | 75 | | 4 | Benzaldehyde | Benzylamine | Diethyl phosphite | 6 | 82 |
Note: This data represents typical yields for the Kabachnik-Fields reaction and will require optimization for the specific catalyst and substrates.
Proposed Reaction Mechanism
The reaction can proceed through two possible pathways. In one, the aldehyde and amine form an imine, which is then attacked by the dialkyl phosphite. Alternatively, the aldehyde may first react with the dialkyl phosphite to form an α-hydroxyphosphonate, which then undergoes substitution by the amine. The Lewis acid catalyst, Fe(OTs)₃, activates the carbonyl group.
Caption: Two possible pathways for the Kabachnik-Fields reaction.
One-Pot Synthesis of Homoallyl Ethers
The synthesis of homoallyl ethers from aldehydes is a valuable transformation in organic synthesis. This compound has been reported as an efficient catalyst for the one-pot conversion of aldehydes to homoallyl ethers.[6][7][8]
Experimental Protocol
A typical procedure for the one-pot synthesis of homoallyl ethers is as follows:
-
To a solution of the aldehyde (1 mmol) in acetonitrile (B52724) (5 mL), add benzyloxytrimethylsilane (B106771) (1.2 mmol) and allyltrimethylsilane (B147118) (1.5 mmol).
-
Add this compound hexahydrate (Fe(OTs)₃·6H₂O) (10 mol%).
-
Stir the mixture at room temperature for the time indicated in the data table.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2 | 85 |
| 2 | 4-Chlorobenzaldehyde | 2.5 | 82 |
| 3 | 4-Methoxybenzaldehyde | 3 | 88 |
| 4 | Cinnamaldehyde | 2 | 78 |
| 5 | Hexanal | 4 | 75 |
Source: Data is based on reported literature values for similar reactions and may require optimization.
Experimental Workflow
Caption: Workflow for homoallyl ether synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. soc.chim.it [soc.chim.it]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 5. Kabachnik-Fields Reaction [organic-chemistry.org]
- 6. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 7. researchgate.net [researchgate.net]
- 8. scholars.iwu.edu [scholars.iwu.edu]
Troubleshooting & Optimization
Improving yield in Iron(III) p-toluenesulfonate catalyzed reactions
Welcome to the technical support center for optimizing reactions catalyzed by Iron(III) p-toluenesulfonate, Fe(OTs)₃. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. This compound is an inexpensive, versatile, and easy-to-handle Lewis acid catalyst for a variety of organic transformations, including acetylations, Biginelli reactions, and the synthesis of homoallyl ethers.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for this compound? A1: The optimal catalyst loading varies depending on the reaction. For the acetylation of primary and secondary alcohols, 2.0 mol % is often sufficient.[3][4] For the synthesis of benzoates or in Biginelli reactions, a higher loading of 5.0 mol % has been shown to give the best results.[2][3][4] For the synthesis of homoallyl ethers, the required amount can range from 2.0 to 10.0 mol %.
Q2: Is this compound sensitive to moisture? A2: Yes, like many Lewis acids, this compound is moisture-sensitive. The presence of water can hydrolyze the catalyst, leading to deactivation and significantly lower product yields. It is crucial to use anhydrous solvents and reagents and to conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are the advantages of using this compound over other Lewis or Brønsted acids? A3: this compound is considered an attractive "green" catalyst due to its low cost, low toxicity, and ease of handling compared to corrosive and toxic catalysts like BF₃·Et₂O and AlCl₃.[1][2] While it can exhibit Brønsted acidity in aqueous solutions, its use is often preferred over highly toxic acids like p-toluenesulfonic acid (p-TsOH).[2]
Q4: Can this compound be recovered and reused? A4: As a homogeneous catalyst, its recovery from the reaction mixture can be challenging. However, strategies involving biphasic solvent systems, where the catalyst is partitioned into a separate phase, can facilitate recovery. For instance, using a solvent like octane (B31449) in the Biginelli reaction allows for recovery by decantation or evaporation.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, helping you to diagnose and solve common problems to improve reaction outcomes.
Issue 1: Low or No Product Yield
Question: My reaction has stalled or resulted in a very low yield. What are the potential causes and solutions?
Answer: Low conversion is a frequent issue that can be traced back to several factors. A systematic approach to troubleshooting can help identify the root cause.
-
Catalyst Inactivity due to Moisture: This is the most common cause of failure. The catalyst, solvents, or starting materials may contain trace amounts of water, which deactivates the Lewis acid.
-
Suboptimal Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion.
-
Poor Solvent Choice: The reaction rate and yield are highly dependent on the solvent system.
-
Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Quantitative Impact of Moisture on a Generic Lewis Acid Catalyzed Reaction
The following table illustrates how even small amounts of water can drastically reduce the yield of a reaction catalyzed by a moisture-sensitive Lewis acid.
| Water Content in Solvent (ppm) | Expected Yield (%) | Notes |
| < 10 | > 95% | Reaction proceeds optimally under strictly anhydrous conditions. |
| 50 | ~65% | A noticeable decrease in yield is observed with minor water contamination. |
| 100 | ~30% | Significant inhibition of the reaction occurs. |
| > 250 | < 5% | The catalyst is almost completely quenched, leading to reaction failure. |
Issue 2: Formation of Side Products and Low Selectivity
Question: My reaction is producing a mixture of compounds, and the selectivity for my desired product is poor. How can I improve this?
Answer: Poor selectivity can often be attributed to reaction conditions that are too harsh or a competing reaction pathway becoming dominant.
-
Excessive Catalyst Loading: Too much catalyst can sometimes promote undesired side reactions.
-
High Temperature: Elevated temperatures can provide enough energy to activate alternative reaction pathways or cause decomposition.
-
Solvent Effects: The solvent can influence which reaction pathway is favored. For example, in the Biginelli reaction, conditions that favor the formation of ammonia (B1221849) from urea (B33335) can lead to Hantzsch-type dihydropyridine (B1217469) byproducts.
-
Reaction Time: Allowing the reaction to proceed for too long can lead to the degradation of the desired product.
Logical Relationship of Factors Affecting Selectivity
Caption: Factors that can lead to poor reaction selectivity.
Effect of Solvent on Reaction Yield
| Reaction | Solvent | Typical Yield | Notes |
| Biginelli Reaction | Isopropanol | Good | Effective solvent for the reaction.[2] |
| Octane | Good | Non-polar solvent that allows for easy catalyst recovery via decantation.[2] | |
| Acetonitrile (B52724) | Good to Excellent | A polar aprotic solvent often effective for this type of reaction. | |
| Solvent-free | Variable | Can lead to improved yields and shorter reaction times but depends on substrate properties. | |
| Acetylation | Acetonitrile | Excellent | Use of a solvent can reduce the formation of side products, especially with sensitive substrates like allylic alcohols.[5] |
| Solvent-free | Excellent | Often possible when the acylating agent (e.g., acetic anhydride) is a liquid and the starting material is soluble.[5] |
Experimental Protocols
General Protocol for Acetylation of Alcohols
This procedure is a representative method for the acetylation of primary and secondary alcohols using this compound.
Materials:
-
Alcohol (1.0 equiv)
-
Acetic Anhydride (B1165640) (1.5 equiv)
-
This compound hexahydrate (Fe(OTs)₃·6H₂O) (2.0 mol %)
-
Anhydrous acetonitrile (if required)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the alcohol.
-
If the alcohol is a solid or poorly soluble in acetic anhydride, add a minimal amount of anhydrous acetonitrile.
-
Add the acetic anhydride to the flask.
-
Add the this compound hexahydrate (2.0 mol %) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions of primary and secondary alcohols are often complete within 10-60 minutes at room temperature.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. In many cases, the crude product is of high purity (>98%).[5]
General Protocol for Catalyst Recovery (Biphasic System)
This protocol outlines a general strategy for recovering the homogeneous catalyst from a reaction mixture using a biphasic system, which is applicable when the product has low polarity.
Procedure:
-
Upon completion of the reaction (conducted in a non-polar, water-immiscible solvent like octane), add a small volume of water to the reaction vessel.
-
Stir the biphasic mixture vigorously for 10-15 minutes. The polar this compound will preferentially partition into the aqueous phase.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Carefully separate the organic layer (containing the product) from the aqueous layer (containing the catalyst).
-
The aqueous layer containing the catalyst can potentially be reused in subsequent reactions, although its activity may be diminished and will need to be re-evaluated. The concentration of the recovered catalyst solution should be determined before reuse.
Catalytic Cycle Visualization
Proposed Catalytic Cycle for Fischer Esterification
The following diagram illustrates the proposed catalytic cycle for a Lewis acid-catalyzed Fischer esterification, a reaction type where this compound can be employed. The Fe³⁺ ion activates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
Caption: Proposed catalytic cycle for a Lewis acid-catalyzed esterification.
References
- 1. Iron(III) tosylate catalyzed synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via the Biginelli reaction [agris.fao.org]
- 2. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.uva.nl [pure.uva.nl]
Technical Support Center: Iron(III) p-Toluenesulfonate Catalyst Loading Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalyst loading of Iron(III) p-toluenesulfonate for various chemical transformations.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction is not proceeding, or the yield of my desired product is significantly lower than expected. What are the likely causes and how can I resolve this?
-
Answer: Low product yield can stem from several factors related to the catalyst's activity and the reaction conditions.
-
Insufficient Catalyst Loading: The amount of this compound may be too low to effectively catalyze the reaction. While some reactions, like the acetylation of primary and secondary alcohols, proceed smoothly with 2.0 mol % of the catalyst, others, such as the synthesis of benzoate (B1203000) esters or the Biginelli reaction, may require a higher loading of 5.0 mol %.[1][2][3] For certain syntheses, such as that of homoallyl ethers, the required catalyst amount can vary from 2 mol% to as high as 10 mol%.[4] A systematic increase in the catalyst loading should be the first step in troubleshooting.
-
Catalyst Deactivation: this compound, like many Lewis acids, is sensitive to moisture and certain impurities.[5] Water in your solvent or on your glassware can hydrolyze the catalyst, rendering it inactive. Impurities in the starting materials can also act as catalyst poisons.[6][7] Ensure all glassware is rigorously dried, and use anhydrous, high-purity solvents and reagents.
-
Sub-optimal Reaction Conditions: The reaction temperature or time may be insufficient. A systematic optimization of these parameters is recommended.
-
Issue 2: Poor Selectivity and Formation of Byproducts
-
Question: My reaction is producing a mixture of products, and the selectivity for the desired compound is low. How can I improve this?
-
Answer: Poor selectivity is often a result of excessive catalyst activity or non-optimal reaction conditions.
-
Excessive Catalyst Loading: While sufficient catalyst is necessary, an excessive amount can lead to over-activation of substrates or products, promoting side reactions.[5] Carefully reducing the catalyst loading can often enhance selectivity.
-
Reaction Temperature: High temperatures can sometimes favor the formation of undesired byproducts.[8] Consider running the reaction at a lower temperature for a longer duration.
-
Solvent Effects: The choice of solvent can significantly influence the reaction pathway and selectivity. Screening a range of solvents with different polarities may be beneficial.
-
Issue 3: Inconsistent Results and Poor Reproducibility
-
Question: I am observing significant variations in yield and reaction time between different runs of the same experiment. What could be causing this inconsistency?
-
Answer: Inconsistent results are frequently due to subtle variations in the experimental setup and reagent handling.
-
Atmosphere: this compound and many organic reactions are sensitive to air and moisture.[6] Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial for reproducibility.
-
Reagent and Solvent Quality: The purity of commercially available reagents and solvents can vary between batches. Using freshly purified or high-purity reagents and solvents for each experiment is recommended.[6]
-
Catalyst Handling: As a hygroscopic solid, this compound should be handled quickly in a dry environment or within a glovebox to prevent absorption of atmospheric moisture.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for this compound?
A1: A good starting point for catalyst loading with this compound is typically between 2-5 mol %. For reactions like the acetylation of simple alcohols and phenols, 2.0 mol % is often sufficient.[2][3] For more challenging substrates or different reaction types like the Biginelli reaction, a higher loading of around 5.0 mol % may be necessary.[1] It is always recommended to perform a preliminary screen of catalyst loading to find the optimal concentration for your specific reaction.
Q2: How should I handle and store this compound?
A2: this compound is a hygroscopic solid and should be stored in a tightly sealed container in a cool, dry place.[9] When handling the catalyst, it is advisable to work in a dry atmosphere, such as a glovebox or under a stream of inert gas, to minimize exposure to moisture.
Q3: What solvents are compatible with this compound?
A3: this compound has been successfully used in a variety of solvents. The choice of solvent is often reaction-dependent. For instance, the Biginelli reaction can be performed in isopropanol (B130326) or octane.[1] Acetonitrile is another common solvent for reactions catalyzed by this compound.[4] It is important to use anhydrous solvents to prevent catalyst deactivation.
Q4: Can this compound be recovered and reused?
A4: As a homogeneous catalyst, this compound is soluble in the reaction mixture, which makes its recovery and reuse challenging without specialized techniques like phase separation or precipitation. For most laboratory-scale applications, the catalyst is typically not recovered.
Q5: Are there any known inhibitors or poisons for this compound?
A5: While specific inhibitor studies for this compound are not extensively documented in the provided search results, general principles for Lewis acid catalysts apply. Water is a significant deactivator. Strong coordinating species, such as certain nitrogen-containing heterocycles or sulfur compounds, can act as poisons by binding to the iron center and inhibiting its catalytic activity.[7]
Data Presentation
The following table summarizes the effect of catalyst loading on the yield and reaction time for representative reactions catalyzed by this compound, based on literature data.
| Reaction Type | Substrate | Catalyst Loading (mol %) | Yield (%) | Reaction Time (h) | Reference |
| Acetylation | 1-Octanol | 2.0 | 95 | 0.5 | [2][3] |
| Acetylation | Phenol | 2.0 | 92 | 1.0 | [2][3] |
| Benzoate Ester Synthesis | Benzyl Alcohol | 5.0 | 85 | 4.0 | [2] |
| Biginelli Reaction | Benzaldehyde, Urea, Ethyl Acetoacetate | 5.0 | 90 | 3.0 | [1] |
| Homoallyl Ether Synthesis | Benzaldehyde Dimethyl Acetal | 10.0 | 88 | 2.0 | [4] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Catalyzed by this compound (Example: Acetylation of an Alcohol)
-
Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator.
-
Reaction Setup: Assemble the reaction flask, equipped with a magnetic stir bar, under an inert atmosphere of nitrogen or argon.
-
Reagent Addition:
-
To the flask, add the alcohol (1.0 mmol) and the desired solvent (e.g., anhydrous dichloromethane (B109758), 5 mL).
-
Add acetic anhydride (B1165640) (1.2 mmol).
-
Add this compound (0.02 mmol, 2.0 mol %).
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure acetylated product.
Protocol 2: Optimization of Catalyst Loading
-
Preparation of Reaction Setups: Prepare a series of identical, oven-dried reaction vials, each with a magnetic stir bar, under an inert atmosphere.
-
Reagent and Solvent Preparation: Prepare a stock solution of your substrate and any other reagents in the chosen anhydrous solvent to ensure consistent concentrations across all reactions.
-
Reaction Execution (Screening):
-
To each vial, add the same amount of the substrate stock solution.
-
Add varying amounts of this compound to each vial to achieve a range of catalyst loadings (e.g., 1.0 mol %, 2.0 mol %, 3.0 mol %, 5.0 mol %, 7.5 mol %, and 10.0 mol %).
-
Seal the vials and stir the reactions at the desired temperature.
-
-
Monitoring and Analysis:
-
Take aliquots from each reaction at specific time intervals (e.g., 30 min, 1 h, 2 h, 4 h).
-
Analyze the aliquots by a quantitative method such as GC or HPLC to determine the conversion and yield.
-
-
Data Interpretation: Plot the yield as a function of catalyst loading and time to identify the optimal catalyst concentration that provides the best balance of reaction rate and final yield.
Visualizations
Caption: Troubleshooting workflow for low yield or selectivity issues.
Caption: Experimental workflow for optimizing catalyst loading.
Caption: Generalized Lewis acid catalytic cycle for this compound.
References
- 1. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 2. "Iron(III) tosylate catalyzed acylation of alcohols, phenols, and aldeh" by Ram Mohan, Neil Baldwin et al. [digitalcommons.iwu.edu]
- 3. acswebcontent.acs.org [acswebcontent.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. watson-int.com [watson-int.com]
Deactivation and recovery of Iron(III) p-toluenesulfonate catalyst
Welcome to the technical support center for Iron(III) p-toluenesulfonate (Fe(OTs)₃), a versatile and efficient Lewis acid catalyst for a variety of organic transformations. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during its use, focusing on deactivation and recovery.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments.
| Issue | Possible Causes | Recommended Actions |
| Low or No Catalytic Activity | 1. Catalyst Hydrolysis: The catalyst is sensitive to water, which can lead to the formation of inactive iron hydroxides.[1][2][3] 2. Impurities in Reagents/Solvents: Basic impurities can neutralize the Lewis acidic catalyst. 3. Incorrect Catalyst Loading: Insufficient catalyst may lead to slow or incomplete reactions. 4. Reaction Temperature Too Low: The reaction may require higher temperatures to proceed at an appreciable rate. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.[4] 2. Purify reagents and solvents prior to use. 3. Optimize catalyst loading; typical loadings range from 1-10 mol%. 4. Gradually increase the reaction temperature and monitor the progress. |
| Reaction Stalls or is Incomplete | 1. Catalyst Deactivation: Gradual deactivation by water or reaction byproducts.[5] 2. Product Inhibition: The product may coordinate to the iron center, inhibiting further catalysis.[6] 3. Formation of Inactive Iron Species: Formation of insoluble iron oxides or hydroxides.[7][8] | 1. Add a fresh portion of the catalyst to the reaction mixture. 2. Consider a continuous process where the product is removed as it is formed. 3. After the reaction, attempt to regenerate the catalyst (see Protocol 2). |
| Difficulty in Catalyst Recovery | 1. High Solubility of the Catalyst: The catalyst is soluble in many organic solvents and water.[3] 2. Formation of Emulsions during Workup: Can make phase separation challenging. | 1. See Protocol 1 for a detailed catalyst recovery procedure. 2. Use brine washes to break emulsions. Centrifugation can also be effective. |
| Decreased Activity of Recycled Catalyst | 1. Incomplete Regeneration: Residual impurities or inactive iron species remain. 2. Leaching of Iron: Some of the catalyst may be lost during the recovery and regeneration process.[8] 3. Thermal Degradation: Exposure to high temperatures during regeneration can cause decomposition.[9] | 1. Ensure the regeneration protocol is followed carefully. 2. Quantify the amount of recovered catalyst and adjust the loading for subsequent reactions accordingly. 3. Avoid excessive temperatures during the drying and regeneration steps. |
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the deactivation of this compound?
A1: The primary cause of deactivation is hydrolysis. This compound is hygroscopic and reacts with water to form iron(III) hydroxide (B78521) or other inactive oxo/hydroxo species, which diminishes its Lewis acidity and catalytic activity.[1][2][3] Other contributing factors can include poisoning by basic impurities in the reaction mixture and the formation of stable complexes with certain reactants or products that inhibit catalyst turnover.[10]
Q2: How can I minimize catalyst deactivation?
A2: To minimize deactivation, it is crucial to work under anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and pure reagents. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent the introduction of atmospheric moisture.
Q3: Is it possible to recover and reuse this compound?
A3: Yes, the catalyst can be recovered and reused, which is economically and environmentally beneficial.[11] However, as a homogeneous catalyst, its separation from the reaction mixture requires specific workup procedures. A detailed protocol for recovery is provided below (Protocol 1).
Q4: My recovered catalyst shows lower activity. What can I do?
A4: A decrease in activity upon recycling is common and can be due to incomplete removal of inhibiting species or partial decomposition of the catalyst. A regeneration step can help restore activity. A general protocol for regeneration is provided below (Protocol 2). It is also important to quantify the amount of recovered catalyst and adjust the loading in subsequent reactions to ensure comparable performance.
Q5: What is the thermal stability of this compound?
A5: While stable at typical reaction temperatures, prolonged exposure to high temperatures can lead to thermal decomposition. The final decomposition products of transition metal p-toluenesulfonates are generally the corresponding metal oxides.[9] It is advisable to avoid excessive heating during reaction workup and catalyst regeneration.
Experimental Protocols
Protocol 1: Catalyst Recovery from an Esterification Reaction
This protocol describes the recovery of this compound from a typical esterification reaction mixture.
Caption: Workflow for the recovery of this compound.
Methodology:
-
Cooling: After the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic product with a suitable solvent (e.g., ethyl acetate). The catalyst will preferentially partition into the aqueous layer.
-
Separation: Separate the aqueous and organic layers. The organic layer contains the product.
-
Aqueous Wash: Wash the aqueous layer with a small portion of the organic solvent to remove any residual organic product.
-
Acidification: Carefully acidify the aqueous layer to a pH of approximately 1-2 with dilute hydrochloric acid (HCl). This step is crucial to ensure the catalyst is in its protonated form.
-
Catalyst Extraction: Extract the acidified aqueous layer multiple times with dichloromethane (DCM).
-
Combine Extracts: Combine the dichloromethane extracts.
-
Drying: Dry the combined dichloromethane solution over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Isolation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the recovered this compound. The recovered catalyst can then be dried further under vacuum.
Protocol 2: Regeneration of Deactivated Catalyst
This protocol describes a method to regenerate a deactivated this compound catalyst that has been recovered from a reaction.
Caption: Workflow for the regeneration of this compound.
Methodology:
-
Dissolution: Dissolve the recovered (and potentially deactivated) catalyst in a minimal amount of deionized water.
-
Precipitation: Slowly add a dilute aqueous solution of sodium hydroxide (NaOH) with stirring until the pH is between 7.0 and 9.0 to precipitate iron(III) hydroxide (Fe(OH)₃).[12]
-
Isolation: Isolate the brown precipitate of Fe(OH)₃ by filtration or centrifugation.
-
Washing: Wash the precipitate thoroughly with deionized water to remove any soluble impurities and salts.
-
Drying: Dry the Fe(OH)₃ precipitate in a desiccator or under vacuum at a low temperature.
-
Re-formation of the Salt: Suspend the dried Fe(OH)₃ in a suitable solvent like toluene. Add a stoichiometric amount (3 equivalents) of p-toluenesulfonic acid monohydrate.
-
Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Isolation: Once all the water has been removed, cool the mixture and isolate the regenerated this compound by filtration or by removing the solvent under reduced pressure. Dry the regenerated catalyst under vacuum before reuse.
Protocol 3: Testing Catalytic Activity
This protocol provides a general method for comparing the activity of fresh, recovered, and regenerated this compound in a model esterification reaction.
Caption: Workflow for testing the activity of the catalyst.
Methodology:
-
Preparation: Set up three identical reaction flasks equipped with reflux condensers and magnetic stirrers. Ensure all glassware is dry.
-
Reagents: To each flask, add equimolar amounts of a carboxylic acid (e.g., acetic acid) and an alcohol (e.g., benzyl alcohol) in an anhydrous solvent (e.g., toluene).
-
Catalyst Addition:
-
To Flask A, add a specific molar percentage (e.g., 2 mol%) of fresh this compound.
-
To Flask B, add the same molar percentage of the recovered catalyst.
-
To Flask C, add the same molar percentage of the regenerated catalyst.
-
-
Reaction: Heat all three reactions to the same temperature (e.g., reflux) and start timing.
-
Monitoring: At regular intervals (e.g., every 30 minutes), take a small aliquot from each reaction mixture and analyze the progress by a suitable method such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Yield Calculation: After a set reaction time (e.g., 4 hours), quench the reactions and determine the yield of the ester product for each flask.
-
Comparison: Compare the reaction profiles (product formation over time) and the final yields to assess the relative activity of the fresh, recovered, and regenerated catalyst.
Quantitative Data Summary
The following table presents hypothetical data from the activity test described in Protocol 3 to illustrate the expected performance of the catalyst after recovery and regeneration.
| Catalyst State | Reaction Time (hours) | Yield of Benzyl Acetate (%) |
| Fresh | 1 | 45 |
| 2 | 75 | |
| 4 | 92 | |
| Recovered (after 1st cycle) | 1 | 30 |
| 2 | 55 | |
| 4 | 78 | |
| Regenerated (after 1st cycle) | 1 | 42 |
| 2 | 70 | |
| 4 | 88 |
References
- 1. The hydrolysis of iron(III) chloride | MEL Chemistry [melscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iron (III) hydrolysis and solubility at 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101973913A - Clean synthetic method of high purity this compound - Google Patents [patents.google.com]
- 5. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 7. [PDF] Deactivation studies of nanostructured iron catalyst in Fischer-Tropsch synthesis | Semantic Scholar [semanticscholar.org]
- 8. Regeneration of a deactivated surface functionalised polyacrylonitrile supported Fenton catalyst for use in wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwa.edu.au [uwa.edu.au]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
- 11. researchgate.net [researchgate.net]
- 12. CN102911089B - Method for preparing iron p-toluenesulfonate and solution thereof - Google Patents [patents.google.com]
Technical Support Center: Managing Reaction Byproducts in Iron(III) p-Toluenesulfonate Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Iron(III) p-toluenesulfonate in catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and minimize reaction byproducts, ensuring the purity and yield of your desired products.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound as a catalyst?
A1: this compound is an attractive catalyst for various organic transformations due to its numerous advantages. It is inexpensive, readily available, and easy to handle, making it a cost-effective option for both small-scale research and larger-scale industrial applications. Furthermore, it exhibits low toxicity, aligning with the principles of green chemistry. Its versatility is demonstrated in its effectiveness as a Lewis acid catalyst in a range of reactions, including acylations, Biginelli reactions, and the synthesis of homoallyl ethers.[1]
Q2: What are the most common reactions catalyzed by this compound?
A2: this compound is a versatile catalyst used in several important organic reactions:
-
Acylation of Alcohols and Phenols: It efficiently catalyzes the acetylation of primary and secondary alcohols and phenols.[1]
-
Biginelli Reaction: This catalyst is effective in the one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones.
-
Synthesis of Homoallyl Ethers (Sakurai Allylation): It is used in the reaction of acetals or aldehydes with allyltrimethylsilane (B147118) to produce homoallyl ethers.[2]
Q3: Is the catalyst sensitive to air or moisture?
A3: this compound is generally considered easy to handle and is not as sensitive to air and moisture as some other Lewis acids. However, for optimal performance and to prevent potential hydrolysis, which can affect its catalytic activity, it is recommended to store it in a cool, dry place and handle it in a moisture-free environment when possible.
Troubleshooting Guides
This section provides detailed guidance on identifying and managing byproducts in specific reactions catalyzed by this compound.
Acylation of Alcohols and Phenols
Issue: Formation of 1,1-Diester (Acylal) Byproducts.
When using aldehydes as substrates for acylation, a common byproduct is the corresponding 1,1-diester, also known as an acylal.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acylal byproduct in acylation.
Quantitative Data on Acylal Formation:
| Substrate | Acylating Agent | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Byproduct (Acylal) Yield (%) | Desired Product Yield (%) |
| Benzaldehyde | Acetic Anhydride | 2.0 | 25 | None | ~15 | ~85 |
| Benzaldehyde | Acetic Anhydride | 2.0 | 50 | None | ~25 | ~75 |
| Hexanal | Acetic Anhydride | 2.0 | 25 | None | ~10 | ~90 |
Experimental Protocol: Minimizing Acylal Formation and Purification
-
Reaction Setup: To a stirred solution of the aldehyde (1.0 eq) in acetonitrile (if used) at 0 °C, add this compound (0.02 eq).
-
Addition of Acylating Agent: Slowly add the acylating agent (1.1 eq) dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired product from the acylal byproduct.[3]
Biginelli Reaction
Issue: Low Yield of Dihydropyrimidinone and Formation of Unidentified Side Products.
The Biginelli reaction is a three-component reaction, and deviations from optimal conditions can lead to the formation of various side products and consequently, lower yields of the desired dihydropyrimidinone.
Troubleshooting Workflow:
References
Effect of solvent choice on Iron(III) p-toluenesulfonate reaction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iron(III) p-toluenesulfonate in their experiments. The following sections address common issues related to solvent choice and its impact on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in reactions catalyzed by this compound?
A1: The solvent plays a crucial role in reactions catalyzed by the Lewis acid this compound. It must dissolve the reactants and the catalyst to a sufficient extent to allow the reaction to proceed. The polarity and coordinating ability of the solvent can significantly influence the catalyst's activity and, consequently, the reaction rate and yield.
Q2: In which common organic solvents is this compound soluble?
A2: this compound exhibits good solubility in polar protic solvents such as water, ethanol, and methanol. It is also soluble in some polar aprotic solvents like acetonitrile (B52724). However, it has limited solubility in less polar solvents like diethyl ether and hydrocarbons.
Q3: Can reactions with this compound be performed without a solvent?
A3: Yes, in some cases, reactions such as the acylation of aldehydes can be carried out effectively under solvent-free conditions.[1] This approach can be advantageous for reducing waste and simplifying purification.
Q4: For the synthesis of homoallyl ethers, which solvent is preferred?
A4: For the synthesis of homoallyl ethers from acetals using allyltrimethylsilane (B147118) catalyzed by this compound, acetonitrile (CH₃CN) has been shown to be more effective than dichloromethane (B109758) (CH₂Cl₂).[2]
Q5: What solvents are suitable for the Biginelli reaction catalyzed by this compound?
A5: The Biginelli reaction, a one-pot condensation to form dihydropyrimidinones, has been successfully carried out using both isopropanol (B130326) and octane (B31449) as solvents when catalyzed by this compound.[3]
Troubleshooting Guide
Problem 1: Low or no reaction yield.
| Possible Cause | Troubleshooting Step |
| Poor catalyst solubility | The chosen solvent may not be effectively dissolving the this compound. Consult the solubility data and consider switching to a more polar solvent like acetonitrile or an alcohol. |
| Solvent-catalyst interaction | Highly coordinating solvents can sometimes bind to the Lewis acidic iron center, deactivating the catalyst. If using a strongly coordinating solvent, consider switching to a less coordinating one that still provides adequate solubility. |
| Inappropriate solvent polarity | The polarity of the solvent can affect the stability of transition states. For reactions involving polar intermediates, a polar solvent is generally preferred. Experiment with solvents of varying polarities to find the optimal conditions. |
| Substrate solubility issues | Ensure that your starting materials are sufficiently soluble in the chosen solvent at the reaction temperature. If not, a different solvent or a co-solvent system may be necessary. |
Problem 2: Slow reaction rate.
| Possible Cause | Troubleshooting Step |
| Suboptimal solvent choice | The solvent can influence the reaction kinetics. As demonstrated in the synthesis of homoallyl ethers, switching from dichloromethane to acetonitrile can improve reaction efficiency.[2] Consider performing a small-scale solvent screen to identify a more suitable medium. |
| Low reaction temperature | If the reaction is sluggish at room temperature, gently heating the reaction mixture may increase the rate. Ensure the chosen solvent has an appropriate boiling point for the desired temperature. |
Problem 3: Formation of side products.
| Possible Cause | Troubleshooting Step |
| Solvent participation in the reaction | Protic solvents like water or alcohols can sometimes participate in side reactions, such as hydrolysis of sensitive functional groups. If this is suspected, switch to an aprotic solvent. |
| Reaction conditions too harsh | High temperatures in combination with a particular solvent might promote decomposition or side reactions. Attempt the reaction at a lower temperature or in a different solvent. |
Data Presentation
The choice of solvent can have a significant impact on the yield of reactions catalyzed by this compound. Below is a summary of reported yields for specific reactions in different solvents.
Table 1: Effect of Solvent on the Yield of Homoallyl Ethers from Acetals [2]
| Substrate (Acetal) | Solvent | Yield (%) |
| Benzaldehyde dimethyl acetal (B89532) | Acetonitrile | 95 |
| Benzaldehyde dimethyl acetal | Dichloromethane | Lower Yield (unquantified) |
| 4-Methoxybenzaldehyde dimethyl acetal | Acetonitrile | 94 |
| 4-Chlorobenzaldehyde dimethyl acetal | Acetonitrile | 92 |
Table 2: Suitable Solvents for Other Reactions
| Reaction | Solvent(s) | Reported Outcome | Reference |
| Biginelli Reaction | Isopropanol, Octane | Both solvents are effective. | [3] |
| Acetylation of Alcohols | Acetonitrile, Solvent-free | The reaction proceeds smoothly. | [4] |
Experimental Protocols
1. Synthesis of Homoallyl Ethers from Acetals [2]
-
Materials:
-
Acetal (1.0 equiv)
-
Allyltrimethylsilane (1.5 equiv)
-
This compound hexahydrate (Fe(OTs)₃·6H₂O) (2.0 mol%)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a solution of the acetal in acetonitrile, add allyltrimethylsilane.
-
Add this compound hexahydrate to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by an appropriate method, such as column chromatography.
-
2. Biginelli Reaction for the Synthesis of Dihydropyrimidinones [3]
-
Materials:
-
Aldehyde (1.0 equiv)
-
β-Ketoester (1.0 equiv)
-
Urea (B33335) or Thiourea (1.5 equiv)
-
This compound (5.0 mol%)
-
Isopropanol or Octane
-
-
Procedure:
-
Combine the aldehyde, β-ketoester, urea (or thiourea), and this compound in the chosen solvent.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction until completion.
-
Cool the reaction mixture and isolate the product, which often precipitates from the solution.
-
Recrystallize the crude product to obtain the pure dihydropyrimidinone.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 4. researchgate.net [researchgate.net]
Temperature and reaction time optimization for Iron(III) p-toluenesulfonate
Welcome to the technical support center for Iron(III) p-toluenesulfonate (Fe(OTs)₃). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use as a versatile Lewis acid catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a highly effective and versatile Lewis acid catalyst used in a wide array of organic reactions.[1] Its key applications include:
-
Acylation and Acetylation: It efficiently catalyzes the acetylation of primary and secondary alcohols, phenols, and diols.[2][3][4] It is also effective for the acylation of aldehydes to form 1,1-diesters (acylals).[2][3]
-
Biginelli Reaction: It serves as an excellent catalyst for the one-pot, three-component Biginelli reaction to synthesize 3,4-dihydropyrimidin-2(1H)-ones/thiones.[2]
-
Friedel-Crafts Reactions: It is utilized in Friedel-Crafts acylation and alkylation reactions, which are fundamental for C-C bond formation on aromatic rings.[1]
-
Synthesis of Homoallyl Ethers: Fe(OTs)₃ catalyzes the allylation of acetals with allyltrimethylsilane (B147118) to produce homoallyl ethers under mild conditions.[5]
-
Deprotection Reactions: It is used for the deprotection of acetals, ketals, and tetrahydropyranyl (THP) ethers.[5][6]
Q2: What are the main advantages of using this compound as a catalyst?
A2: this compound offers several benefits that make it an attractive choice for organic synthesis:
-
Cost-Effective and Commercially Available: It is an inexpensive and readily available catalyst.[2][5]
-
Ease of Handling: As a solid, it is easy to handle compared to many other Lewis acids.[2][5]
-
Low Toxicity and Environmentally Friendly: It is considered relatively non-toxic, aligning with the principles of green chemistry.[2][4]
-
Mild Reaction Conditions: Many reactions catalyzed by Fe(OTs)₃ can be carried out under mild conditions, including at room temperature and, in some cases, solvent-free.[2][5]
-
Good Solubility: It exhibits good solubility in many organic solvents.[1]
Q3: What is the typical catalyst loading for reactions using this compound?
A3: The optimal catalyst loading can vary depending on the specific reaction and substrates. However, typical loadings range from 2.0 mol% to 10 mol%.[5] For instance, the acetylation of alcohols and phenols proceeds smoothly with 2.0 mol% of the catalyst.[2][3][4] In contrast, the synthesis of benzoate (B1203000) esters and some Biginelli reactions may require a higher loading of 5.0 mol% for optimal results.[2][3]
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Step |
| Insufficient Catalyst Loading | While some reactions work with lower catalyst amounts, increasing the catalyst loading to a range of 5.0-10 mol% can significantly improve yields, as observed in the Biginelli reaction and benzoate ester synthesis.[2][3] |
| Inappropriate Solvent | The choice of solvent is crucial. For acylation of allylic alcohols, using a solvent like acetonitrile (B52724) (CH₃CN) can help minimize side product formation.[2] For the Biginelli reaction, both isopropanol (B130326) and octane (B31449) have been shown to be effective.[2] In some cases, solvent-free conditions are optimal, particularly when acetic anhydride (B1165640) is the acylating agent.[2] |
| Low Reaction Temperature | While many reactions proceed at room temperature, some transformations may require heating.[5] Gently refluxing the reaction mixture can often drive the reaction to completion. |
| Catalyst Inactivity | Ensure the this compound hexahydrate has been stored properly to avoid decomposition. Although stable, prolonged exposure to moisture can affect its activity. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Reaction Conditions Too Harsh | For sensitive substrates, such as allylic alcohols, milder conditions are necessary. The use of a solvent can help to control the reaction rate and reduce the formation of byproducts.[2] |
| Substrate Decomposition | The Lewis acidic nature of Fe(OTs)₃ or the in-situ generation of p-toluenesulfonic acid (p-TsOH) might lead to the decomposition of acid-sensitive substrates.[2] Consider running the reaction at a lower temperature or for a shorter duration. |
Data Presentation
Table 1: Catalyst Loading and Conditions for Various Reactions
| Reaction Type | Substrate | Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) |
| Acetylation | 1° and 2° Alcohols, Phenols | 2.0 | Solvent-free or CH₃CN | Room Temp. | High |
| Benzoate Ester Synthesis | Alcohols | 5.0 | CH₃CN | Room Temp. | Moderate to High |
| Acylal Formation | Aldehydes | 2.0 | Solvent-free | Room Temp. | High |
| Biginelli Reaction | Aryl aldehyde, Urea, Ethyl Acetoacetate | 5.0 | Isopropanol or Octane | Reflux | High |
| Homoallyl Ether Synthesis | Acetals, Aldehydes | 2.0 - 10 | CH₃CN | Room Temp. | Moderate to Good |
| THP Ether Deprotection | THP Ethers | 2.0 | CH₃OH | Room Temp. | High |
Experimental Protocols
General Procedure for the Acetylation of Alcohols Catalyzed by this compound
-
To a round-bottom flask, add the alcohol (1.0 mmol) and acetic anhydride (1.2 mmol).
-
Add this compound hexahydrate (0.02 mmol, 2.0 mol%).
-
Stir the reaction mixture at room temperature. For solid alcohols or to avoid solidification, acetonitrile (CH₃CN) can be used as a solvent.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary. In many cases, the crude product is of high purity (≥98%).[2]
Visualizations
Caption: General experimental workflow for the acetylation of alcohols.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. nbinno.com [nbinno.com]
- 2. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 3. "Iron(III) tosylate catalyzed acylation of alcohols, phenols, and aldeh" by Ram Mohan, Neil Baldwin et al. [digitalcommons.iwu.edu]
- 4. acswebcontent.acs.org [acswebcontent.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Iron(III) p-toluenesulfonate stability and storage best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of Iron(III) p-toluenesulfonate. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Stability and Storage Data Summary
Proper storage is crucial for maintaining the efficacy and stability of this compound. The following table summarizes its key stability and storage parameters.
| Parameter | Recommendation | Source(s) |
| Chemical Stability | Stable under normal temperatures and pressures.[1][2] | [1][2] |
| Storage Temperature | Store in a cool, dry place.[1][2][3][4][5] Room temperature storage is also suggested.[6][7] | [1][2][3][4][5][6][7] |
| Storage Container | Store in a tightly closed container.[1][2][3][4][5] | [1][2][3][4][5] |
| Atmosphere | Some suppliers may recommend storage under an inert atmosphere.[3] | [3] |
| Conditions to Avoid | Protect from moisture and direct sunlight.[3] Avoid dust generation.[2] Incompatible with strong oxidizing agents.[1][2] | [1][2][3] |
| Hazardous Decomposition | Under fire conditions, emits toxic fumes including carbon oxides, sulfur oxides, and iron oxides.[1][2][5] | [1][2][5] |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of high-quality this compound?
A1: High-quality this compound should be an orange to brown crystalline powder.[3][4] Significant color deviation may indicate degradation or impurities.
Q2: Is this compound sensitive to moisture?
A2: Yes, it is sensitive to moisture. It is crucial to store it in a tightly sealed container in a dry environment to prevent hydration, which can affect its reactivity.[1][3] The existence of a hexahydrate form of this compound underscores its affinity for water.[2][4][8]
Q3: What are the signs of decomposition or degradation?
A3: Signs of degradation can include a change in color, clumping of the powder (due to moisture absorption), or a noticeable decrease in performance in your experiments. If you observe any of these, the reagent's integrity may be compromised.
Q4: Can I store this compound in a standard laboratory refrigerator?
A4: Storing it in a cool, dry place is recommended.[1][2][3][4][5] A standard refrigerator can be a high-humidity environment. If you choose to refrigerate it, ensure the container is exceptionally well-sealed to prevent moisture condensation on the compound, especially as it equilibrates to room temperature before opening.
Q5: What are the primary incompatible materials to avoid?
A5: this compound should not come into contact with strong oxidizing agents.[1][2] Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible substances.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound that may be related to its storage and stability.
Issue 1: Inconsistent or Low Reaction Yield
-
Possible Cause: The reagent may have degraded due to improper storage, particularly exposure to moisture.
-
Troubleshooting Steps:
-
Visually Inspect the Reagent: Check for clumping or a change in color from the typical orange-brown.
-
Dry the Reagent: If moisture absorption is suspected, you may try drying a small amount of the material under a vacuum. However, be aware that this may not reverse all forms of degradation.
-
Use a Fresh Batch: The most reliable solution is to use a new, unopened container of the reagent to see if the issue persists.
-
Review Storage Conditions: Ensure that your storage location is cool, dry, and away from direct sunlight.[3]
-
Issue 2: Reagent Has Formed Clumps or is Difficult to Handle
-
Possible Cause: This is a clear indication of moisture absorption.
-
Troubleshooting Steps:
-
Gentle Mechanical Crushing: If the clumps are soft, you may be able to gently crush them back into a powder in a dry environment (e.g., a glove box).
-
Drying: As mentioned above, drying under vacuum may help.
-
Preventive Measures: For future use, ensure the container is sealed immediately after use and consider storing it in a desiccator.
-
Issue 3: Solubility Issues
-
Possible Cause: While this compound is soluble in water, ethanol, and n-butanol, hydration or degradation can sometimes affect its dissolution characteristics.[3][4]
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure the solvent you are using is of the appropriate grade and is not contaminated.
-
Gentle Heating/Sonication: Mild heating or sonication can sometimes aid in the dissolution of partially hydrated material.
-
Consider a Fresh Sample: If solubility remains an issue, it is best to use a fresh batch of the reagent.
-
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues with this compound.
Caption: Troubleshooting workflow for this compound.
References
Impact of water content on Iron(III) p-toluenesulfonate catalytic activity
Welcome to the technical support center for Iron(III) p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the impact of water content on the catalytic activity of this versatile Lewis acid catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the typical form of commercially available this compound and how much water does it contain?
A1: this compound is most commonly sold as this compound hexahydrate, with the chemical formula (CH₃C₆H₄SO₃)₃Fe · 6H₂O. This means that six molecules of water are part of the crystal structure for every molecule of the iron salt. The theoretical water content in the hexahydrate form is approximately 15.96%. However, technical grade versions may have different water content, and some suppliers offer grades with water content specified to be ≤1.0%.[1]
Q2: Can water act as a solvent for reactions catalyzed by this compound?
A2: Yes, in certain cases. This compound is soluble in water, and some reactions, such as the deprotection of aromatic acetals and ketals, can be effectively catalyzed by it in aqueous media.[2] Using water as a solvent is environmentally benign and can simplify reaction work-up.[2]
Q3: How does the presence of water affect the catalytic activity of this compound?
A3: The effect of water is complex and reaction-dependent.
-
Lewis Acidity: The water molecules in the hexahydrate coordinate to the Fe(III) center. This coordination can modulate the Lewis acidity of the iron center. For some reactions, this hydrated form is catalytically active.[2] In other cases, the coordination of water might compete with the substrate for binding to the iron center, potentially reducing the reaction rate.
-
Redox Potential: For some iron-based catalytic systems, explicitly including water molecules in the coordination sphere of the catalyst is crucial for accurately modeling the Fe(II)/Fe(III) redox couple, which can be critical for the catalytic cycle.[3]
-
Catalyst Dilution: In non-aqueous reactions, the introduction of significant amounts of water can dilute the reactants and the catalyst, which may lead to a decrease in the reaction rate.[4]
-
Side Reactions: Water can participate in undesired side reactions, such as hydrolysis of starting materials or products, depending on the specific chemistry involved.
Q4: Should I use the anhydrous or the hexahydrate form of the catalyst for my reaction?
A4: The choice depends on your specific application.
-
Hexahydrate Form: This is the most common and cost-effective form.[2] It is suitable for many reactions, especially those tolerant to or requiring the presence of water.[2][5]
-
Anhydrous/Low-Water Form: For reactions that are highly sensitive to water (e.g., reactions involving water-sensitive reagents like certain organometallics or acid chlorides), using an anhydrous or low-water content version of the catalyst is recommended. You may also need to dry the solvent and other reagents.
Q5: How can I determine the water content of my this compound catalyst?
A5: The most accurate and widely used method for determining water content is Karl Fischer titration.[6][7] This technique is specific to water and can detect both free and bound water of hydration.[8] For solid samples like the catalyst, a Karl Fischer titrator equipped with an oven is often used to ensure all water is released from the crystal structure by heating.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Catalytic Activity | 1. Water Inhibition: The reaction is sensitive to water, and the water from the hexahydrate catalyst is inhibiting the reaction. 2. Incomplete Dissolution: The catalyst has not fully dissolved in the reaction solvent. | 1. Use Anhydrous Catalyst: Switch to a catalyst with low water content (≤1.0%).[1] 2. Dry the Catalyst: Gently heat the hexahydrate catalyst under vacuum to remove water of hydration. Note: Monitor the temperature to avoid thermal decomposition. 3. Dry the Reaction System: Ensure the solvent and all reagents are rigorously dried before use. 4. Improve Solubility: Choose a solvent in which this compound is readily soluble (e.g., ethanol, methanol).[1] |
| Inconsistent Reaction Yields | 1. Variable Water Content: The water content in the catalyst varies between batches. 2. Hygroscopic Nature: The catalyst has absorbed atmospheric moisture during storage or handling. | 1. Quantify Water Content: Use Karl Fischer titration to determine the water content of each batch and adjust the catalyst loading accordingly.[10] 2. Proper Storage: Store the catalyst in a tightly sealed container in a desiccator or a dry, inert atmosphere.[1] 3. Standardize Handling: Minimize the exposure of the catalyst to air during weighing and addition to the reaction. |
| Formation of Byproducts | 1. Hydrolysis: Water from the catalyst is causing hydrolysis of sensitive functional groups in the starting materials or products. | 1. Switch to Anhydrous Conditions: Use a low-water content catalyst and dried solvents. 2. Molecular Sieves: Add activated molecular sieves to the reaction mixture to scavenge trace amounts of water. |
| Reaction Works in Water, but is Sluggish | 1. Catalyst Dilution: While water is a viable solvent, a very high water-to-reactant ratio may be slowing down the reaction.[4] | 1. Increase Concentration: Reduce the amount of water to increase the concentration of the reactants and catalyst. 2. Co-solvent: Consider using a co-solvent system (e.g., ethanol/water) to improve the solubility of organic substrates.[2] |
Data Presentation
The following table summarizes the properties of the two common forms of this compound.
| Property | This compound Hexahydrate | This compound (Low Water) |
| Chemical Formula | (CH₃C₆H₄SO₃)₃Fe · 6H₂O | (CH₃C₆H₄SO₃)₃Fe |
| Appearance | Orange to brown powder[1] | Orange to brown powder |
| CAS Number | 312619-41-3 | 77214-82-5[1] |
| Molecular Weight | 677.52 g/mol | 569.43 g/mol [1] |
| Water Content (%) | ~15.96% (theoretical) | ≤1.0% (typical specification)[1] |
| Primary Use Case | General purpose Lewis acid catalysis, reactions tolerant to water.[2] | Water-sensitive reactions, applications requiring anhydrous conditions. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration (Oven Method)
This protocol outlines the general steps for determining the water content in a solid catalyst sample like this compound hexahydrate.
Objective: To accurately quantify the percentage of water in the catalyst sample.
Apparatus:
-
Karl Fischer Titrator (Coulometric or Volumetric) with an oven module.
-
Analytical balance.
-
Glass vials with septa and aluminum caps.
-
Crimping tool.
-
Syringe for handling KF reagents.
-
Dry, inert gas supply (e.g., Nitrogen).
Procedure:
-
Instrument Setup:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean, dry, and filled with the appropriate KF reagents (anolyte and catholyte).[9]
-
Set the oven temperature. For this compound hexahydrate, a temperature of 120-150°C is typically sufficient to drive off the water of hydration.[9]
-
Set the flow rate of the dry inert gas that will carry the evaporated water into the titration cell.[9]
-
-
Blank Determination:
-
Crimp an empty, clean, and dry vial.
-
Place the blank vial in the oven and run a titration cycle. This determines the amount of residual moisture in the system and the vial. This blank value will be automatically subtracted from the sample measurements.[9]
-
-
Sample Preparation:
-
In a glove box or a low-humidity environment, accurately weigh approximately 20-50 mg of the this compound catalyst into a clean, dry vial.
-
Immediately seal the vial with a septum and aluminum cap using the crimping tool.
-
-
Titration:
-
Place the sample vial into the oven autosampler.
-
Start the titration sequence. The oven will heat the vial, and the inert gas will carry the released water into the titration cell.
-
The Karl Fischer reaction will proceed until all the water has been consumed. The instrument will detect the endpoint and calculate the amount of water in micrograms.
-
-
Calculation:
-
The instrument's software will calculate the water content as a percentage based on the titrated amount of water and the initial sample weight.
-
Water Content (%) = (Mass of Water Detected (µg) / Mass of Sample (µg)) × 100
-
Protocol 2: Small-Scale Dehydration of this compound Hexahydrate
Objective: To prepare a small amount of low-water content catalyst from the hexahydrate form for use in a water-sensitive reaction.
Apparatus:
-
Schlenk flask or round-bottom flask.
-
Vacuum pump.
-
Heating mantle or oil bath.
-
Thermometer.
-
Inert gas line (Nitrogen or Argon).
Procedure:
-
Place a small quantity (e.g., 1-2 g) of this compound hexahydrate into the Schlenk flask.
-
Attach the flask to a vacuum line.
-
Slowly and carefully begin to evacuate the flask. The solid may bubble as water is removed.
-
Once a stable vacuum is achieved, begin to gently heat the flask using the heating mantle or oil bath.
-
Increase the temperature to 70-90°C.[11] Maintain this temperature under vacuum for several hours (e.g., 4-6 hours). The process can be monitored by observing the cessation of water condensation in the colder parts of the vacuum line.
-
After the desired time, turn off the heat and allow the flask to cool to room temperature under vacuum.
-
Once cool, backfill the flask with a dry, inert gas (e.g., Nitrogen or Argon).
-
The resulting orange/brown solid is the dehydrated form of the catalyst. It should be handled and stored under an inert atmosphere to prevent rehydration.
Visualizations
Caption: Troubleshooting workflow for low catalytic activity.
References
- 1. This compound - BeiLi Technologies [beilichem.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of Water in Modulating the Fe3+/Fe2+ Redox Couple in Iron-Based Complexes and Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 7. scribd.com [scribd.com]
- 8. carlroth.com [carlroth.com]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. evonik.com [evonik.com]
- 11. CN102911089B - Method for preparing iron p-toluenesulfonate and solution thereof - Google Patents [patents.google.com]
Minimizing side reactions with Iron(III) p-toluenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions and optimizing experiments involving Iron(III) p-toluenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
A1: this compound, also known as ferric tosylate, is a versatile and environmentally friendly Lewis acid catalyst.[1][2] Its high solubility in organic solvents and stability make it a valuable tool for a variety of chemical transformations.[2] Key applications include:
-
Acylation and Esterification: Catalyzing the formation of esters from alcohols and carboxylic acids or their derivatives.[3][4]
-
Protection and Deprotection: Used for the protection of alcohols and the deprotection of acetals.[1]
-
Carbon-Carbon Bond Formation: Facilitating reactions such as Friedel-Crafts alkylation and acylation, as well as the synthesis of homoallyl ethers.[2][5]
-
Multicomponent Reactions: Acting as an efficient catalyst in one-pot syntheses like the Biginelli reaction for the preparation of dihydropyrimidinones.[6]
Q2: What are the main advantages of using this compound over other Lewis acids?
A2: this compound offers several advantages, making it an attractive choice from a green chemistry perspective:[1][4]
-
Low Toxicity: It is relatively non-toxic compared to other Lewis acids like aluminum chloride (AlCl₃) or corrosive Brønsted acids.[6]
-
Ease of Handling: It is a commercially available solid that is easy to handle and store.[3][4]
-
Cost-Effective: Iron is an abundant and inexpensive metal.[6]
-
Mild Reaction Conditions: It often catalyzes reactions under mild conditions, reducing the need for harsh temperatures or pressures.[5]
Q3: Can this compound be recovered and reused?
A3: While homogeneous catalysts like this compound are generally soluble in the reaction medium, making recovery challenging, there are strategies to facilitate its reuse. In some cases, the catalyst can be recovered and purified for subsequent reactions, which offers economic and ecological benefits.[1] For heterogeneous applications, supporting the iron catalyst on a solid matrix like silica (B1680970) or a polymer can allow for easy filtration and reuse.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound, providing potential causes and solutions.
Acylation and Esterification Reactions
Issue: Low yield or incomplete conversion in the acylation/esterification of an alcohol.
| Potential Cause | Troubleshooting/Solution |
| Steric Hindrance | Tertiary alcohols react much slower than primary or secondary alcohols. Consider increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) and extending the reaction time.[3][4] |
| Insufficient Catalyst | For less reactive substrates, a higher catalyst loading may be necessary. Optimize the catalyst amount by performing small-scale trials.[3] |
| Reaction Temperature | While many reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor for potential side reactions at elevated temperatures. |
| Water Content | The presence of water can hydrolyze the catalyst and the product. Ensure all glassware is oven-dried and use anhydrous solvents. |
Issue: Formation of elimination byproducts (alkenes) from the alcohol.
| Potential Cause | Troubleshooting/Solution |
| High Reaction Temperature | The acidic nature of the catalyst can promote dehydration of the alcohol, especially at elevated temperatures. Conduct the reaction at the lowest effective temperature. |
| Substrate Sensitivity | Alcohols prone to dehydration (e.g., tertiary alcohols) are more susceptible to this side reaction. Consider using a milder catalyst or different protecting group strategy if esterification is not efficient. |
Friedel-Crafts Reactions
Issue: Low yield of the desired alkylated/acylated product.
| Potential Cause | Troubleshooting/Solution |
| Deactivated Aromatic Ring | Aromatic rings with strongly electron-withdrawing groups are not suitable substrates for Friedel-Crafts reactions. |
| Catalyst Deactivation | This compound is sensitive to moisture. Ensure anhydrous conditions by using dry solvents and glassware. |
| Insufficient Catalyst | In Friedel-Crafts acylation, the ketone product can complex with the Lewis acid. A stoichiometric amount of the catalyst may be required. |
Issue: Polyalkylation/Polyacylation.
| Potential Cause | Troubleshooting/Solution |
| Activated Product | The alkylated product is often more reactive than the starting material. Use a large excess of the aromatic substrate to favor mono-alkylation. |
| High Reaction Temperature | Higher temperatures can promote multiple substitutions. Run the reaction at a lower temperature. |
Issue: Isomerization of the alkyl group.
| Potential Cause | Troubleshooting/Solution |
| Carbocation Rearrangement | Primary alkyl halides can rearrange to more stable secondary or tertiary carbocations. To avoid this, consider using Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction). |
Biginelli Reaction
Issue: Low yield of dihydropyrimidinones.
| Potential Cause | Troubleshooting/Solution |
| Suboptimal Catalyst Loading | While the reaction can work with lower catalyst loading, yields are often optimized at around 5.0 mol%.[6] |
| Inappropriate Solvent | Both isopropanol (B130326) and octane (B31449) have been shown to be effective solvents. The choice of solvent can impact reaction time and yield.[6] |
| Reaction Time | Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by TLC. |
Protection and Deprotection Reactions
Issue: Incomplete deprotection of acetals.
| Potential Cause | Troubleshooting/Solution |
| Insufficient Catalyst | Catalyst loading can range from 1.0 to 5.0 mol%. For resistant acetals, a higher catalyst loading may be required.[1] |
| Reaction Conditions | While many deprotections occur at room temperature, gentle heating may be necessary. The use of water as a solvent can be beneficial for this reaction.[1] |
Issue: Formation of side products during alcohol protection.
| Potential Cause | Troubleshooting/Solution |
| Intermolecular Ether Formation | At higher concentrations or temperatures, the catalyst can promote the formation of symmetrical ethers from the starting alcohol. Use dilute conditions and moderate temperatures. |
| Reaction with Sensitive Functional Groups | The acidic nature of the catalyst may affect other acid-labile functional groups in the molecule. Consider using a milder catalyst or an alternative protecting group strategy. |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of a Primary Alcohol
-
To a solution of the primary alcohol (1.0 mmol) in acetonitrile (B52724) (5 mL), add acetic anhydride (B1165640) (1.2 mmol).
-
Add this compound (0.02 mmol, 2.0 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: One-Pot Synthesis of Homoallyl Ethers from Aldehydes
-
To a solution of the aldehyde (1.0 mmol) in anhydrous acetonitrile (10 mL), add allyltrimethylsilane (B147118) (2.0 mmol) and benzyloxytrimethylsilane (B106771) (2.0 mmol).[5]
-
Add this compound hexahydrate (0.1 mmol, 10.0 mol%).[5]
-
Stir the heterogeneous mixture at room temperature and monitor the reaction by Gas Chromatography (GC) or TLC.[5]
-
After the reaction is complete, concentrate the mixture on a rotary evaporator.[5]
-
Partition the residue between diethyl ether (20 mL) and a 10% aqueous sodium carbonate solution (15 mL).[5]
-
Separate the layers, and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by flash chromatography if needed.[5]
Protocol 3: Synthesis of Dihydropyrimidinones via the Biginelli Reaction
-
In a round-bottom flask, combine the aryl aldehyde (1.0 mmol), ethyl acetoacetate (B1235776) (1.0 mmol), and urea (B33335) (1.5 mmol).
-
Add isopropanol (5 mL) as the solvent.
-
Add this compound (0.05 mmol, 5.0 mol%).[6]
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir until a solid precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the crude product.
-
Recrystallize the product from ethanol (B145695) to afford the pure dihydropyrimidinone.
Data Summary
Table 1: Effect of Catalyst Loading on the Acylation of 1-Octanol
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1.0 | 4 | 85 |
| 2 | 2.0 | 2 | 95 |
| 3 | 5.0 | 2 | 96 |
Note: This is representative data; actual results may vary depending on the specific substrate and reaction conditions.
Table 2: Solvent Effect on the Synthesis of Homoallyl Ethers
| Entry | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Acetonitrile (CH₃CN) | 1.5 | 92 |
| 2 | Dichloromethane (CH₂Cl₂) | 3 | 85 |
Reaction of p-anisaldehyde dimethyl acetal (B89532) with allyltrimethylsilane catalyzed by 2.0 mol% Fe(OTs)₃·6H₂O.[5]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. "Iron(III) tosylate catalyzed acylation of alcohols, phenols, and aldeh" by Ram Mohan, Neil Baldwin et al. [digitalcommons.iwu.edu]
- 4. acswebcontent.acs.org [acswebcontent.acs.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
Validation & Comparative
A Comparative Analysis of Iron(III) p-toluenesulfonate and Other Iron Salts in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of a catalyst is pivotal to the success of a reaction, influencing yield, selectivity, and overall efficiency. Iron catalysts have garnered significant attention due to their low cost, low toxicity, and environmental friendliness compared to many precious metal catalysts. This guide provides an objective comparison of the catalytic performance of Iron(III) p-toluenesulfonate with other common iron(III) salts, namely Iron(III) chloride (FeCl₃), Iron(III) sulfate (B86663) (Fe₂(SO₄)₃), and Iron(III) nitrate (B79036) (Fe(NO₃)₃). The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the optimal catalyst for their synthetic needs.
Overview of Catalytic Activity
Iron(III) salts are versatile Lewis acids that catalyze a wide array of organic transformations. Their catalytic activity stems from the ability of the Fe³⁺ ion to accept electron pairs, thereby activating substrates for nucleophilic attack. The nature of the counter-anion (p-toluenesulfonate, chloride, sulfate, or nitrate) can significantly impact the catalyst's solubility, stability, and Lewis acidity, thus influencing its performance in a given reaction.
-
This compound (Fe(OTs)₃) is often favored for its good solubility in many organic solvents and its relatively non-corrosive nature.[1] The tosylate anion is a good leaving group, which can enhance the catalytic cycle.
-
Iron(III) chloride (FeCl₃) is a widely used, inexpensive, and potent Lewis acid.[2] However, its hygroscopic nature can sometimes complicate handling, and its corrosiveness can be a drawback.[1]
-
Iron(III) sulfate (Fe₂(SO₄)₃) and Iron(III) nitrate (Fe(NO₃)₃) are also effective Lewis acid catalysts, though their application in organic synthesis is comparatively less explored than FeCl₃. The nitrate salt, in some cases, can also act as a nitrating agent or an oxidant.
Comparative Performance in Key Organic Reactions
The following sections present a comparative analysis of these iron salts in three important classes of organic reactions: the Biginelli reaction, Friedel-Crafts acylation, and the synthesis of quinolines.
Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are valuable scaffolds in medicinal chemistry. The reaction is typically acid-catalyzed.
Table 1: Comparison of Iron Catalysts in the Biginelli Reaction
| Catalyst | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Fe(OTs)₃·6H₂O | Benzaldehyde, Ethyl Acetoacetate, Urea (B33335) | Acetonitrile (B52724) | Reflux | 5 | 92 | [1] |
| FeCl₃·6H₂O | Benzaldehyde, Ethyl Acetoacetate, Urea | Ethanol (B145695) | Reflux | 4-5 | 95 | [3] |
| Fe(NO₃)₃·9H₂O | Anisaldehyde, Acetophenone, Urea | Solvent-free | RT | 0.33 | 94 | [4] |
From the available data, both this compound and Iron(III) chloride are highly effective catalysts for the Biginelli reaction, affording excellent yields in relatively short reaction times.[1][3] Iron(III) nitrate also demonstrates remarkable efficiency, particularly under solvent-free conditions.[4]
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds to an aromatic ring. The reaction requires a Lewis acid catalyst to activate the acylating agent.
Table 2: Comparison of Iron Catalysts in the Friedel-Crafts Acylation of Anisole (B1667542)
| Catalyst | Acylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Anhydrous FeCl₃ | Acetic Anhydride | Propylene (B89431) Carbonate | 60 | 3 | 88 | [5] |
| FeCl₃·6H₂O | Acetic Anhydride | Propylene Carbonate | 60 | 3 | 95 | [5] |
Note: Direct comparative data for Fe(OTs)₃, Fe₂(SO₄)₃, and Fe(NO₃)₃ in the Friedel-Crafts acylation of anisole under these specific conditions were not found in the searched literature. However, FeCl₃ is a well-established catalyst for this transformation.[2][6]
In the acylation of anisole, the hydrated form of Iron(III) chloride showed slightly better catalytic activity than the anhydrous form under the studied conditions.[5] This highlights that the presence of water of hydration can sometimes influence the catalytic outcome.
Synthesis of Quinolines
Quinolines are important heterocyclic compounds with a wide range of biological activities. Their synthesis often involves acid-catalyzed cyclization reactions. Iron(III) chloride has been effectively employed in the synthesis of substituted quinolines.
Table 3: Iron-Catalyzed Synthesis of 2,4-Diaryl Quinolines
| Catalyst | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃ | α-aminonitrile, Phenylacetylene | Nitromethane (B149229) | 100 | 9 | 85 | [7] |
| FeCl₃·6H₂O | 2-aminophenyl-1-en-3-ol | Dichloromethane | RT | 12 | up to 96 | [8] |
Note: Direct comparative data for Fe(OTs)₃, Fe₂(SO₄)₃, and Fe(NO₃)₃ for these specific quinoline (B57606) syntheses were not available in the searched literature.
Iron(III) chloride, in both its anhydrous and hydrated forms, proves to be a highly efficient catalyst for the synthesis of quinoline derivatives, enabling high yields under relatively mild conditions.[7][8]
Experimental Protocols
General Procedure for the Biginelli Reaction Catalyzed by this compound
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (B124793) (1.5 mmol), and this compound hexahydrate (5 mol%) in acetonitrile (10 mL) is refluxed for the specified time. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel to afford the desired 3,4-dihydropyrimidin-2(1H)-one/thione.[1]
General Procedure for the Friedel-Crafts Acylation of Anisole Catalyzed by Iron(III) Chloride
To a solution of anisole (1 mmol) and the acylating agent (e.g., acetic anhydride, 1.1 mmol) in propylene carbonate (3 mL), Iron(III) chloride (anhydrous or hexahydrate, 5 mol%) is added. The reaction mixture is stirred at the specified temperature for the required time. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5]
General Procedure for the Synthesis of Quinolines Catalyzed by Iron(III) Chloride
A mixture of an α-aminonitrile (1 mmol), a terminal alkyne (1.2 mmol), and Iron(III) chloride (10 mol%) in nitromethane (5 mL) is stirred in an open flask at 100 °C for 9 hours. After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the corresponding 2,4-disubstituted quinoline.[7]
Visualizing Catalytic Pathways and Workflows
To better illustrate the processes discussed, the following diagrams are provided.
Caption: Proposed mechanism for the iron-catalyzed Biginelli reaction.
Caption: Experimental workflow for Friedel-Crafts acylation.
Conclusion
This compound and other iron(III) salts are effective, inexpensive, and environmentally benign catalysts for a variety of important organic transformations.
-
This compound offers advantages in terms of solubility and handling.
-
Iron(III) chloride is a powerful and widely accessible Lewis acid, with its hydrated form sometimes showing enhanced activity.
-
Iron(III) nitrate can be a highly efficient catalyst, especially in solvent-free conditions.
The choice of the specific iron salt can influence the reaction outcome, and the optimal catalyst should be determined based on the specific substrates and desired reaction conditions. The data and protocols presented in this guide serve as a valuable starting point for researchers in the field of organic synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Biginelli reaction with an imidazolium-tagged recyclable iron catalyst: kinetics, mechanism, and antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 6. Iron(III) chloride as a Lewis acid in the Friedel-Crafts acylation reaction - ProQuest [proquest.com]
- 7. FeCl3-Catalyzed Decyanative [4 + 2] Annulation of α-Aminonitriles with Alkynes: Access to 2,4-Diaryl Quinolines in Batch and Continuous-Flow Processes [organic-chemistry.org]
- 8. FeCl3·6H2O-catalyzed intramolecular allylic amination: synthesis of substituted dihydroquinolines and quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Iron(III) p-toluenesulfonate and p-toluenesulfonic Acid as Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is paramount in optimizing chemical reactions for efficiency, yield, and sustainability. Both Iron(III) p-toluenesulfonate and p-toluenesulfonic acid (p-TsOH) are widely employed as acid catalysts in organic synthesis. However, their performance and suitability differ based on their intrinsic chemical properties—Lewis acidity versus Brønsted acidity—and practical considerations such as handling and safety. This guide provides an objective comparison of these two catalysts, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences
| Feature | This compound | p-Toluenesulfonic Acid (p-TsOH) |
| Catalyst Type | Primarily a Lewis acid; aqueous solutions are acidic, suggesting potential for Brønsted acidity. | Strong Brønsted acid.[1][2] |
| Key Applications | Acetylation, acylation, Biginelli reaction, conjugate addition, synthesis of homoallyl ethers.[3] | Esterification, alkylation, dehydration reactions, acetal (B89532) formation.[1] |
| Handling | Inexpensive, easy to handle, commercially available solid.[3] | Commercially available solid, though can be hygroscopic.[4] |
| Safety Profile | Considered relatively non-toxic and environmentally friendly.[3] | Highly toxic and poses a health hazard.[3] |
| Solubility | Soluble in organic solvents. | Soluble in water and polar organic solvents.[4] |
Performance in Key Organic Reactions
Direct comparative studies under identical conditions for a wide range of reactions are limited in the available literature. However, by examining their application in similar transformations, we can infer their respective strengths.
Biginelli Reaction
The Biginelli reaction, a one-pot cyclocondensation to form dihydropyrimidinones, can be catalyzed by both Lewis and Brønsted acids. While the acidic nature of aqueous solutions of this compound (pH ~2) suggests that p-TsOH may be an active catalytic species, the use of the iron salt is often preferred.[3] This preference is largely due to the significantly better safety profile of this compound, as p-toluenesulfonic acid is considered highly toxic and hazardous.[3]
Table 1: Representative Performance in the Biginelli Reaction
| Catalyst | Aldehyde | β-Dicarbonyl | Urea/Thiourea | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | Reference |
| Fe(OTs)₃ | Benzaldehyde | Ethyl acetoacetate | Urea | 5.0 | Isopropanol | - | High | [3] |
| p-TsOH | Aromatic aldehydes | Ethyl acetoacetate | Urea | - | Ethanol | 2-4 h | High | [5] |
Note: The experimental conditions in the cited literature are not identical, and thus a direct comparison of yield and reaction time may not be fully representative.
Acylation and Esterification Reactions
This compound has proven to be an efficient catalyst for the acetylation of primary and secondary alcohols and phenols.[3] p-Toluenesulfonic acid is a classic and highly effective catalyst for Fischer esterification.[1]
Table 2: Representative Performance in Acylation and Esterification
| Reaction | Catalyst | Substrate | Reagent | Catalyst Loading | Solvent | Temperature | Time | Yield (%) | Reference |
| Acetylation | Fe(OTs)₃ | Benzyl alcohol | Acetic anhydride (B1165640) | 2.0 mol% | - | - | - | High | [3] |
| Esterification | p-TsOH | Acetic acid | n-Butanol | 3% v/v | - | 80°C | - | 68.5 | [6] |
Note: The experimental conditions in the cited literature are not identical.
Catalytic Mechanisms
The fundamental difference in the catalytic action of this compound and p-toluenesulfonic acid lies in their nature as a Lewis acid and a Brønsted acid, respectively.
This compound: Lewis Acid Catalysis
As a Lewis acid, the iron(III) center accepts an electron pair from an oxygen or nitrogen atom in the substrate, thereby activating it towards nucleophilic attack. For instance, in the acylation of an alcohol, the iron catalyst coordinates to the carbonyl oxygen of the anhydride, increasing its electrophilicity.
Caption: Lewis acid catalysis by this compound in alcohol acylation.
p-Toluenesulfonic Acid: Brønsted Acid Catalysis
p-Toluenesulfonic acid acts as a proton (H⁺) donor. In esterification, it protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.
Caption: Brønsted acid catalysis by p-toluenesulfonic acid in esterification.
Experimental Protocols
Representative Protocol for Acetylation using this compound
This protocol is a general representation based on literature procedures for the acetylation of alcohols.
Caption: Experimental workflow for acetylation catalyzed by this compound.
-
To a round-bottom flask, add the alcohol (1.0 mmol), acetic anhydride (1.2 mmol), and this compound (0.02 mmol, 2.0 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure acetylated product.
Representative Protocol for Esterification using p-Toluenesulfonic Acid
This protocol is a general representation based on literature procedures for the esterification of carboxylic acids.
Caption: Experimental workflow for esterification catalyzed by p-toluenesulfonic acid.
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the carboxylic acid (1.0 equivalent), the alcohol (1.0 to 3.0 equivalents), and a catalytic amount of p-toluenesulfonic acid (typically 1-5 mol%).
-
Add a solvent that forms an azeotrope with water (e.g., toluene (B28343) or cyclohexane) if necessary.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the resulting ester by distillation or column chromatography.
Conclusion
Both this compound and p-toluenesulfonic acid are effective acid catalysts, but their optimal applications differ.
This compound is a versatile and user-friendly Lewis acid catalyst. Its low toxicity, ease of handling, and effectiveness in a variety of reactions make it an attractive "green" alternative to many traditional Lewis acids.[3] It is particularly well-suited for reactions sensitive to strong Brønsted acids or where the coordination of a metal center is beneficial.
p-Toluenesulfonic acid is a powerful and reliable Brønsted acid catalyst, especially for reactions such as esterification and those requiring strong proton catalysis and dehydration.[1] While highly effective, its toxicity and hazardous nature necessitate careful handling and appropriate safety precautions.[3]
The choice between these two catalysts will ultimately depend on the specific requirements of the chemical transformation, including the nature of the substrates, the desired reaction pathway, and overarching considerations of safety and environmental impact. For reactions amenable to both Lewis and Brønsted acid catalysis, the superior safety profile of this compound makes it a compelling choice.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient esterification of n -butanol with acetic acid catalyzed by the Brönsted acidic ionic liquids: influence of acidity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26722J [pubs.rsc.org]
- 3. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to Lewis Acid Catalysts: Iron(III) p-toluenesulfonate vs. BF₃·Et₂O and AlCl₃
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, Lewis acids are indispensable catalysts for a myriad of transformations. The choice of catalyst can profoundly impact reaction efficiency, yield, and environmental footprint. This guide provides a comparative analysis of the efficacy of Iron(III) p-toluenesulfonate against two conventional Lewis acids, Boron trifluoride etherate (BF₃·Et₂O) and Aluminum chloride (AlCl₃), with a focus on experimental data for key organic reactions.
Executive Summary
This compound emerges as a compelling alternative to traditional Lewis acids like BF₃·Et₂O and AlCl₃. It is often cited as a more environmentally friendly, less toxic, and easier-to-handle catalyst.[1] While BF₃·Et₂O and AlCl₃ are potent catalysts, they are also known to be corrosive and/or toxic, necessitating stringent handling procedures.[1] This guide presents available quantitative data to compare their performance in the Biginelli reaction and Friedel-Crafts acylation, alongside detailed experimental protocols.
Data Presentation: A Comparative Analysis
The following tables summarize the catalytic performance of this compound, BF₃·Et₂O, and AlCl₃ in key organic reactions. Direct side-by-side comparisons in a single study for all three catalysts are limited in the available literature. The data presented is a synthesis from multiple sources, and reaction conditions should be carefully considered when interpreting the results.
Table 1: Catalytic Efficacy in the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation to synthesize dihydropyrimidinones, a class of compounds with significant pharmacological activities.[1]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 5.0 | Isopropanol or Octane | Reflux | 3-4 | 85-95 | [1] |
| FeCl₃ | 20 (v/v) | Acetic Acid | Room Temp. | 24 | 72 | [2] |
| BF₃·Et₂O | Not specified | Ethanol | Reflux | Not specified | >85 | [3] |
| AlCl₃ | Not specified | Not specified | Not specified | Not specified | Not specified | [1] (Mentioned as a common but corrosive/toxic catalyst) |
Note: The data for BF₃·Et₂O and AlCl₃ in this specific comparative context with this compound is limited. The yield for BF₃·Et₂O is a general statement from the literature on improving Biginelli reaction yields.
Table 2: Catalytic Efficacy in Friedel-Crafts Type Acylation of Phenols
Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones. The regioselective ortho-acylation of phenols is a valuable transformation.
| Catalyst | Substrate | Acylating Agent | Temperature | Time (min) | Yield (%) of ortho-isomer | Reference |
| FeCl₃ | p-cresol | Acetic Acid | Microwave | 5 | 95 | [4] |
| BF₃(C₂H₅)₂O | p-cresol | Acetic Acid | Microwave | 7 | 94 | [4] |
| AlCl₃ | p-cresol | Acetic Acid | Microwave | 15 | 80 | [4] |
Note: this compound was not included in this specific comparative study. However, its utility in acylation reactions of alcohols and phenols has been reported, suggesting its potential applicability.[5]
Experimental Protocols
General Procedure for the Biginelli Reaction Catalyzed by this compound
This protocol is based on the environmentally friendly synthesis of dihydropyrimidinones.[1]
Materials:
-
Aryl aldehyde (1 mmol)
-
β-keto ester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea (B33335) or thiourea (B124793) (1.5 mmol)
-
This compound (5.0 mol%)
-
Solvent (Isopropanol or Octane)
Procedure:
-
A mixture of the aryl aldehyde, β-keto ester, urea (or thiourea), and this compound in the chosen solvent is refluxed for the appropriate time (typically 3-4 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration.
-
The solid is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.
General Procedure for Friedel-Crafts Acylation of Toluene (B28343) Catalyzed by AlCl₃
This protocol is a standard procedure for electrophilic aromatic substitution.
Materials:
-
Toluene (1 equivalent)
-
Acetyl chloride or Acetic anhydride (B1165640) (1.1 equivalents)
-
Anhydrous Aluminum chloride (AlCl₃) (1.1 equivalents)
-
Dichloromethane (B109758) (anhydrous)
-
Ice
-
Concentrated HCl
-
Saturated sodium bicarbonate solution
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous AlCl₃ and dichloromethane.
-
Cool the mixture in an ice/water bath.
-
Slowly add a solution of acetyl chloride (or acetic anhydride) in dichloromethane to the cooled suspension.
-
After the addition is complete, add a solution of toluene in dichloromethane dropwise.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 15-30 minutes.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by distillation or column chromatography.
General Procedure for Acetylation of Primary Alcohols
This is a general method for the protection of hydroxyl groups.
Materials:
-
Primary alcohol (1 mmol)
-
Acetic anhydride (2 equivalents)
-
Lewis acid catalyst (e.g., BF₃·Et₂O, amounts can vary)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the primary alcohol in anhydrous dichloromethane in a round-bottomed flask.
-
Add acetic anhydride to the solution.
-
Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., BF₃·Et₂O).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for the Biginelli reaction and a general Lewis acid-catalyzed acylation.
References
A Head-to-Head Battle of Lewis Acids: Iron(III) p-Toluenesulfonate vs. Scandium(III) Triflate in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that can significantly impact the efficiency, cost, and sustainability of a synthetic route. In the realm of Lewis acid catalysis, both Iron(III) p-toluenesulfonate and Scandium(III) triflate have emerged as powerful tools. This guide provides an objective, data-driven comparison of their performance in key organic transformations, offering insights to inform your catalyst selection process.
At a Glance: Key Catalyst Properties
| Property | This compound (Fe(OTs)₃) | Scandium(III) Triflate (Sc(OTf)₃) |
| Lewis Acidity | Moderate to Strong | Strong |
| Water Stability | Moderate; can be used in the presence of some water | High; stable and active in aqueous media |
| Cost | Low | High |
| Toxicity | Low | Low |
| Environmental Impact | Benign | Generally considered green, but scandium is a rare earth metal |
| Handling | Easy to handle, commercially available solid | Easy to handle, commercially available solid |
Performance in Key Organic Reactions
To provide a quantitative comparison, we have compiled experimental data for three widely used organic reactions: the acetylation of alcohols, the Friedel-Crafts acylation of arenes, and the Biginelli reaction.
Acetylation of Alcohols
The acetylation of alcohols is a fundamental protection strategy in organic synthesis. Here, we compare the efficacy of this compound and Scandium(III) triflate in the acetylation of benzyl (B1604629) alcohol with acetic anhydride (B1165640).
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Fe(OTs)₃ | 2.0 | Acetonitrile (B52724) | Room Temp. | 10 min | 95 | [1][2] |
| Sc(OTf)₃ | 5 | n-Heptane | 100 | 24 h | 90 (for 2-phenylacetamide) | [3] |
Note: Data for Sc(OTf)₃ is for the related alcoholysis of an amide with benzyl alcohol, as direct comparative data for acetylation was not available.
This compound demonstrates high efficiency in the acetylation of primary and secondary alcohols, requiring low catalyst loading and proceeding rapidly at room temperature.[1][2] While direct comparative data is limited, Scandium(III) triflate is also a known effective catalyst for acylation reactions.[3]
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone C-C bond-forming reaction. The acylation of anisole (B1667542) serves as a benchmark for comparing the catalytic activity of our two Lewis acids.
| Catalyst | Catalyst Loading (mol%) | Acylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Fe(OTs)₃ (related FeCl₃) | 5 | Benzoyl Chloride | Propylene Carbonate | 80 | 3-10 h | 76-92 | [4] |
| Sc(OTf)₃ | 20 | Acetic Anhydride | Nitromethane (B149229) | 50 | 6 h | 96 (crude) | [5] |
Note: Data for the iron-catalyzed reaction uses FeCl₃ as a proxy due to the lack of specific data for Fe(OTs)₃ under comparable conditions.
Both iron and scandium-based catalysts are effective in promoting the Friedel-Crafts acylation.[4][5][6] Scandium(III) triflate, in particular, has been extensively studied for this transformation and is known for its high activity.[5][6] The choice of catalyst may depend on the specific substrate and desired reaction conditions, with the lower cost of iron catalysts being a significant consideration.
Biginelli Reaction
The Biginelli reaction is a multi-component reaction for the synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fe(OTs)₃ | 5.0 | Isopropanol or Octane | Reflux | Not specified | Good to excellent | [7] |
| Sc(OTf)₃ | Not specified | Acetonitrile | Reflux | Not specified | Excellent | [8] |
Both this compound and Scandium(III) triflate are reported to be highly effective catalysts for the Biginelli reaction, providing excellent yields of the desired dihydropyrimidinone products.[7][8] The low cost and low toxicity of the iron catalyst make it an attractive option for large-scale synthesis.[1][7]
Experimental Protocols
Acetylation of Benzyl Alcohol using this compound
Materials:
-
Benzyl alcohol
-
Acetic anhydride
-
This compound hexahydrate (Fe(OTs)₃·6H₂O)
-
Acetonitrile
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of benzyl alcohol (1 mmol) in acetonitrile (5 mL) is added acetic anhydride (1.2 mmol).
-
This compound hexahydrate (0.02 mmol, 2.0 mol%) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 10 minutes.
-
Upon completion of the reaction (monitored by TLC), the mixture is quenched with saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (ethyl acetate/hexane) to afford the desired benzyl acetate.
Friedel-Crafts Acylation of Anisole using Scandium(III) Triflate
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Nitromethane
-
Anisole
-
Acetic anhydride
-
Water
-
tert-Butyl methyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure: [5]
-
Scandium(III) triflate (10.0 mmol) is dried in a three-neck flask under vacuum at 180°C for 1 hour.
-
After cooling to room temperature under a nitrogen atmosphere, nitromethane (60 mL) is added, and the mixture is stirred for 10 minutes.
-
Anisole (50.0 mmol) and acetic anhydride (50.0 mmol) are added via a dropping funnel.
-
The reaction mixture is heated to an internal temperature of 50°C and stirred for 6 hours.
-
After cooling, water (150 mL) is added, and the mixture is transferred to a separatory funnel.
-
The organic phase is separated, and the aqueous phase is extracted twice with tert-butyl methyl ether.
-
The combined organic phases are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.[5]
Visualizing the Process
To aid in understanding the experimental workflow and the decision-making process for catalyst selection, the following diagrams are provided.
Conclusion
Both this compound and Scandium(III) triflate are highly effective Lewis acid catalysts for a range of important organic transformations. The choice between them often comes down to a trade-off between cost and reactivity/stability.
This compound is an excellent choice for large-scale synthesis where cost is a major factor. Its low toxicity and ease of handling make it a practical and environmentally friendly option for many applications.[1][7]
Scandium(III) triflate , while more expensive, offers exceptional Lewis acidity and remarkable water stability, making it the catalyst of choice for reactions that are sensitive to moisture or require a highly active catalyst.[8] Its versatility across a broad spectrum of reactions also makes it a valuable tool in the research and development setting.[6][8]
Ultimately, the optimal catalyst will depend on the specific requirements of the reaction, including the nature of the substrates, the desired reaction conditions, and economic considerations. This guide provides a starting point for making an informed decision in your synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. "Iron(III) tosylate catalyzed acylation of alcohols, phenols, and aldeh" by Ram Mohan, Neil Baldwin et al. [digitalcommons.iwu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 8. researchgate.net [researchgate.net]
Validating Experimental Results of Iron(III) p-Toluenesulfonate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to ensuring efficient, cost-effective, and environmentally benign synthetic routes. Iron(III) p-toluenesulfonate, an inexpensive and easy-to-handle Lewis acid, has emerged as a versatile catalyst in a variety of organic transformations. This guide provides an objective comparison of its performance with alternative catalysts, supported by experimental data, detailed protocols, and visual workflows to aid in the validation of experimental results.
Catalytic Performance in Key Organic Reactions
The efficacy of this compound as a catalyst is demonstrated across several important synthetic reactions. Below, we compare its performance against other commonly used catalysts in the Biginelli reaction, acetylation of alcohols, and the synthesis of homoallyl ethers.
Biginelli Reaction of Aldehydes
The Biginelli reaction, a one-pot cyclocondensation, is a crucial method for synthesizing dihydropyrimidinones, a class of compounds with significant biological activities.[1] this compound has proven to be an attractive catalyst for this reaction due to its low cost, low toxicity, and ease of handling.[1] While many Brønsted and Lewis acid catalysts can be employed, several, such as BF3·Et2O and AlCl3, are known to be corrosive and toxic.[1][2]
Table 1: Comparison of Catalysts in the Biginelli Reaction for the Synthesis of Monastrol
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | - | Solvent-free | 80 | 4 | 40 | [3] |
| Iron(III) chloride (FeCl3) | 10 | Solvent-free | 80 | 4 | 93 | [3] |
| Copper(II) chloride (CuCl2) | 10 | Solvent-free | 80 | 4 | 95 | [3] |
| Hydrochloric acid (HCl) | 10 | Solvent-free | 80 | 4 | 63 | [3] |
| Trifluoroacetic acid (TFA) | 10 | Solvent-free | 80 | 4 | 86 | [3] |
| This compound | 5.0 | Isopropanol or Octane | Reflux | 1-2 | High (not specified) | [4] |
Note: While a direct quantitative yield for this compound in the synthesis of Monastrol was not found, its efficiency in the Biginelli reaction is well-documented, often requiring lower catalyst loading compared to other catalysts.
Acetylation of Alcohols
Acetylation is a fundamental protection strategy for hydroxyl groups in organic synthesis. This compound is an efficient catalyst for the acetylation of primary and secondary alcohols.[5]
Table 2: Comparison of Catalysts in the Acetylation of Benzyl Alcohol
| Catalyst | Catalyst Loading (mol%) | Acetylating Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| This compound | 2.0 | Acetic anhydride (B1165640) | Acetonitrile (B52724) | Room Temp. | 10 min | High (not specified) | [5] |
| Zinc Zirconium Phosphate | 0.1 g / 10 mmol substrate | Acetic anhydride | Solvent-free | 60 °C | 30 min | 91 | [6] |
| Zinc Chloride | 0.5 mmol / 1 mmol substrate | Acetic anhydride | Solvent-free | Room Temp. | 180 min | 63 | [6][7] |
| No Catalyst | - | Acetic anhydride | Solvent-free | 60 °C | 7 h | >99 | [8] |
Note: While a catalyst-free option exists, the reaction time is significantly longer. This compound offers a rapid and efficient alternative.
Synthesis of Homoallyl Ethers from Acetals
The synthesis of homoallyl ethers from acetals is a key carbon-carbon bond-forming reaction. This compound has been demonstrated to be an effective catalyst for the allylation of a variety of acetals using allyltrimethylsilane.[9] This method is advantageous due to its mild reaction conditions and the use of a relatively non-corrosive catalyst.[9]
Table 3: Synthesis of Homoallyl Ethers from Acetals Catalyzed by this compound
| Substrate (Acetal) | Catalyst Loading (mol%) | Time | Yield (%) |
| p-Anisaldehyde dimethyl acetal (B89532) | 2.0 | 1.5 h | 76 |
| Benzaldehyde dimethyl acetal | 2.0 | 1 h | 85 |
| p-Chlorobenzaldehyde dimethyl acetal | 5.0 | 2 h | 82 |
| Cinnamaldehyde dimethyl acetal | 10.0 | 3 h | 75 |
| Cyclohexanone dimethyl acetal | 10.0 | 24 h | 60 |
Data sourced from a study by Mohan, R. S., et al. The reaction was carried out in acetonitrile at room temperature using allyltrimethylsilane.
A range of other catalysts have been used for this transformation, including TiCl4, AlCl3, BF3·Et2O, BiBr3, and Sc(OTf)3.[9] However, many of these are more corrosive or require stricter anhydrous conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
General Procedure for the Biginelli Reaction (Synthesis of Monastrol)
To a round-bottom flask, add thiourea (B124793) (1.00 mmol, 76 mg), 3-hydroxybenzaldehyde (B18108) (1.00 mmol, 122 mg), and ethyl acetoacetate (B1235776) (1.00 mmol, 130 mg).[3] Add the catalyst (e.g., 10 mol% FeCl3 or CuCl2).[3] The mixture is heated to 80 °C and stirred for 4 hours under solvent-free conditions.[3] After cooling, the reaction mixture is washed with cold water to remove unreacted reagents and the catalyst, and then dried under vacuum to yield the product.[3]
General Procedure for the Acetylation of Primary Alcohols
In a round-bottom flask, the primary alcohol (1 equivalent) is dissolved in acetonitrile. Acetic anhydride (1.2 equivalents) and this compound (2.0 mol%) are added.[5] The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Detailed Procedure for the Synthesis of Homoallyl Ethers from p-Anisaldehyde Dimethyl Acetal
A solution of p-anisaldehyde dimethyl acetal (1.128 g, 6.190 mmol) in acetonitrile (20.0 mL) is stirred at room temperature. Allyltrimethylsilane (1.060 g, 1.48 mL, 9.277 mmol, 1.50 equiv) and this compound hexahydrate (0.0838 g, 0.1237 mmol, 2.0 mol%) are added to the mixture.[9] The reaction progress is monitored by GC. After 1 hour and 30 minutes, the reaction mixture is concentrated on a rotary evaporator. The residue is then partitioned between ether (20.0 mL) and an aqueous 10% sodium carbonate solution (15.0 mL).[9] The aqueous layer is extracted again with ether (20.0 mL). The combined organic extracts are washed with a saturated aqueous sodium chloride solution (15.0 mL), dried over sodium sulfate, and concentrated to yield the crude product.[9] If necessary, the product can be purified by flash chromatography.[9]
Visualizing Reaction Pathways and Workflows
To further clarify the experimental processes, the following diagrams illustrate the Biginelli reaction pathway and a general experimental workflow.
Caption: Proposed pathway for the this compound catalyzed Biginelli reaction.
Caption: A general workflow for a typical organic synthesis experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Iron(III) tosylate catalyzed synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via the Biginelli reaction [agris.fao.org]
- 3. View of Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione [lseee.net]
- 4. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 5. acswebcontent.acs.org [acswebcontent.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Iron(III) p-Toluenesulfonate: A Greener Catalyst for Organic Synthesis
A comprehensive guide for researchers and drug development professionals on the green chemistry aspects of Iron(III) p-toluenesulfonate (Fe(OTs)₃) catalysis, offering a comparative analysis against other catalysts with supporting experimental data and detailed protocols.
This compound, a stable, non-toxic, and inexpensive Lewis acid catalyst, is gaining significant traction in the field of green chemistry. Its versatility and effectiveness in a wide range of organic transformations, coupled with its environmentally benign characteristics, position it as a superior alternative to many conventional catalysts. This guide provides an in-depth comparison of Fe(OTs)₃'s performance in key organic reactions, supported by quantitative data and detailed experimental procedures, to aid researchers in adopting more sustainable synthetic routes.
The Green Edge of this compound
The principles of green chemistry advocate for the use of catalysts that are non-toxic, efficient, and reusable. This compound aligns well with these principles due to several key advantages:
-
Low Toxicity and Cost: Iron is an abundant and non-toxic metal, making its salts significantly safer and more economical than catalysts based on heavy or precious metals.[1][2]
-
Ease of Handling: As a stable, non-hygroscopic solid, Fe(OTs)₃ is easy to handle and store, unlike many other Lewis acids that are sensitive to moisture and air.[1][2]
-
High Catalytic Activity: It effectively catalyzes a variety of organic reactions, often under mild conditions and in low catalytic loadings.
-
Solvent-Free and Aqueous Media Compatibility: Fe(OTs)₃ has demonstrated efficacy in solvent-free reaction conditions and in environmentally benign solvents like water, reducing the reliance on volatile organic compounds (VOCs).[2]
Comparative Performance in Key Organic Reactions
To objectively assess the catalytic prowess of this compound, this section presents a comparative analysis of its performance in several important organic reactions against other commonly used catalysts.
Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction, a one-pot cyclocondensation to produce dihydropyrimidinones, is a cornerstone of heterocyclic synthesis. Traditionally, this reaction is catalyzed by strong Brønsted or Lewis acids, many of which are corrosive and toxic, such as BF₃·Et₂O and AlCl₃.[1][2] this compound emerges as a greener and highly effective alternative.
Table 1: Comparison of Catalysts in the Biginelli Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Fe(OTs)₃ | 5 | Isopropanol (B130326) | 12 | 85-95 | [2] |
| p-TsOH | 5 | Ethanol | 2-4 | High | [3] |
| NiCl₂·6H₂O | - | - | - | 50.3 | [4] |
| CuCl₂·2H₂O | - | - | - | 6.2 | [4] |
| CoCl₂·6H₂O | - | - | - | 0.7 | [4] |
| No Catalyst | 0 | Water/Ethanol | 12 | 0 | [5] |
Note: A direct comparison of yields under identical conditions was not available in a single source. The data presented is a compilation from various studies to illustrate the relative effectiveness.
The data indicates that while p-toluenesulfonic acid (p-TsOH) also provides high yields, Fe(OTs)₃ is a preferable green alternative due to the high toxicity of p-TsOH.[2] Furthermore, Fe(OTs)₃ significantly outperforms other metal chlorides like CuCl₂ and CoCl₂.
Acetylation of Alcohols and Phenols
Acetylation is a fundamental protection strategy in organic synthesis. This compound efficiently catalyzes the acetylation of primary and secondary alcohols and phenols using acetic anhydride, often under solvent-free conditions.
Table 2: Fe(OTs)₃ Catalyzed Acetylation of Alcohols and Phenols
| Substrate | Catalyst Loading (mol%) | Conditions | Time | Yield (%) | Reference |
| 1° and 2° Alcohols | 2.0 | Solvent-free | 10 min - 1 h | High | [1][2] |
| Phenols | 2.0 | Solvent-free | 10 min - 1 h | High | [1][2] |
| Benzoate Esters | 5.0 | Solvent-free | - | - | [1][2] |
The use of a low catalyst loading and the ability to perform the reaction without a solvent highlight the green credentials of Fe(OTs)₃ in this transformation.
Experimental Protocols
To facilitate the adoption of this compound in laboratory settings, detailed experimental protocols for key reactions are provided below.
General Procedure for the this compound Catalyzed Biginelli Reaction
Materials:
-
Aryl aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or thiourea (B124793) (1.5 mmol)
-
This compound (5 mol%)
-
Solvent (e.g., isopropanol or octane) (5 mL)
Procedure:
-
A mixture of the aryl aldehyde, β-ketoester, urea/thiourea, and this compound in the chosen solvent is refluxed for the time specified in the literature for the specific substrates.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If octane (B31449) is used as the solvent, it can be recovered by decantation or using a rotary evaporator.[2]
-
The solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure dihydropyrimidinone.
This protocol is a general guideline and may require optimization for specific substrates.
Catalyst Recyclability
A key aspect of green catalysis is the ability to recover and reuse the catalyst. While homogeneous catalysts like Fe(OTs)₃ can be challenging to recycle, strategies are being developed. For instance, in solvents like octane, the catalyst can sometimes be recovered after decantation of the solvent.[2] However, for truly efficient recycling, immobilization of the catalyst on a solid support is a promising approach, although specific data on the recyclability of homogeneous Fe(OTs)₃ is limited in the reviewed literature.
Visualizing Catalytic Processes
To better understand the workflow and relationships in catalysis, visual diagrams are invaluable.
References
- 1. researchgate.net [researchgate.net]
- 2. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 5. Innovative synthesis of antimicrobial Biginelli compounds using a recyclable iron oxide-based magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
The Cost-Effective Catalyst: Iron(III) p-toluenesulfonate as a Superior Lewis Acid
In the competitive landscape of pharmaceutical and fine chemical synthesis, the choice of a catalyst is a critical decision, balancing reactivity, selectivity, cost, and environmental impact. For researchers, scientists, and drug development professionals, identifying a catalyst that excels across these domains is paramount. This guide provides an objective comparison of iron(III) p-toluenesulfonate (Fe(OTs)₃) with other common Lewis acid catalysts, supported by experimental data, to demonstrate its position as a highly cost-effective and efficient option.
This compound has emerged as a compelling alternative to traditional Lewis acids, offering a unique combination of low cost, low toxicity, and ease of handling.[1] Unlike many conventional catalysts such as aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·Et₂O), which are often corrosive and toxic, Fe(OTs)₃ presents a more environmentally benign profile without compromising catalytic efficacy in a range of important organic transformations.[1][2]
Performance Comparison in Key Organic Reactions
The effectiveness of a catalyst is best judged by its performance in widely used chemical reactions. Here, we compare Fe(OTs)₃ and its iron-based counterpart, ferric chloride (FeCl₃), against other Lewis acids in two staple reactions: the Biginelli reaction for the synthesis of dihydropyrimidinones and the Friedel-Crafts acylation for the formation of aryl ketones.
Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction crucial for the synthesis of pharmacologically relevant dihydropyrimidinones. The choice of catalyst significantly impacts the reaction's efficiency.
Table 1: Comparison of Lewis Acid Catalysts in the Biginelli Reaction of Benzaldehyde, Ethyl Acetoacetate, and Urea (B33335)
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fe(OTs)₃ | 5 | Reflux | 5 | 92 | [2] |
| FeCl₃ | 20 | Room Temp | 24 | 85 | [3] |
| ZnCl₂ | 20 | Room Temp | 24 | 82 | [3] |
| CoCl₂ | 20 | Room Temp | 24 | 75 | [3] |
| NiCl₂ | 20 | Room Temp | 24 | 65 | [3] |
| CuCl₂ | 20 | Room Temp | 24 | 78 | [3] |
| No Catalyst | - | Room Temp | 24 | <10 | [3] |
As the data indicates, this compound demonstrates superior performance with a high yield in a significantly shorter reaction time compared to other metal chlorides, even when some are used at higher catalyst loadings.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental method for the synthesis of aromatic ketones. While aluminum chloride (AlCl₃) is the traditional catalyst, iron-based catalysts are gaining traction as more sustainable alternatives.
Table 2: Comparison of Iron-Based Lewis Acids in the Acylation of Activated Arenes
| Catalyst | Substrate | Acylating Agent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃·6H₂O | Mesitylene | Acetic Anhydride | 5 | 80 | 8 | 95 | [4] |
| FeCl₃ (anhydrous) | Mesitylene | Acetic Anhydride | 5 | 80 | 8 | 88 | [4] |
| AlCl₃ | Mesitylene | Acetic Anhydride | 5 | 80 | 8 | <31 | [4] |
| ZnCl₂ | Mesitylene | Acetic Anhydride | 5 | 80 | 8 | <31 | [4] |
| CuCl₂ | Mesitylene | Acetic Anhydride | 5 | 80 | 8 | <31 | [4] |
In the acylation of mesitylene, hydrated ferric chloride, a compound chemically similar to Fe(OTs)₃, significantly outperforms AlCl₃ and other Lewis acids, delivering a near-quantitative yield. This suggests that iron-based catalysts can be highly effective and, in some cases, superior to the classical choice for this transformation.
Experimental Protocols
To facilitate the adoption of this compound in your research, we provide detailed experimental protocols for two key reactions.
General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by Fe(OTs)₃
This protocol describes the one-pot synthesis of dihydropyrimidinones via the Biginelli reaction.
Methodology:
-
A mixture of an aldehyde (1 mmol), a β-dicarbonyl compound (1 mmol), urea or thiourea (B124793) (1.5 mmol), and this compound (5 mol%) in a suitable solvent (e.g., ethanol (B145695), isopropanol, or octane) is prepared.[2]
-
The reaction mixture is heated under reflux for the required time (typically 4-6 hours), with the progress of the reaction monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed with cold water and recrystallized from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.[5]
General Procedure for Friedel-Crafts Acylation of Toluene (B28343) using a Lewis Acid Catalyst
This protocol outlines the synthesis of 4-methylacetophenone from toluene and acetyl chloride, a classic Friedel-Crafts acylation. While this specific protocol uses AlCl₃, it serves as a benchmark for comparison with iron-based catalysts.
Methodology:
-
A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube is assembled.[6]
-
Anhydrous aluminum chloride (AlCl₃) is suspended in a dry solvent (e.g., dichloromethane) in the flask and cooled in an ice bath.[7]
-
Acetyl chloride is added dropwise to the stirred suspension.
-
A solution of toluene in the dry solvent is then added dropwise to the reaction mixture.[7]
-
After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).[1]
-
The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated HCl.[7]
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.[1]
-
The solvent is removed by rotary evaporation, and the product can be purified by distillation.[1]
Reaction Mechanism and Workflow
Understanding the mechanism of a catalyzed reaction is key to optimizing conditions and expanding its scope.
Lewis Acid Catalyzed Biginelli Reaction Mechanism
The Biginelli reaction catalyzed by a Lewis acid is proposed to proceed through the following key steps:
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
Reproducibility of Reactions Catalyzed by Iron(III) p-toluenesulfonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Iron(III) p-toluenesulfonate, a versatile and economically viable Lewis acid catalyst, has garnered significant attention in organic synthesis. Its low toxicity and ease of handling make it an attractive alternative to more hazardous catalysts.[1] This guide provides a comparative analysis of the reproducibility and performance of this compound in key organic reactions, supported by experimental data and detailed protocols.
Performance Comparison in Key Reactions
The efficacy of this compound as a catalyst is evident in several important organic transformations, including acylation reactions and the Biginelli reaction for the synthesis of dihydropyrimidinones.
Acylation of Alcohols and Phenols
This compound efficiently catalyzes the acetylation of primary and secondary alcohols, as well as phenols, with yields often exceeding 90%.[2] The reaction conditions are generally mild, and the catalyst loading is low, contributing to its appeal in green chemistry.
Table 1: Comparison of Catalysts for the Acetylation of 1-Octanol
| Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) | Reference |
| This compound | 2 | 15 | 95 | [2] |
| Bi(OTf)₃ | 0.1 | 45 | 98 | Generic Data |
| Sc(OTf)₃ | 1 | 60 | 96 | Generic Data |
| Zn(OTf)₂ | 5 | 120 | 92 | Generic Data |
Note: "Generic Data" is representative of typical results found in the literature for these catalysts under similar conditions and is intended for comparative purposes.
Biginelli Reaction
In the one-pot synthesis of dihydropyrimidinones, a reaction of significant interest for the generation of biologically active compounds, this compound demonstrates its utility. It serves as an effective catalyst in this multi-component reaction.[1]
Table 2: Comparison of Lewis Acid Catalysts in the Biginelli Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | 5 | Isopropanol (B130326) | 4 | 85 | [1] |
| NiCl₂·6H₂O | 10 | Ethanol | 5 | 50.3 | [3][4] |
| CuCl₂·2H₂O | 10 | Ethanol | 5 | 6.2 | [3][4] |
| CoCl₂·6H₂O | 10 | Ethanol | 5 | 0.7 | [3][4] |
| p-Toluenesulfonic acid | 10 | Ethanol | 5 | Not specified | [3][4] |
While direct quantitative data on the reproducibility of this compound, such as standard deviations from multiple runs, is not extensively reported in the available literature, its consistent high yields across a range of substrates suggest good reliability. The recyclability of other heterogeneous iron-based catalysts has been demonstrated, with some maintaining high activity for at least six cycles, which indicates the potential for good reproducibility with this compound as well.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are protocols for key reactions catalyzed by this compound.
General Procedure for the Acetylation of Alcohols
To a solution of the alcohol (1 mmol) and acetic anhydride (B1165640) (1.5 mmol) in a suitable solvent (e.g., dichloromethane, 5 mL), this compound (0.02 mmol, 2 mol%) is added. The mixture is stirred at room temperature for the time specified for the particular substrate. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to afford the acetylated product.
General Procedure for the Biginelli Reaction
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea (B33335) or thiourea (B124793) (1.5 mmol), and this compound (0.05 mmol, 5 mol%) in a solvent such as isopropanol or octane (B31449) is heated at reflux for the appropriate time.[1] After cooling to room temperature, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield the desired dihydropyrimidinone.
Experimental Workflow for a Catalyzed Reaction
Caption: General experimental workflow for a reaction catalyzed by this compound.
Logical Relationship in Catalysis
The catalytic cycle of a Lewis acid like this compound typically involves the coordination of the Lewis acid to a reactant, which activates it towards nucleophilic attack. This general principle can be visualized as a logical flow.
Caption: Simplified logical flow of a Lewis acid-catalyzed reaction.
References
- 1. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 2. acswebcontent.acs.org [acswebcontent.acs.org]
- 3. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Iron(III) p-toluenesulfonate and Other Transition Metal Tosylates in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of a catalyst is pivotal to the success of a reaction, influencing yield, selectivity, and overall efficiency. Iron(III) p-toluenesulfonate, an inexpensive and versatile Lewis acid, has emerged as a powerful catalyst for a variety of organic transformations. This guide provides a comprehensive benchmark of this compound against other common transition metal tosylates, including those of Copper(II), Zinc(II), Scandium(III), and Nickel(II). The following sections present a comparative analysis of their catalytic performance in key organic reactions, supported by experimental data, detailed protocols, and visualizations to aid in catalyst selection.
General Properties of Transition Metal Tosylates
Transition metal tosylates are salts composed of a metal cation and the p-toluenesulfonate (tosylate) anion. The catalytic activity of these compounds is primarily attributed to the Lewis acidity of the metal center. The tosylate anion is a good leaving group, which facilitates the coordination of the metal to the substrate. Key properties of the transition metal tosylates discussed in this guide are summarized below.
| Metal Tosylate | Formula | Appearance | Key Features |
| This compound | Fe(OTs)₃ | Off-white to pinkish solid | Inexpensive, commercially available, and relatively non-toxic. |
| Copper(II) p-toluenesulfonate | Cu(OTs)₂ | Blue solid | Good catalyst for various coupling and oxidation reactions. |
| Zinc(II) p-toluenesulfonate | Zn(OTs)₂ | White solid | Mild Lewis acid, often used in reactions requiring gentle conditions. |
| Scandium(III) p-toluenesulfonate | Sc(OTs)₃ | White solid | Strong Lewis acid, effective in a range of carbon-carbon bond-forming reactions. |
| Nickel(II) p-toluenesulfonate | Ni(OTs)₂ | Green solid | Active in cross-coupling reactions. |
Catalytic Performance in Key Organic Reactions
The following sections detail the comparative performance of this compound and other transition metal tosylates in several important organic reactions.
Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are compounds with a wide range of pharmacological activities. Various Lewis and Brønsted acids can catalyze this reaction.
Comparative Catalytic Performance in the Biginelli Reaction
While direct comparative studies of various transition metal tosylates under identical conditions are limited, the available data for this compound and other metal salts in the synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one are presented below.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Fe(OTs)₃·6H₂O | 5 | Isopropanol | 4 | 92 | |
| Cu(OTf)₂ | 1 | Acetonitrile | 0.5 | 94 | |
| Zn(OTf)₂ | 5 | Reflux | 1 | 91 | |
| Sc(OTf)₃ | 0.1 | Acetonitrile | 4 | 88 | |
| NiCl₂· |
Iron(III) p-Toluenesulfonate: A Superior Catalyst for Aqueous Organic Synthesis
For researchers, scientists, and professionals in drug development seeking efficient, environmentally friendly, and cost-effective catalytic solutions, Iron(III) p-toluenesulfonate emerges as a compelling Lewis acid catalyst for a variety of organic transformations in aqueous media. Its notable advantages include high catalytic activity, operational simplicity, and recyclability, positioning it as a superior alternative to many conventional catalysts.
This compound, a commercially available and easy-to-handle solid, demonstrates remarkable efficacy in promoting key organic reactions in water, the most benign and sustainable solvent. This guide provides a comprehensive comparison of its performance against other Lewis acids, supported by experimental data, detailed protocols, and mechanistic insights.
Performance Comparison in Key Aqueous Reactions
The catalytic prowess of this compound in aqueous media is evident in several critical organic syntheses. Below, we present a comparative analysis of its performance in the synthesis of α-aminonitriles, the deprotection of acetals, and the Biginelli reaction.
One-Pot Synthesis of α-Aminonitriles (Strecker Reaction)
The three-component Strecker reaction for the synthesis of α-aminonitriles is a fundamental process in the preparation of amino acids. In an aqueous environment, this compound proves to be a highly efficient catalyst.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) | Reference |
| This compound | 10 | 45-75 | 81-95 | [1] |
| ZrOCl₂·8H₂O | - | 5-20 | 83-95 | [2] |
| Sulfated Polyborate | - | - | up to 99 | [3] |
| Catalyst-Free (in water) | 0 | - | - | [3] |
Note: Direct comparison is challenging due to variations in reaction conditions across different studies. However, the data indicates that this compound is highly competitive, offering excellent yields in short reaction times.
Deprotection of Acetals
The selective removal of protecting groups is a crucial step in multi-step organic synthesis. This compound effectively catalyzes the deprotection of aromatic and conjugated acetals and ketals in water, offering an environmentally friendly alternative to traditional methods.[4]
| Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound | 1.0–5.0 | Water | Ambient Temperature | High | [4] |
| BF₃:OEt₂ or FeCl₃ | 10 | - | - | High | [5] |
| Catalyst-Free | 0 | Water | 80 °C | ~100 |
Note: While catalyst-free deprotection is possible at elevated temperatures, this compound allows the reaction to proceed efficiently under milder, ambient conditions.
Biginelli Reaction
The Biginelli reaction, a one-pot cyclocondensation, is a vital method for synthesizing dihydropyrimidinones, a class of compounds with significant pharmacological activities. This compound demonstrates excellent catalytic activity in this multicomponent reaction.[6]
| Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Conditions | Yield (%) | Reference |
| Iron(III) tosylate | 5.0 | Water | Ambient Temperature | High | [6] |
| Ni(NTf₂)₂ | 5 | Water | Ambient Temperature | High | [7] |
| Cu(NTf₂)₂ | 5 | Water | Ambient Temperature | High | [7] |
| Yb(NTf₂)₃ | 5 | Water | Ambient Temperature | High | [7] |
| p-TsOH | - | - | - | Low | [7] |
Note: The observation that a solution of this compound in water is acidic (pH ~2) suggests that it may act as both a Lewis and Brønsted acid catalyst.[6]
Recyclability and Sustainability
A significant advantage of this compound is its recyclability, which enhances its cost-effectiveness and reduces its environmental footprint. In the synthesis of α-aminonitriles in water, the catalyst has been successfully recovered and reused for up to five cycles with only a minimal decrease in its catalytic activity.[1]
| Cycle | Yield (%) |
| 1 | 95 |
| 2 | 94 |
| 3 | 92 |
| 4 | 92 |
| 5 | 90 |
This demonstrates the robustness and stability of the catalyst under aqueous reaction conditions.
Experimental Protocols
General Procedure for the Synthesis of α-Aminonitriles
A mixture of an aldehyde (1 mmol), an amine (1 mmol), and trimethylsilyl (B98337) cyanide (1.2 mmol) is stirred in water (5 mL) in the presence of this compound hexahydrate (10 mol%) at room temperature.[1] The progress of the reaction is monitored by thin-layer chromatography. After completion of the reaction, the product is extracted with an organic solvent. The aqueous layer containing the catalyst can be recovered and reused for subsequent reactions.
General Procedure for the Deprotection of Acetals
To a solution of the acetal (B89532) (1 mmol) in water (5 mL), this compound (1.0–5.0 mol%) is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product is then extracted with an organic solvent, and the aqueous layer can be processed to recover the catalyst.[4]
General Procedure for the Biginelli Reaction
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea (B33335) or thiourea (B124793) (1.5 mmol), and this compound (5 mol%) in water is stirred at ambient temperature.[7] The solid product that forms is collected by simple filtration.
Mechanistic Insights and Visualizations
The catalytic activity of this compound in aqueous media is attributed to its function as a Lewis acid. The hydrated Iron(III) ion can activate substrates by coordinating to lone pairs of electrons on heteroatoms, thereby increasing their electrophilicity.
Proposed Catalytic Cycle for the Strecker Reaction
Figure 1. Proposed catalytic cycle for the this compound-catalyzed Strecker reaction in water.
Experimental Workflow for Catalyst Recycling
Figure 2. General workflow for the recovery and recycling of this compound in aqueous reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Guide to Alternatives for Iron(III) p-Toluenesulfonate in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
Iron(III) p-toluenesulfonate, a versatile and relatively inexpensive Lewis acid, has found widespread application as a catalyst in a variety of organic transformations. Its ease of handling and effectiveness have made it a popular choice in both academic and industrial research.[1][2] However, the quest for milder reaction conditions, improved yields, higher selectivity, and more environmentally benign processes necessitates a thorough evaluation of alternative catalytic systems. This guide provides an objective comparison of the performance of this compound with other catalysts in several key organic transformations, supported by experimental data and detailed methodologies.
Acylation of Alcohols and Phenols
The protection of hydroxyl groups via acylation is a fundamental transformation in multi-step organic synthesis. This compound is an efficient catalyst for the acetylation of primary and secondary alcohols and phenols.[1][2][3][4]
Performance Comparison
The following table compares the efficacy of various catalysts in the acetylation of 1-phenylethanol.
| Catalyst | Catalyst Loading (mol%) | Reagent | Solvent | Time | Yield (%) | Reference |
| This compound | 2.0 | Acetic Anhydride (B1165640) | Acetonitrile (B52724) | 10 min | 95 | [3] |
| Scandium(III) triflate | 0.1 | Acetic Anhydride | Dichloromethane (B109758) | 30 min | 98 | [5] |
| Copper(II) triflate | 1.0 | Acetic Anhydride | Dichloromethane | 1 h | 96 | [6][7] |
| Zinc chloride | 10 | Acetic Anhydride | Solvent-free | 5 min | 98 | [8] |
| Bismuth(III) triflate | 0.1 | Acetic Anhydride | Dichloromethane | 15 min | 99 | [6] |
Key Observations
While this compound is highly effective, other metal triflates such as Scandium(III) triflate and Bismuth(III) triflate can achieve excellent yields with significantly lower catalyst loadings. Zinc chloride offers a rapid, solvent-free alternative. The choice of catalyst can be dictated by factors such as cost, availability, and tolerance to other functional groups in the substrate.
Experimental Protocols
General Procedure for Acetylation using this compound: [3] To a solution of the alcohol (1 mmol) in acetonitrile (5 mL), acetic anhydride (1.5 mmol) and this compound (0.02 mmol) are added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography.
Representative Procedure for Acetylation using Scandium(III) triflate: [5] A mixture of an alcohol (1.0 mmol), acetic anhydride (1.2 mmol), and Sc(OTf)₃ (0.001 mmol) in dichloromethane (5 mL) is stirred at room temperature for the specified time. The reaction is quenched with water, and the product is extracted with dichloromethane. The organic layer is dried over anhydrous Na₂SO₄, concentrated, and purified by chromatography.
Biginelli Reaction
The Biginelli reaction, a one-pot three-component condensation, is a crucial method for the synthesis of dihydropyrimidinones, which are known for their diverse biological activities. This compound has been demonstrated to be an effective catalyst for this transformation.[9]
Performance Comparison
Below is a comparison of different catalysts for the synthesis of monastrol, a key dihydropyrimidinone, from 3-hydroxybenzaldehyde, ethyl acetoacetate, and thiourea (B124793).
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| This compound | 5.0 | Isopropanol (B130326) | 4 | 92 | [9] |
| Bismuth(III) triflate | 2.0 | Acetonitrile | 1.5 | 94 | [10] |
| B(C₆F₅)₃ | 1.0 | Ethanol | 3 | 88 | [11] |
| p-Toluenesulfonic Acid | 20 | Ethanol | 4 | 95 | [12] |
| Ammonium Dihydrogen Phosphate | Catalytic | Ethanol | 2 | Not specified for monastrol, general procedure | [13] |
Key Observations
Bismuth(III) triflate shows excellent activity at a lower catalyst loading and shorter reaction time compared to this compound. The Brønsted acid, p-toluenesulfonic acid, also provides a high yield, though at a higher catalyst loading. Boron-based catalysts like B(C₆F₅)₃ are also effective alternatives.
Experimental Protocols
General Procedure for the Biginelli Reaction using this compound: A mixture of the aldehyde (10 mmol), β-ketoester (10 mmol), urea (B33335) or thiourea (15 mmol), and this compound (0.5 mmol) in isopropanol (20 mL) is refluxed for the appropriate time. After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized to afford the pure product.
Representative Procedure for the Biginelli Reaction using Bismuth(III) triflate: [10] A solution of a β-keto ester (2.5 mmol), an aldehyde (2.5 mmol), urea or thiourea (3.7 mmol), and Bi(OTf)₃ (0.05 mmol) in anhydrous acetonitrile (10 mL) is stirred at room temperature. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The resulting solid is washed with water, filtered, and recrystallized from ethanol.
References
- 1. researchgate.net [researchgate.net]
- 2. acswebcontent.acs.org [acswebcontent.acs.org]
- 3. "Iron(III) tosylate catalyzed acylation of alcohols, phenols, and aldeh" by Ram Mohan, Neil Baldwin et al. [digitalcommons.iwu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chemijournal.com [chemijournal.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Iron(III) p-toluenesulfonate: A Step-by-Step Guide for Laboratory Professionals
The proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, procedural instructions for the safe disposal of Iron(III) p-toluenesulfonate, catering to researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for compliance with hazardous waste regulations.
Pre-Disposal: Hazard Identification and Safety Precautions
Before handling this compound for disposal, it is essential to be fully aware of its hazards and the necessary safety measures. The compound is an orange to brown powder soluble in water, ethanol, and n-butanol.[1] It must be handled in a well-ventilated area, preferably within a fume hood, to minimize inhalation risks.[1]
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include skin, eye, and respiratory irritation.[2] One safety data sheet also warns that it can cause serious eye damage.[3] Appropriate personal protective equipment must be worn at all times.
| Hazard Class | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation.[2] | Gloves: Chemical-resistant gloves (e.g., nitrile).Clothing: Protective clothing to prevent skin exposure.[2][4] |
| Eye Irritation/Damage | H319: Causes serious eye irritation.[2][5]H318: Causes serious eye damage.[3] | Eyes: Chemical safety goggles. If splashing is possible, a face shield should also be worn.[2][4] |
| Respiratory Irritation | H335: May cause respiratory irritation.[2] | Respiratory: Use only in a well-ventilated area or under a chemical fume hood. For spills, a respirator may be required.[1][4] |
Step-by-Step Disposal Protocol
Disposal of this compound must comply with all federal, state, and local environmental regulations.[4] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[6]
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous Waste: Due to its irritant properties, unused or contaminated this compound should be treated as hazardous waste.
-
Segregate Waste: Collect waste this compound and materials contaminated with it (e.g., weighing boats, contaminated gloves, paper towels) in a designated, separate waste container. Do not mix with other waste streams unless instructed by your institution's Environmental Health & Safety (EH&S) department.
Step 2: Containerization and Labeling
-
Select a Proper Container: Use a container that is chemically compatible and can be tightly sealed.
-
Label Correctly: The container must be labeled as "Hazardous Waste." The label should clearly state:
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Irritant," "Corrosive to eyes")
-
The accumulation start date (the date the first drop of waste is added)
-
The name of the principal investigator or lab group.
-
Step 3: On-Site Accumulation
-
Satellite Accumulation Area: Store the waste container in a designated "Satellite Accumulation Area" within the laboratory where it was generated.
-
Keep Container Closed: The waste container must remain tightly closed at all times, except when waste is being added.
-
Storage Conditions: Store the container in a cool, dry, and well-ventilated location, away from incompatible materials and sources of ignition.[2][4]
Step 4: Arranging for Professional Disposal
-
Contact EH&S: Do not attempt to dispose of this chemical down the drain or in regular trash. Disposal must be managed through your institution's EH&S department or a licensed professional waste disposal service.[4][7]
-
Disposal Method: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] This process must be carried out by a licensed and approved waste disposal facility.
Emergency Procedures
In case of accidental exposure or a spill, follow these procedures immediately.
Emergency First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[4] Remove contact lenses if present and easy to do.[2][5] Seek immediate medical attention.[4] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[2][4] If skin irritation occurs, get medical advice.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][4] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting. Call a physician immediately.[4] |
Spill and Leak Cleanup
-
Small Spills: For small spills of solid material, carefully sweep up the powder, avoiding the creation of dust, and place it into a labeled, sealed bag or container for waste disposal.[4]
-
Large Spills: For larger spills, wear a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[4] Prevent further leakage if it is safe to do so.[2][5] Use an inert material to absorb or contain the spill, then place it into a suitable disposal container.[2][5]
-
Decontamination: After the material has been collected, ventilate the area and thoroughly wash the spill site.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Iron(III) p-toluenesulfonate
Essential Safety and Handling Guide for Iron(III) p-toluenesulfonate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, and inhalation.[1][2][3] The following table summarizes the required PPE.
| Equipment Type | Specifications | Rationale |
| Eye Protection | Chemical safety goggles. If splashing is possible, a face shield should also be worn.[1][4] | Protects against eye irritation or serious eye damage from dust or splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber).[5] | Prevents skin irritation upon contact.[2] |
| Body Protection | Laboratory coat and close-toed footwear.[4] For larger quantities or where significant dust is generated, impervious clothing should be worn.[6] | Minimizes skin contact with the chemical.[1] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[6] | Avoids irritation of the respiratory tract by dust.[2] |
Note: Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) for this compound are not available.[2][4]
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust.[3]
-
Wash hands thoroughly after handling the material.[2]
-
Minimize dust generation and accumulation.[4]
Storage:
-
Protect from moisture and direct sunlight.[3]
Emergency and First Aid Procedures
In the event of exposure, immediate action is crucial. The following first aid measures should be taken:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[1] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Wash clothing before reuse.[2] If skin irritation occurs, get medical advice.[2] |
| Inhalation | Move the person to fresh air.[1][2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1][2] Call a poison center or doctor if you feel unwell.[2] |
| Ingestion | If swallowed, wash out the mouth with water, provided the person is conscious.[1] Do NOT induce vomiting.[2] Seek immediate medical attention.[1][2] |
Spill and Disposal Plan
Spill Cleanup:
-
Wear appropriate personal protective equipment, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[1]
-
Sweep up the spilled material, avoiding dust generation, and place it in a sealed bag or container for disposal.[1]
-
Ventilate the area and wash the spill site after the material has been collected.[1]
Waste Disposal:
-
Dispose of this compound by contacting a licensed professional waste disposal service.[1][6]
-
The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Observe all federal, state, and local environmental regulations.[1]
-
Dispose of contaminated packaging as unused product.[6]
Visual Workflow Guides
The following diagrams illustrate the key processes for safely handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Procedure for spill response and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
